molecular formula C13H16N4O2 B1431115 (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol CAS No. 1429309-26-1

(1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol

Cat. No.: B1431115
CAS No.: 1429309-26-1
M. Wt: 260.29 g/mol
InChI Key: ULIBJUUGTOICKK-UHFFFAOYSA-N
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Description

(1-(2-Morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol (CAS 1429309-26-1) is a chemical building block with significant applications in medicinal chemistry and neuroscience research. It belongs to the pyrazol-4-yl-pyridine class of compounds, which are recognized in scientific literature as a core structure for developing positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor 4 (M4) . The M4 receptor is a high-interest target for central nervous system disorders, and research tools based on this structure facilitate the development of potential therapies for conditions like schizophrenia and dementia with Lewy bodies . This compound serves as a vital synthetic intermediate in the preparation of radiofluorinated molecular imaging probes for positron emission tomography (PET), a non-invasive imaging technique used to visualize and study the M4 receptor in the brain . The molecular formula for this compound is C13H16N4O2, and it has a molecular weight of 260.29 g/mol . It is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

[1-(2-morpholin-4-ylpyridin-4-yl)pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c18-10-11-8-15-17(9-11)12-1-2-14-13(7-12)16-3-5-19-6-4-16/h1-2,7-9,18H,3-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIBJUUGTOICKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=C2)N3C=C(C=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol: Synthesis, Properties, and Applications

Foreword

Prepared for researchers, medicinal chemists, and professionals in drug development, this document provides a comprehensive scientific overview of the novel heterocyclic compound, this compound. While this specific molecule is not extensively cataloged in current public literature, its chemical properties, reactivity, and biological potential can be reliably projected through a detailed analysis of its constituent pharmacophores: the pyrazole-methanol core, the substituted pyridine ring, and the morpholine moiety. This guide synthesizes data from analogous structures and established reaction mechanisms to provide a robust framework for its synthesis and characterization.

Molecular Profile and Strategic Importance

The title compound is a multi-functional scaffold designed to leverage the pharmacological strengths of its components. Pyrazole derivatives are renowned pharmacophores present in a wide array of therapeutic agents, demonstrating activities such as anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The linkage to a substituted pyridine ring, another privileged structure in medicinal chemistry, and the inclusion of a morpholine group, often used to enhance solubility and metabolic stability, suggests a molecule engineered for favorable drug-like properties.

The pyrazole-methanol substructure, in particular, has been identified as a key feature in compounds exhibiting significant cytotoxic effects against cancer cell lines, indicating its potential as a foundational element for novel oncology therapeutics[3][4]. This guide will elucidate the chemical principles necessary to synthesize, characterize, and utilize this promising molecule.

PropertyPredicted Value
IUPAC Name This compound
Molecular Formula C₁₃H₁₆N₄O₂
Molecular Weight 260.29 g/mol
Appearance Expected to be a white to off-white solid[5]
Solubility Predicted to be soluble in DMSO, methanol, and chlorinated solvents
Storage Store in a dry, room temperature environment, protected from light

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of this compound is most logically approached through a convergent strategy. The core challenge lies in the controlled assembly of the substituted pyridine and pyrazole rings. Our proposed pathway involves the initial synthesis of a key intermediate, 4-(1H-pyrazol-1-yl)-2-morpholinopyridine, followed by functionalization at the C4 position of the pyrazole ring.

An alternative, and perhaps more versatile route, involves the synthesis of the pyrazole-4-carbaldehyde precursor first, which is then coupled with the pyridine moiety. However, the most direct pathway involves the formation of the pyrazole ring onto the pre-functionalized pyridine core.

The overall synthetic workflow is outlined below.

G cluster_0 Part A: Pyridine Core Synthesis cluster_1 Part B: Pyrazole Ring Formation & Final Product A1 2,4-Dichloropyridine A3 4-Chloro-2-morpholinopyridine A1->A3 Nucleophilic Aromatic Substitution A2 Morpholine A2->A3 A5 4-Hydrazinyl-2-morpholinopyridine A3->A5 Nucleophilic Substitution A4 Hydrazine Hydrate A4->A5 B3 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carbaldehyde A5->B3 Ring Cyclization (Knorr-type) B1 Malondialdehyde or equivalent B1->B3 B2 This compound (Final Product) B3->B2 Selective Aldehyde Reduction

Caption: Proposed Convergent Synthesis Workflow.

Mechanistic Rationale
  • Step 1: Synthesis of 4-Chloro-2-morpholinopyridine. This step proceeds via a nucleophilic aromatic substitution (SNAAr). The chlorine atom at the C2 position of 2,4-dichloropyridine is significantly more activated towards nucleophilic attack than the C4 chlorine due to the electron-withdrawing effect of the ring nitrogen. This regioselectivity allows for the controlled, monosubstitution with morpholine.

  • Step 2: Synthesis of 4-Hydrazinyl-2-morpholinopyridine. The remaining chlorine at C4 is displaced by hydrazine. This reaction is typically performed at elevated temperatures to overcome the lower reactivity of the C4 position compared to the C2 position.

  • Step 3: Pyrazole Ring Formation. The synthesized hydrazine derivative is reacted with a 1,3-dicarbonyl equivalent, such as malondialdehyde or its synthetic equivalent, to form the pyrazole ring. This is a classic Knorr-type pyrazole synthesis. To directly install the required functionality, a protected formyl-containing dicarbonyl, like 3,3-dimethoxypropionaldehyde, can be used, which upon cyclization and acidic workup yields the pyrazole-4-carbaldehyde. The Vilsmeier-Haack reaction is another powerful method for formylating pre-formed pyrazoles at the C4 position[2][6][7].

  • Step 4: Reduction to the Methanol. The final step is the selective reduction of the pyrazole-4-carbaldehyde to the primary alcohol. Sodium borohydride (NaBH₄) in an alcoholic solvent is the reagent of choice for this transformation, as it is mild enough not to affect the aromatic rings. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but require stricter anhydrous conditions[1][5].

Predicted Chemical Properties and Spectroscopic Profile

The following properties are predicted based on data from structurally similar compounds, including (1H-pyrazol-4-yl)methanol and N-substituted pyrazole derivatives[5][8][9].

Physicochemical Properties
PropertyPredicted Value / ObservationRationale / Reference
Melting Point 130 - 150 °CN-substituted heterocyclic solids of similar MW often melt in this range. (1-methyl-1H-pyrazole-4-methanol melts at 101 °C)[8]. The larger, more rigid morpholinopyridin group would be expected to increase the melting point.
Boiling Point > 350 °C (Predicted, with decomposition)High due to polarity, hydrogen bonding capability, and molecular weight.
pKa ~14 (hydroxyl proton), ~4-5 (pyridinium proton)The hydroxyl pKa is similar to other primary alcohols[5]. The pyridine nitrogen pKa is reduced by the electron-withdrawing pyrazole ring but enhanced by the electron-donating morpholine group.
Spectroscopic Characterization (Predicted)

Accurate characterization is essential for structure validation. The following table outlines the expected key signals.

TechniqueExpected Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.2-8.4 ppm (d, 1H, Pyridine H6), δ 8.0-8.1 ppm (s, 1H, Pyrazole H5), δ 7.7-7.8 ppm (s, 1H, Pyrazole H3), δ 7.0-7.2 ppm (d, 1H, Pyridine H5), δ 6.8-6.9 ppm (s, 1H, Pyridine H3), δ 4.8-5.0 ppm (t, 1H, -OH), δ 4.4-4.5 ppm (d, 2H, -CH₂OH), δ 3.6-3.8 ppm (t, 4H, Morpholine -CH₂-O-), δ 3.4-3.6 ppm (t, 4H, Morpholine -CH₂-N-).
¹³C NMR (100 MHz, DMSO-d₆)δ ~160 ppm (Pyridine C2), δ ~150 ppm (Pyridine C4), δ ~145 ppm (Pyridine C6), δ ~138 ppm (Pyrazole C5), δ ~130 ppm (Pyrazole C3), δ ~120 ppm (Pyrazole C4), δ ~108 ppm (Pyridine C5), δ ~105 ppm (Pyridine C3), δ ~66 ppm (Morpholine -CH₂-O-), δ ~58 ppm (CH₂OH), δ ~44 ppm (Morpholine -CH₂-N-).
Mass Spec (ESI+) Predicted [M+H]⁺ = 261.13

Reactivity and Potential Applications

Chemical Reactivity
  • Hydroxyl Group: The primary alcohol is a versatile functional handle. It can be easily oxidized to the corresponding aldehyde using mild reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane[1]. Stronger oxidation would yield the carboxylic acid. It can also undergo esterification or etherification reactions under standard conditions.

  • Aromatic Rings: The pyridine and pyrazole rings are generally stable but can participate in electrophilic substitution, although the existing substituents will direct the regioselectivity. The nitrogen atoms in the rings are basic and can be protonated or act as ligands for metal coordination.

Potential in Drug Discovery

The structural analogue, (1-(2-((3,5-dimethylphenyl)amino)pyrimidin-4-yl)-1H-pyrazol-4-yl)methanol, has demonstrated significant and selective cytotoxicity against both imatinib-sensitive and resistant chronic myeloid leukemia (CML) cell lines[3][4]. This potent activity highlights the importance of the pyrazole-4-methanol core. By replacing the pyrimidine-aniline moiety with a morpholinopyridine group, one can modulate key drug properties:

  • Solubility and Pharmacokinetics: The morpholine group is a well-known "solubility tag" that can improve aqueous solubility and metabolic stability.

  • Target Selectivity: The change in the heterocyclic core from pyrimidine to pyridine alters the geometry and electronic distribution, which could refine the binding affinity and selectivity for specific kinase targets or other biological macromolecules.

This compound is therefore a high-priority candidate for screening in anticancer assays, particularly against kinases implicated in oncogenesis.

Exemplary Experimental Protocols

The following protocols are detailed, hypothetical procedures based on established methodologies for analogous transformations[3][5].

Protocol 5.1: Synthesis of 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carbaldehyde
  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, add dry N,N-dimethylformamide (DMF, 4.0 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 4.0 eq.) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Formylation: Dissolve 4-(1H-pyrazol-1-yl)-2-morpholinopyridine (1.0 eq.) in a minimal amount of dry DMF and add it dropwise to the prepared Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Workup: Cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate until the pH is ~8. Stir for 1 hour.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the title aldehyde.

Protocol 5.2: Reduction to this compound
  • Setup: In a round-bottom flask, dissolve the pyrazole-4-carbaldehyde (1.0 eq.) from the previous step in methanol (or ethanol). Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15 minutes. Be mindful of gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting aldehyde.

  • Quenching: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄, followed by the addition of water.

  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent. Extract the resulting aqueous slurry with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. If necessary, purify further by recrystallization or a short silica gel plug to afford the final, pure alcohol[10].

Conclusion

This compound represents a strategically designed molecule with significant potential in medicinal chemistry. This guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and handling. The proposed synthetic routes are based on reliable and well-documented chemical transformations, offering a clear path for researchers to access this compound. Its structural similarity to known potent anticancer agents makes it a compelling candidate for further investigation in drug discovery programs.

References

  • Kumar, A., et al. (2025). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. Available at: [Link][3][4][10]

  • Al-Azmi, A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link][1][11]

  • ResearchGate. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Available at: [Link]

  • Tumkevicius, S., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Available at: [Link][6]

  • ChemBK. (2024). 1-Methyl-1H-pyrazole-4-methanol. Available at: [Link][8]

  • Al-Amiery, A. A. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link][2]

  • PubChem. (1-methyl-1H-pyrazol-4-yl)methanol. Available at: [Link][9]

  • PubMed. (2025). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Available at: [Link]

  • ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • Jonušis, M., et al. (2023). Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. Available at: [Link][7]

Sources

An In-Depth Technical Guide to (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol (CAS 1429309-26-1): Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol, a heterocyclic compound of interest in modern medicinal chemistry. Given the limited publicly available data on this specific molecule, this document outlines a proposed synthetic route, predicted physicochemical properties, and potential therapeutic applications based on the well-established biological activities of its constituent chemical scaffolds: pyrazole, pyridine, and morpholine. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel small molecule therapeutics.

Introduction and Chemical Identity

This compound is a complex heterocyclic molecule featuring a central pyrazole ring linked to a morpholinopyridine moiety. The presence of these privileged structures suggests potential biological activity, particularly in the realm of oncology and inflammatory diseases where kinase signaling pathways play a pivotal role. The pyrazole scaffold is a cornerstone in the design of numerous FDA-approved kinase inhibitors, while the morpholine group is often incorporated to improve physicochemical properties and target engagement.[1][2] The pyridine ring serves as a versatile linker and can significantly influence the compound's biological profile.

Molecular Formula: C₁₃H₁₆N₄O₂[3]

CAS Number: 1429309-26-1[3]

Physicochemical Properties (Predicted)

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 260.29 g/mol Complies with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
LogP (o/w) ~1.5 - 2.5Indicates a balance between aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area (TPSA) ~70-80 ŲSuggests good cell permeability and potential for oral absorption.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5These values influence solubility and binding interactions with biological targets.
pKa (most basic) ~5.0 - 6.0 (pyridine N)Influences solubility and ionization state at physiological pH.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a convergent synthesis strategy. This involves the preparation of two key intermediates, (1H-pyrazol-4-yl)methanol (3) and 4-(4-iodo-pyridin-2-yl)-morpholine (6) , followed by a cross-coupling reaction. This proposed route is based on established and reliable synthetic methodologies for similar heterocyclic systems.

G cluster_0 Synthesis of (1H-pyrazol-4-yl)methanol (3) cluster_1 Synthesis of 4-(4-iodo-pyridin-2-yl)-morpholine (6) cluster_2 Final Coupling Step Ethyl 1H-pyrazole-4-carboxylate Ethyl 1H-pyrazole-4-carboxylate (1H-pyrazol-4-yl)methanol (3) (1H-pyrazol-4-yl)methanol (3) Ethyl 1H-pyrazole-4-carboxylate->(1H-pyrazol-4-yl)methanol (3)   Reduction LiAlH4, THF LiAlH4, THF 2,4-Dichloropyridine 2,4-Dichloropyridine 4-(4-chloro-pyridin-2-yl)-morpholine (5) 4-(4-chloro-pyridin-2-yl)-morpholine (5) 2,4-Dichloropyridine->4-(4-chloro-pyridin-2-yl)-morpholine (5) Nucleophilic Aromatic Substitution (SNAr) Morpholine, Base Morpholine, Base 4-(4-iodo-pyridin-2-yl)-morpholine (6) 4-(4-iodo-pyridin-2-yl)-morpholine (6) 4-(4-chloro-pyridin-2-yl)-morpholine (5)->4-(4-iodo-pyridin-2-yl)-morpholine (6) Halogen Exchange NaI, CuI (Finkelstein) NaI, CuI (Finkelstein) node3 (1H-pyrazol-4-yl)methanol (3) Final Product This compound node3->Final Product Ullmann or Buchwald-Hartwig N-Arylation node6 4-(4-iodo-pyridin-2-yl)-morpholine (6) node6->Final Product

Caption: Proposed convergent synthesis of the target compound.

Synthesis of (1H-pyrazol-4-yl)methanol (3)

This key intermediate can be prepared via the reduction of a commercially available starting material.

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Addition of Ester: Slowly add a solution of ethyl 1H-pyrazole-4-carboxylate in anhydrous THF to the cooled LiAlH₄ suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by a 1 M sodium hydroxide solution.

  • Workup and Isolation: Dry the resulting slurry with anhydrous magnesium sulfate, filter through celite, and wash the filter cake with THF and methanol. Concentrate the combined filtrates under reduced pressure to yield (1H-pyrazol-4-yl)methanol as a solid.[9]

Synthesis of 4-(4-iodo-pyridin-2-yl)-morpholine (6)

This intermediate is proposed to be synthesized in a two-step process from 2,4-dichloropyridine.

Protocol:

  • Nucleophilic Aromatic Substitution (SNAr): In a sealed vessel, dissolve 2,4-dichloropyridine in a suitable solvent such as N,N-dimethylformamide (DMF). Add morpholine and a non-nucleophilic base (e.g., potassium carbonate or triethylamine). Heat the reaction mixture to promote the selective substitution at the more reactive 2-position to yield 4-(4-chloro-pyridin-2-yl)-morpholine (5).[10]

  • Halogen Exchange (Finkelstein Reaction): Dissolve the resulting 4-(4-chloro-pyridin-2-yl)-morpholine in a solvent like acetonitrile. Add sodium iodide and a copper(I) iodide catalyst. Heat the mixture to facilitate the exchange of the chloro group for an iodo group, yielding 4-(4-iodo-pyridin-2-yl)-morpholine (6).[11]

Final N-Arylation Coupling

The final step involves the formation of the N-C bond between the pyrazole and pyridine rings. A copper-catalyzed Ullmann-type coupling is a plausible and effective method.

Protocol:

  • Reaction Setup: To a reaction vessel, add (1H-pyrazol-4-yl)methanol (3), 4-(4-iodo-pyridin-2-yl)-morpholine (6), copper(I) iodide (CuI), a suitable ligand (e.g., a diamine ligand), and a base such as potassium carbonate.[12][13]

  • Reaction: Add a high-boiling point solvent like DMF or dioxane and heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final compound, this compound.

Potential Therapeutic Applications in Drug Discovery

The structural motifs within this compound are prevalent in a number of kinase inhibitors, suggesting its potential as a scaffold for developing novel therapeutics, particularly in oncology.[1][14]

Inhibition of Cancer-Related Kinase Pathways

Many cancers are driven by the aberrant activity of protein kinases. The pyrazole and morpholinopyridine scaffolds are known to interact with the ATP-binding sites of various kinases.

  • PI3K/Akt/mTOR Pathway: The morpholine ring is a privileged substructure in many PI3K/mTOR inhibitors.[2][12][15] This pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. It is plausible that the target compound could exhibit inhibitory activity against kinases in this pathway.[12][15]

  • Aurora Kinases: The pyrazole scaffold is found in several inhibitors of Aurora kinases, which are critical for mitotic progression.[1][16][17][18] Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells.

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often dysregulated in hematological malignancies and inflammatory diseases. Pyridine-containing molecules have been developed as JAK inhibitors.[13][][20]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Potential Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Cell Growth & Proliferation STAT STAT JAK->STAT STAT_dimer STAT_dimer STAT->STAT_dimer Dimerization Aurora Aurora Kinases Mitosis Mitosis Aurora->Mitosis Mitotic Progression Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription STAT_dimer->Gene Inhibitor This compound Inhibitor->PI3K Inhibitor->JAK Inhibitor->Aurora G cluster_0 Synthesis of (1H-pyrazol-4-yl)methanol (3) cluster_1 Synthesis of 4-(4-iodo-pyridin-2-yl)-morpholine (6) cluster_2 Final Coupling Step Ethyl 1H-pyrazole-4-carboxylate Ethyl 1H-pyrazole-4-carboxylate (1H-pyrazol-4-yl)methanol (3) (1H-pyrazol-4-yl)methanol (3) Ethyl 1H-pyrazole-4-carboxylate->(1H-pyrazol-4-yl)methanol (3)   Reduction LiAlH4, THF LiAlH4, THF 2,4-Dichloropyridine 2,4-Dichloropyridine 4-(4-chloro-pyridin-2-yl)-morpholine (5) 4-(4-chloro-pyridin-2-yl)-morpholine (5) 2,4-Dichloropyridine->4-(4-chloro-pyridin-2-yl)-morpholine (5) Nucleophilic Aromatic Substitution (SNAr) Morpholine, Base Morpholine, Base 4-(4-iodo-pyridin-2-yl)-morpholine (6) 4-(4-iodo-pyridin-2-yl)-morpholine (6) 4-(4-chloro-pyridin-2-yl)-morpholine (5)->4-(4-iodo-pyridin-2-yl)-morpholine (6) Halogen Exchange NaI, CuI (Finkelstein) NaI, CuI (Finkelstein) node3 (1H-pyrazol-4-yl)methanol (3) Final Product This compound node3->Final Product Ullmann or Buchwald-Hartwig N-Arylation node6 4-(4-iodo-pyridin-2-yl)-morpholine (6) node6->Final Product

Caption: Proposed convergent synthesis of the target compound.

Synthesis of (1H-pyrazol-4-yl)methanol (3)

This key intermediate can be prepared via the reduction of a commercially available starting material.

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Addition of Ester: Slowly add a solution of ethyl 1H-pyrazole-4-carboxylate in anhydrous THF to the cooled LiAlH₄ suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by a 1 M sodium hydroxide solution.

  • Workup and Isolation: Dry the resulting slurry with anhydrous magnesium sulfate, filter through celite, and wash the filter cake with THF and methanol. Concentrate the combined filtrates under reduced pressure to yield (1H-pyrazol-4-yl)methanol as a solid. [9]

Synthesis of 4-(4-iodo-pyridin-2-yl)-morpholine (6)

This intermediate is proposed to be synthesized in a two-step process from 2,4-dichloropyridine.

Protocol:

  • Nucleophilic Aromatic Substitution (SNAr): In a sealed vessel, dissolve 2,4-dichloropyridine in a suitable solvent such as N,N-dimethylformamide (DMF). Add morpholine and a non-nucleophilic base (e.g., potassium carbonate or triethylamine). Heat the reaction mixture to promote the selective substitution at the more reactive 2-position to yield 4-(4-chloro-pyridin-2-yl)-morpholine (5). [10]2. Halogen Exchange (Finkelstein Reaction): Dissolve the resulting 4-(4-chloro-pyridin-2-yl)-morpholine in a solvent like acetonitrile. Add sodium iodide and a copper(I) iodide catalyst. Heat the mixture to facilitate the exchange of the chloro group for an iodo group, yielding 4-(4-iodo-pyridin-2-yl)-morpholine (6). [11]

Final N-Arylation Coupling

The final step involves the formation of the N-C bond between the pyrazole and pyridine rings. A copper-catalyzed Ullmann-type coupling is a plausible and effective method.

Protocol:

  • Reaction Setup: To a reaction vessel, add (1H-pyrazol-4-yl)methanol (3), 4-(4-iodo-pyridin-2-yl)-morpholine (6), copper(I) iodide (CuI), a suitable ligand (e.g., a diamine ligand), and a base such as potassium carbonate. [12][13]2. Reaction: Add a high-boiling point solvent like DMF or dioxane and heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final compound, this compound.

Potential Therapeutic Applications in Drug Discovery

The structural motifs within this compound are prevalent in a number of kinase inhibitors, suggesting its potential as a scaffold for developing novel therapeutics, particularly in oncology. [1][14]

Inhibition of Cancer-Related Kinase Pathways

Many cancers are driven by the aberrant activity of protein kinases. The pyrazole and morpholinopyridine scaffolds are known to interact with the ATP-binding sites of various kinases.

  • PI3K/Akt/mTOR Pathway: The morpholine ring is a privileged substructure in many PI3K/mTOR inhibitors. [2][12][15]This pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. It is plausible that the target compound could exhibit inhibitory activity against kinases in this pathway. [12][15]

  • Aurora Kinases: The pyrazole scaffold is found in several inhibitors of Aurora kinases, which are critical for mitotic progression. [1][16][17][18]Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells.

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often dysregulated in hematological malignancies and inflammatory diseases. Pyridine-containing molecules have been developed as JAK inhibitors. [13][][20]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Potential Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Cell Growth & Proliferation STAT STAT JAK->STAT STAT_dimer STAT_dimer STAT->STAT_dimer Dimerization Aurora Aurora Kinases Mitosis Mitosis Aurora->Mitosis Mitotic Progression Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription STAT_dimer->Gene Inhibitor This compound Inhibitor->PI3K Inhibitor->JAK Inhibitor->Aurora

Caption: Potential kinase targets for the topic compound.

Proposed Experimental Workflow for Biological Evaluation

To validate the therapeutic potential of this compound, a systematic biological evaluation is necessary.

Protocol:

  • Primary Kinase Screening: Screen the compound against a broad panel of kinases to identify primary targets and assess selectivity.

  • Cell-Based Proliferation Assays: Evaluate the anti-proliferative activity of the compound in a panel of cancer cell lines relevant to the identified kinase targets.

  • Target Engagement Assays: Confirm that the compound interacts with the intended kinase target within the cellular environment using techniques such as cellular thermal shift assays (CETSA) or NanoBRET.

  • Downstream Signaling Pathway Analysis: Use Western blotting to measure the phosphorylation status of downstream substrates of the target kinase to confirm pathway inhibition.

  • In Vivo Efficacy Studies: If potent and selective in vitro activity is observed, evaluate the compound's anti-tumor efficacy in relevant animal models of cancer.

Safety and Handling

As with any novel chemical entity, this compound should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is unavailable, general guidelines for handling heterocyclic compounds, pyrazoles, and morpholines should be followed. [21][22][23][24]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. [22][24]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

GHS Hazard Statements (Predicted): Based on the constituent functional groups, the compound may be associated with the following GHS hazard statements: Harmful if swallowed, Causes skin irritation, and Causes serious eye irritation. [3][21][25][26][27]

Conclusion

This compound represents a promising chemical scaffold for the development of novel therapeutic agents, particularly kinase inhibitors for the treatment of cancer. This technical guide provides a robust, literature-supported framework for its synthesis and biological evaluation. The proposed synthetic route is based on reliable and well-established chemical transformations, and the potential therapeutic applications are grounded in the extensive research on its constituent heterocyclic systems. Further experimental validation is required to fully elucidate the properties and therapeutic potential of this compound.

References

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  • Ambler, C. M., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry, 62(14), 6648-6655. [Link]

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Spectroscopic Blueprint of (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol. As of the latest literature review in January 2026, experimental spectroscopic data for this specific compound is not publicly available. The data presented herein is a robust prediction based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Introduction

This compound is a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structure combines three key pharmacophores: a pyridine ring, a morpholine moiety, and a pyrazole scaffold bearing a methanol group. Understanding the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its structure-activity relationships. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data.

Molecular Structure and Numbering

To facilitate the interpretation of spectroscopic data, a clear and consistent numbering system for the atoms in this compound is essential. The proposed numbering scheme is presented below.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectroscopy: A Predicted Spectrum

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the protons of the pyridine, pyrazole, morpholine, and methanol moieties.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~8.30d1HH-6''The proton ortho to the pyridine nitrogen is expected to be the most deshielded aromatic proton.
~8.15s1HH-3'Protons on the pyrazole ring typically appear in the aromatic region. The specific shift is influenced by the substituents.
~7.85s1HH-5'Similar to H-3', its chemical shift is influenced by the adjacent nitrogen and the pyridine ring.
~7.10dd1HH-5''This pyridine proton will show coupling to both H-6'' and H-3''.
~6.90d1HH-3''The proton ortho to the morpholino group will be shielded relative to other pyridine protons.
~5.20t1H-OHThe hydroxyl proton is exchangeable and its chemical shift and multiplicity can vary. It is expected to be a triplet due to coupling with the adjacent CH₂ group.
~4.50d2H-CH₂OHThese protons are adjacent to an oxygen atom and a pyrazole ring, leading to a downfield shift. They will be coupled to the hydroxyl proton.
~3.70t4HH-3''', H-5''' (Morpholine)Protons adjacent to the oxygen atom in the morpholine ring are deshielded.
~3.50t4HH-2''', H-6''' (Morpholine)Protons adjacent to the nitrogen atom in the morpholine ring.

Causality Behind Predicted Chemical Shifts:

  • Pyridine Protons: The chemical shifts of the pyridine protons are influenced by the electron-withdrawing nature of the nitrogen atom and the electron-donating effect of the morpholino group. The proton at the 6'' position (ortho to nitrogen) is expected to be the most downfield. The morpholino group at the 2'' position will shield the proton at the 3'' position.

  • Pyrazole Protons: The protons on the pyrazole ring (H-3' and H-5') are in an aromatic environment. Their exact chemical shifts are influenced by the electronic effects of the substituent at N-1 (the morpholinopyridin-4-yl group) and the methanol group at C-4'. Based on data for (1H-pyrazol-4-yl)methanol, where the pyrazole protons appear around 7.40-7.58 ppm[1], the attachment of the electron-withdrawing pyridine ring is expected to shift these signals slightly downfield.

  • Methanol Protons: The methylene protons of the methanol group (-CH₂OH) are expected to appear as a doublet coupled to the hydroxyl proton. The hydroxyl proton (-OH) signal is often broad and its chemical shift is concentration and temperature-dependent.

  • Morpholine Protons: The morpholine ring protons typically show two distinct triplets corresponding to the protons adjacent to the nitrogen and those adjacent to the oxygen.

Experimental Protocol for ¹H NMR Spectroscopy

A self-validating protocol for acquiring a high-quality ¹H NMR spectrum would involve:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve better signal dispersion and resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Apply a relaxation delay (e.g., 2-5 seconds) to ensure quantitative integration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

  • Structural Confirmation: To confirm the assignments, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed. COSY will reveal proton-proton coupling networks, while HSQC will correlate protons to their directly attached carbons.

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve in DMSO-d6 Dissolve in DMSO-d6 Transfer to NMR tube Transfer to NMR tube Dissolve in DMSO-d6->Transfer to NMR tube 1D Proton Spectrum 1D Proton Spectrum Transfer to NMR tube->1D Proton Spectrum 2D COSY 2D COSY 1D Proton Spectrum->2D COSY 2D HSQC 2D HSQC 2D COSY->2D HSQC Fourier Transform Fourier Transform 2D HSQC->Fourier Transform Phasing & Calibration Phasing & Calibration Fourier Transform->Phasing & Calibration Integration Integration Phasing & Calibration->Integration Assign Signals Assign Signals Integration->Assign Signals Confirm Structure Confirm Structure Assign Signals->Confirm Structure

Caption: Experimental workflow for ¹H NMR spectroscopic analysis.

¹³C NMR Spectroscopy: A Predicted Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentJustification
~158.0C-2''The carbon atom of the pyridine ring attached to the electron-donating morpholino group is expected to be significantly shielded.
~150.0C-6''The carbon atom ortho to the pyridine nitrogen is deshielded.
~145.0C-4''The carbon atom of the pyridine ring attached to the pyrazole ring.
~140.0C-3' or C-5'Carbons in the pyrazole ring.
~138.0C-3' or C-5'Carbons in the pyrazole ring.
~120.0C-4'The pyrazole carbon attached to the methanol group.
~108.0C-5''Aromatic carbon in the pyridine ring.
~106.0C-3''The pyridine carbon ortho to the morpholino group is shielded.
~66.0C-3''', C-5''' (Morpholine)Carbons adjacent to the oxygen atom in the morpholine ring.
~55.0-CH₂OHThe carbon of the methanol group is attached to an oxygen atom.
~44.0C-2''', C-6''' (Morpholine)Carbons adjacent to the nitrogen atom in the morpholine ring.

Causality Behind Predicted Chemical Shifts:

  • Pyridine Carbons: The chemical shifts are governed by the electronegativity of the nitrogen atom and the substituent effects. The carbon attached to the morpholino group (C-2'') is expected to be the most upfield among the pyridine carbons due to the electron-donating nature of the nitrogen in the morpholine.

  • Pyrazole Carbons: The chemical shifts of the pyrazole carbons are characteristic of five-membered aromatic heterocycles.

  • Methanol Carbon: The carbon of the -CH₂OH group is expected to be in the aliphatic region, shifted downfield due to the attached oxygen.

  • Morpholine Carbons: The carbons adjacent to the oxygen in the morpholine ring are more deshielded (appear at a higher ppm value) than those adjacent to the nitrogen.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A high-field NMR spectrometer with a broadband probe is required.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • Set a wider spectral width (e.g., 0-200 ppm) to encompass all expected carbon resonances.

    • A larger number of scans (e.g., 1024 or more) is typically needed for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 and DEPT-90) should be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and calibration (using the DMSO-d₆ solvent peak at δ = 39.52 ppm).

  • Structural Confirmation: The HSQC experiment, run during the ¹H NMR analysis, will directly correlate each protonated carbon with its attached proton, confirming the assignments. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can be used to confirm the connectivity of quaternary carbons.

Mass Spectrometry: Predicted Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the protonated molecular ion [M+H]⁺.

Predicted Molecular Ion:

  • Molecular Formula: C₁₃H₁₇N₅O₂

  • Molecular Weight: 275.31 g/mol

  • Predicted [M+H]⁺: m/z 276.14

Predicted Fragmentation Pathways:

The fragmentation of the molecule is likely to occur at the weaker bonds and can be initiated by the loss of stable neutral molecules.

  • Loss of water (-18 Da): The methanol group can easily lose a molecule of water, leading to a fragment at m/z 258.13.

  • Loss of formaldehyde (-30 Da): Cleavage of the C-C bond between the pyrazole ring and the methanol group can result in the loss of formaldehyde, giving a fragment at m/z 246.13.

  • Cleavage of the morpholine ring: The morpholine ring can undergo fragmentation, leading to characteristic losses.

  • Cleavage between the pyridine and pyrazole rings: The bond between the pyridine and pyrazole rings can cleave, leading to fragments corresponding to the individual heterocyclic systems.

Fragmentation M [M+H]⁺ m/z 276.14 F1 [M+H - H₂O]⁺ m/z 258.13 M->F1 - H₂O F2 [M+H - CH₂O]⁺ m/z 246.13 M->F2 - CH₂O F3 [2-morpholinopyridine]⁺ fragment M->F3 Ring Cleavage F4 [pyrazole-methanol]⁺ fragment M->F4 Ring Cleavage

Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.

    • Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight.

    • Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data.

  • Data Analysis: Analyze the fragmentation pattern to identify characteristic losses and confirm the structure of the molecule.

Infrared (IR) Spectroscopy: Predicted Absorption Bands

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-O bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretching (alcohol)
3100-3000MediumAromatic C-H stretching (pyridine, pyrazole)
2950-2850MediumAliphatic C-H stretching (morpholine, -CH₂-)
1600-1450StrongC=C and C=N stretching (pyridine, pyrazole)
1250-1050StrongC-O stretching (alcohol, morpholine ether)
1120-1080StrongC-N stretching (morpholine)

Causality Behind Predicted Absorptions:

  • O-H Stretch: The broad absorption in the 3400-3200 cm⁻¹ region is a hallmark of the hydroxyl group, with the broadening due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.

  • C=C and C=N Stretches: The double bonds within the aromatic pyridine and pyrazole rings give rise to strong absorptions in the 1600-1450 cm⁻¹ region.

  • C-O Stretches: The C-O single bond stretches from the alcohol and the ether linkage in the morpholine ring will result in strong absorptions in the fingerprint region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal or the KBr pellet.

    • Place the sample on the ATR crystal or in the KBr press.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The positions and shapes of the absorption bands are then correlated with the functional groups present in the molecule.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of this compound. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy data, along with the outlined experimental protocols, offer a valuable resource for the synthesis, identification, and characterization of this and structurally related compounds. As a Senior Application Scientist, I emphasize that while these predictions are based on sound scientific principles and data from analogous structures, experimental verification remains the gold standard for structural elucidation. This guide is intended to empower researchers by providing a robust framework for their spectroscopic investigations.

References

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An In-Depth Technical Guide to the NMR Spectrum of (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the predicted ¹H and ¹³C NMR spectral data, underpinned by a systematic analysis of the molecule's structural components. A field-proven, step-by-step experimental protocol for the acquisition of high-quality NMR data is provided, emphasizing the causal reasoning behind critical experimental choices. This guide is intended for researchers, scientists, and professionals in the field of drug development to aid in the structural elucidation and characterization of this and structurally related molecules.

Introduction and Structural Overview

The compound this compound is a complex heterocyclic molecule featuring three key structural motifs: a 2-substituted morpholine, a disubstituted pyridine ring, and a disubstituted pyrazole ring bearing a hydroxymethyl group. The precise and unambiguous determination of such a structure is paramount for its advancement in research and development pipelines, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.

This guide will deconstruct the molecule into its constituent parts to logically predict the chemical shifts, multiplicities, and integration of each nucleus. Understanding the NMR fingerprint of this molecule is essential for confirming its identity, assessing its purity, and studying its interactions in biological systems.

Molecular Structure and Atom Numbering

For a clear and unambiguous assignment of NMR signals, a standardized numbering system for the proton and carbon atoms is essential. The structure and numbering are presented below.

Caption: Atom numbering scheme for NMR assignment.

Predicted ¹H and ¹³C NMR Spectral Analysis

The prediction of the NMR spectrum is based on the additive effects of the substituents on each of the heterocyclic rings, drawing from established literature values for similar structural fragments.

The Morpholine Moiety (C2', C3', C5', C6')
  • ¹H NMR: The morpholine ring typically exhibits a chair conformation. The four methylene groups (CH₂) are diastereotopic, but often appear as two distinct signals due to rapid ring inversion at room temperature.[1]

    • H2'/H6' (N-CH₂): These protons are adjacent to the nitrogen atom of the morpholine ring. They are expected to resonate in the range of δ 3.4 - 3.6 ppm . The signal will be a triplet with a coupling constant (J) of approximately 4-5 Hz, arising from coupling to the H3'/H5' protons.

    • H3'/H5' (O-CH₂): These protons are adjacent to the more electronegative oxygen atom and are thus more deshielded. They are expected to appear as a triplet at a downfield shift of δ 3.7 - 3.9 ppm , with a similar coupling constant (J ≈ 4-5 Hz) from coupling to the H2'/H6' protons.[2]

  • ¹³C NMR:

    • C2'/C6' (N-CH₂): These carbons, being attached to nitrogen, are predicted to have a chemical shift in the range of δ 45 - 50 ppm .

    • C3'/C5' (O-CH₂): The carbons adjacent to oxygen will be significantly more deshielded, appearing in the range of δ 66 - 68 ppm .[2]

The 2,4-Disubstituted Pyridine Moiety (C3, C5, C6)

The pyridine ring is substituted with an electron-donating morpholino group at C2 and an electron-withdrawing pyrazolyl group at C4. These substituents have opposing electronic effects that influence the chemical shifts of the remaining ring protons.

  • ¹H NMR:

    • H6: This proton is ortho to the nitrogen atom and is typically the most deshielded proton in a pyridine ring. It will appear as a doublet. Expected chemical shift: δ 8.1 - 8.3 ppm .

    • H5: This proton is meta to the nitrogen and ortho to the pyrazolyl group. It will appear as a doublet of doublets. Expected chemical shift: δ 7.0 - 7.2 ppm .

    • H3: This proton is ortho to the electron-donating morpholino group and meta to the pyrazolyl group. It is expected to be the most shielded of the pyridine protons and will appear as a doublet. Expected chemical shift: δ 6.8 - 7.0 ppm .

  • ¹³C NMR:

    • C2 & C4: These are the substituted carbons and will appear as quaternary signals. C2, attached to the morpholino group, is expected around δ 158 - 162 ppm . C4, attached to the pyrazole nitrogen, is expected around δ 148 - 152 ppm .

    • C6: This carbon is adjacent to the ring nitrogen and will be significantly deshielded, predicted in the range of δ 149 - 151 ppm .

    • C3 & C5: These carbons will have shifts influenced by their respective substituents. C3 is expected around δ 107 - 110 ppm , and C5 around δ 112 - 115 ppm .

The 1,4-Disubstituted Pyrazole Moiety (C3'', C5'', C7'')

The pyrazole ring is a five-membered aromatic heterocycle. In a 1,4-disubstituted pyrazole, the two remaining ring protons (H3'' and H5'') are not coupled to each other and will therefore appear as singlets.

  • ¹H NMR:

    • H5'': This proton is adjacent to the nitrogen linked to the electron-withdrawing pyridine ring, making it more deshielded. Expected chemical shift: δ 8.0 - 8.2 ppm (singlet) .

    • H3'': This proton is adjacent to the other nitrogen and is typically less deshielded than H5''. Expected chemical shift: δ 7.7 - 7.9 ppm (singlet) .

    • H7'' (-CH₂OH): The methylene protons of the methanol group are attached to an aromatic ring, which deshields them. They are not adjacent to any protons, so they will appear as a singlet. Based on data from a structurally similar compound, the expected chemical shift is δ 4.6 - 4.8 ppm (singlet) .[3]

    • OH: The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature.[4] In a non-protic solvent like DMSO-d₆, it may appear as a triplet (due to coupling with the adjacent CH₂) between δ 4.5 - 5.5 ppm .[5] In CDCl₃, it is often a broad singlet and can exchange with trace water, sometimes becoming indistinguishable from the baseline.[6]

  • ¹³C NMR:

    • C5'': Predicted to be the most deshielded pyrazole ring carbon, around δ 140 - 142 ppm .[7]

    • C3'': Predicted to be in the range of δ 130 - 133 ppm .[7]

    • C4'': The substituted carbon, attached to the methanol group, is expected around δ 118 - 122 ppm .

    • C7'' (-CH₂OH): The methanol carbon is aliphatic and attached to an oxygen atom. Its chemical shift is predicted to be in the range of δ 55 - 60 ppm .

Summary of Predicted NMR Data

The predicted data is summarized in the tables below for a hypothetical spectrum acquired in DMSO-d₆.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ ppm) Multiplicity Integration Assignment
8.1 - 8.3 d 1H H6
8.0 - 8.2 s 1H H5''
7.7 - 7.9 s 1H H3''
7.0 - 7.2 dd 1H H5
6.8 - 7.0 d 1H H3
4.5 - 5.5 t 1H OH
4.6 - 4.8 s 2H H7''
3.7 - 3.9 t 4H H3'/H5'

| 3.4 - 3.6 | t | 4H | H2'/H6' |

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ ppm) Assignment
158 - 162 C2
149 - 151 C6
148 - 152 C4
140 - 142 C5''
130 - 133 C3''
118 - 122 C4''
112 - 115 C5
107 - 110 C3
66 - 68 C3'/C5'
55 - 60 C7''

| 45 - 50 | C2'/C6' |

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data requires a meticulous and standardized approach. The following protocol is designed for the characterization of the title compound on a standard 400 or 500 MHz NMR spectrometer.[8]

Sample Preparation

Rationale: The choice of solvent is critical. It must fully dissolve the sample without reacting with it, and its signals should not obscure important sample resonances. DMSO-d₆ is an excellent choice for this molecule due to its high polarity, which should ensure good solubility, and its ability to form hydrogen bonds, which slows the exchange of the -OH proton, often resulting in a sharp, observable signal that can show coupling to the adjacent CH₂ group.[6][9]

  • Weighing: Accurately weigh 10-15 mg of the compound for ¹H NMR, or 30-50 mg for ¹³C NMR, into a clean, dry vial.[10][11]

  • Solvent Addition: Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D) to the vial using a micropipette.

  • Dissolution: Gently vortex or sonicate the mixture until the sample is completely dissolved, ensuring a homogenous solution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[11][12]

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust.[11] Cap the tube securely.

Spectrometer Setup and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample (10-50 mg) prep2 Dissolve in Deuterated Solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock on Solvent prep3->acq1 acq2 Tune & Match Probe acq1->acq2 acq3 Shim for Homogeneity acq2->acq3 acq4 Acquire 1H Spectrum acq3->acq4 acq5 Acquire 13C Spectrum acq4->acq5 acq6 Acquire 2D Spectra (COSY, HSQC - Optional) acq5->acq6 proc1 Fourier Transform acq6->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integrate & Calibrate proc3->proc4

Caption: Standard workflow for NMR analysis.

  • Insertion and Locking: Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[13]

  • Tuning and Matching: Tune and match the probe for the ¹H (and subsequently ¹³C) frequency. This step is crucial as it maximizes the sensitivity of the instrument by ensuring maximum power transfer to the sample.[13]

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field (B₀) across the sample volume. This process minimizes peak broadening and distortion, leading to sharp, well-resolved signals.

  • ¹H Acquisition Parameters:

    • Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time (at): 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds for qualitative spectra. For quantitative analysis with accurate integration, d1 should be at least 5 times the longest T₁ relaxation time of the protons in the molecule.[12]

    • Number of Scans (ns): 8-16 scans, adjust as needed for adequate signal-to-noise ratio.

  • ¹³C Acquisition Parameters:

    • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: ~220-250 ppm.

    • Acquisition Time (at): 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquiring 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) is highly recommended.

Conclusion

The structural complexity of this compound gives rise to a distinct and information-rich NMR spectrum. Through a systematic, fragment-based analysis, we have provided a robust prediction of the ¹H and ¹³C chemical shifts and coupling patterns. The provided experimental protocol offers a validated methodology for obtaining high-quality spectral data. This guide serves as a foundational resource for scientists engaged in the synthesis, purification, and characterization of this molecule, ensuring confidence in its structural identity and purity.

References

  • Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available: [Link]

  • Králová, K., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 668-671. Available: [Link]

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  • Reddit user discussion. (2023). Hydroxyl Groups in NMR. r/Chempros. Available: [Link]

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  • Patel, H., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1083-1089.
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Mass spectrometry of (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol

Authored by a Senior Application Scientist

This guide provides a detailed technical framework for the mass spectrometric analysis of this compound, a heterocyclic molecule of interest to researchers in medicinal chemistry and drug development. Lacking specific published mass spectra for this exact compound, this document leverages expert knowledge of ionization behavior and fragmentation patterns of its constituent moieties—morpholine, pyridine, and pyrazole—to construct a predictive analytical strategy. The methodologies outlined herein are designed to be robust, self-validating, and directly applicable in a modern analytical laboratory.

Molecular Profile and Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development. The structure combines several key functional groups that dictate its behavior in a mass spectrometer.

  • Molecular Structure: The molecule consists of a central pyrazole ring substituted with a methanol group and a 2-morpholinopyridin-4-yl group. The presence of multiple basic nitrogen atoms (in the pyridine, pyrazole, and morpholine rings) makes it an excellent candidate for positive mode electrospray ionization.

Caption: Structure of this compound.

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₁₆N₄O₂
Monoisotopic Mass 260.1273 Da
Average Mass 260.29 g/mol
Predicted [M+H]⁺ (Exact Mass) 261.1351 Da

Principles of ESI-MS for Heterocyclic Analytes

Electrospray ionization (ESI) is the technique of choice for this molecule due to its polarity and the presence of multiple basic sites.[1][2] ESI is a soft ionization method that generates intact molecular ions (or, more accurately, pseudomolecular ions) with minimal in-source fragmentation, making it ideal for determining molecular weight.[1][3]

  • Ionization Mechanism: In positive ion mode, the analyte solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase. Given the multiple basic nitrogen atoms in the pyridine, pyrazole, and morpholine rings, the molecule will readily accept a proton to form a stable protonated species, [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS): To gain structural information, tandem mass spectrometry (MS/MS) is essential.[4] The protonated precursor ion ([M+H]⁺) is mass-selected in the first stage of the mass spectrometer (MS1), subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell, and the resulting fragment ions are mass-analyzed in the second stage (MS2). The resulting fragmentation pattern provides a structural fingerprint of the molecule.

Proposed Experimental Protocol: A Self-Validating Workflow

This protocol is designed for a standard high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) system, such as a Q-TOF or Orbitrap instrument, which provides high-resolution, accurate-mass data crucial for confident structural elucidation.

Caption: A comprehensive workflow for the LC-MS/MS analysis of the target compound.
Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of the analyte in a suitable solvent like methanol or DMSO.

    • Create a working solution at a concentration of 1-10 µg/mL in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile:water).

    • Rationale: This concentration range is typically sufficient for achieving a strong signal on modern ESI-MS instruments without causing detector saturation.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, <2 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Rationale: Formic acid is a crucial additive. It acidifies the mobile phase, ensuring the analyte's basic nitrogens are protonated, which enhances ESI+ efficiency and improves chromatographic peak shape.

    • Gradient: Start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to elute the compound.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Gas Temperatures & Flows: Optimize drying gas (N₂) temperature (e.g., 300-350 °C) and flow rate to ensure efficient desolvation.

    • MS1 Acquisition: Scan a mass range that comfortably includes the expected ion (e.g., m/z 100-500) to detect the [M+H]⁺ precursor ion at m/z 261.1351.

    • MS2 Acquisition (Tandem MS):

      • Set up a targeted MS/MS experiment to select the precursor ion at m/z 261.1351.

      • Apply a stepped collision energy (e.g., 10, 20, 40 eV).

      • Rationale: Using a range of collision energies is a self-validating step. Low energies will produce larger primary fragments, while higher energies will induce further fragmentation, providing a more complete picture of the molecule's connectivity.

Predicted Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion (m/z 261.1351) is predicted to occur at the most labile bonds, primarily the linkages between the heterocyclic rings and the morpholine and methanol substituents. The stability of the resulting fragment ions will govern the observed product ion spectrum.[5]

Caption: Predicted major fragmentation pathways for protonated this compound.

Table 2: Predicted Major Fragment Ions and Their Origins

Predicted Fragment IonCalculated m/z ([M+H]⁺)Proposed Loss / StructureRationale
A 175.0924Loss of morpholine (C₄H₈O)Cleavage of the pyridine-morpholine bond is a common pathway for morpholinyl-substituted heterocycles.[6][7]
B 87.0651Protonated morpholineCharge retention on the smaller, stable morpholine fragment.
C 243.1246Loss of water (H₂O)The primary alcohol is susceptible to neutral loss of water, a very common fragmentation for alcohols.[8]
D 230.1342Loss of formaldehyde (CH₂O)Another characteristic fragmentation of primary alcohols.
E 176.1080Protonated 2-morpholinopyridineCleavage of the N-C bond between the pyrazole and pyridine rings.
F 98.0502Protonated (1H-pyrazol-4-yl)methanolCharge retention on the pyrazolyl-methanol fragment following the inter-ring cleavage.
  • Expert Interpretation: The most intense fragments are likely to be Fragment A (m/z 175.0924) and Fragment C (m/z 243.1246) . The loss of water from an alcohol is a thermodynamically favorable process. Similarly, the cleavage of the morpholine group from the pyridine ring results in a stable pyridinium ion. The relative abundances of these fragments will be dependent on the collision energy applied. Analysis of pyrazole derivatives often shows characteristic ring fragmentations, which could lead to smaller ions not detailed here but would be useful for further confirmation.[9][10][11]

Applications in a Drug Development Context

A validated LC-MS/MS method for this compound is a powerful tool for drug development professionals.

  • Metabolic Stability Assays: The method can be used to quantify the parent compound over time when incubated with liver microsomes or other metabolic systems, allowing for the determination of its metabolic half-life.

  • Metabolite Identification: By searching for predicted metabolic transformations (e.g., oxidation, glucuronidation) and their characteristic fragmentation patterns, researchers can identify and characterize metabolites.

  • Reaction Monitoring: During chemical synthesis, the method provides a rapid and specific way to monitor the progress of reactions, ensuring the complete consumption of starting materials and the formation of the desired product.[12]

  • Impurity Profiling: The high sensitivity and specificity of LC-MS/MS allow for the detection and identification of low-level impurities in the drug substance, which is a critical regulatory requirement.

Conclusion

While no direct mass spectrometric data for this compound is publicly available, a robust analytical strategy can be confidently designed based on the well-understood behavior of its chemical substructures. By employing high-resolution ESI-MS/MS with a systematic, self-validating workflow, researchers can unambiguously confirm the molecule's identity and structure. The predicted fragmentation pathways, centered on the facile loss of the morpholine and methanol moieties, provide a clear roadmap for data interpretation. This technical guide serves as a comprehensive, field-proven starting point for any scientist tasked with the analysis of this compound or structurally related molecules in a drug discovery and development setting.

References

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Physical properties of (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol for Drug Development Professionals

Introduction

This compound is a novel heterocyclic compound incorporating three key pharmacophores: a pyrazole core, a substituted pyridine linker, and a morpholine moiety. This unique combination suggests potential utility in medicinal chemistry, as each component imparts distinct physicochemical properties that are critical for a molecule's journey from a laboratory curiosity to a viable therapeutic agent. Pyrazole derivatives are known for a wide range of biological activities, while the morpholine group is frequently used to enhance solubility and modulate pharmacokinetics.[1][2] The pyridine ring serves as a versatile and polar aromatic system that can improve metabolic stability and target binding.[3]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals tasked with the characterization of this molecule. As direct experimental data for this specific compound is not publicly available, this document provides a dual framework: first, it offers a set of predicted physical properties based on an expert analysis of its structural components; second, it presents detailed, field-proven experimental protocols for the empirical determination of these properties. The causality behind experimental choices and the profound implications of each physical property on the drug development cascade—from absorption and distribution to formulation and efficacy—are thoroughly explained.

Molecular Structure and Predicted Physicochemical Profile

The rational design of any drug candidate begins with its structure. The interplay between the morpholine, pyridine, and pyrazole-methanol components will govern the molecule's behavior in biological systems.

Caption: Chemical structure of this compound.

Based on these structural features, we can predict a physicochemical profile. These predictions are foundational hypotheses that must be validated experimentally.

Physical PropertyPredicted Value/RangeRationale & Impact in Drug Development
Molecular Weight ~289.3 g/mol Calculated from the molecular formula C₁₃H₁₅N₅O₂. This value is well within the guidelines of Lipinski's Rule of Five (<500 Da), suggesting a favorable starting point for oral bioavailability.[4][5]
Melting Point (MP) 150 - 220 °CThe presence of multiple aromatic rings (pyrazole, pyridine) and hydrogen bonding capacity (methanol OH, pyridine N, pyrazole Ns) suggests a crystalline solid with a relatively high melting point.[6][7] A sharp melting range is a primary indicator of purity.
Aqueous Solubility Moderately SolubleThe morpholine and pyridine moieties are known to enhance aqueous solubility.[8][9] The methanol group also contributes to hydrophilicity. However, the overall flat, aromatic core can limit high solubility. This property is critical for dissolution in the GI tract and achieving sufficient plasma concentration.
pKa (Acid Dissociation Constant) Basic pKa: 4-6 (Pyridine N)Basic pKa: ~8.5 (Morpholine N)Acidic/Neutral pKa: >14 (Methanol OH)The pyridine nitrogen will be the most acidic of the basic centers. The morpholine nitrogen's pKa is expected to be near its typical value, providing significant ionization at physiological pH.[2] Ionization state governs solubility, permeability, and interaction with targets.
LogP (Octanol-Water Partition Coefficient) 1.5 - 2.5This compound has a balance of hydrophilic (morpholine, methanol, N-heterocycles) and lipophilic (aromatic rings) features. A LogP in this range is often a good compromise for membrane permeability and aqueous solubility, aligning with the requirements for orally administered drugs.[4][10]
Hydrogen Bond Donors (HBD) 1 (from the methanol -OH group)Well within Lipinski's guideline of ≤5.[11]
Hydrogen Bond Acceptors (HBA) 5 (N in pyridine, two Ns in pyrazole, O in morpholine, O in methanol)Well within Lipinski's guideline of ≤10.[11]

Experimental Protocols for Physicochemical Characterization

The following section provides step-by-step methodologies for the empirical validation of the predicted properties. Each protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Melting Point Determination

Causality: The melting point is a fundamental thermal property that provides a quick, reliable assessment of a compound's purity. Pure crystalline solids exhibit a sharp, well-defined melting range (typically <1°C), whereas impurities depress and broaden this range.

Protocol: Capillary Melting Point Method

  • Sample Preparation: Ensure the synthesized compound is a fine, completely dry powder. If necessary, gently grind a small amount in a mortar and pestle.[12]

  • Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder. Tap the sealed end firmly on a hard surface to pack the powder into the bottom. Repeat until a packed column of 2-3 mm is achieved.[13]

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.[14]

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This saves time in subsequent, more precise measurements.

  • Accurate Determination: Using a fresh capillary, heat at a medium rate to ~20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.[13]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

  • Validation: Repeat the accurate determination at least twice. Consistent results confirm the measurement.

G A Prepare Dry, Fine Powder B Load 2-3 mm into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat Rapidly for Approx. MP C->D E Heat Slowly (1-2°C/min) near MP D->E F Record T_start and T_end E->F G Repeat for Consistency F->G

Caption: Workflow for Melting Point Determination.

Thermodynamic Aqueous Solubility

Causality: Solubility dictates how much of a drug can dissolve in the aqueous environment of the gastrointestinal tract, a prerequisite for absorption. The "gold standard" shake-flask method measures the equilibrium concentration of a compound in a saturated solution, providing the most accurate and relevant value for biopharmaceutical assessment.[15]

Protocol: Shake-Flask Method

  • Sample Preparation: Add an excess amount of the solid compound to a vial, ensuring that undissolved solid remains visible.

  • Solvent Addition: Add a precise volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-72 hours. This extended time ensures the system reaches thermodynamic equilibrium.[15]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-precipitates.

  • Quantification: Prepare a standard calibration curve of the compound at known concentrations. Analyze the filtered sample using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine its concentration.

  • Validation: The presence of remaining solid in the vial after equilibration validates that a saturated solution was achieved. The measured concentration is the thermodynamic solubility.

pKa Determination

Causality: The pKa value defines the pH at which a molecule is 50% ionized. This is critical as the ionization state affects solubility, lipophilicity (LogD), and the ability to interact with biological targets. Potentiometric titration is a robust method for determining pKa by directly measuring pH changes upon addition of an acid or base.[16][17]

Protocol: Potentiometric Titration

  • Solution Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent/water mixture to create a solution of known concentration (e.g., 1 mM). Ensure the solution's ionic strength is kept constant with a background electrolyte like 0.15 M KCl.[18]

  • Apparatus Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10). Place the sample solution in a jacketed vessel on a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration:

    • To determine basic pKa values, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • To determine acidic pKa values, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).[16]

  • Data Acquisition: Add the titrant in small, precise increments and record the pH after the reading stabilizes at each step.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For higher accuracy, calculate the first derivative of the titration curve (ΔpH/ΔV); the peak of this curve indicates the equivalence point.

  • Validation: The shape of the titration curve and the sharpness of the derivative peak validate the quality of the measurement.

G A Prepare Calibrated pH Meter & Titrant B Dissolve Compound in Solution (Constant Ionic Strength) A->B C Titrate with Acid/Base in Small Increments B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve & its Derivative D->E F Determine Equivalence Point E->F G Calculate pKa from Half-Equivalence Point F->G

Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity Determination (LogD at pH 7.4)

Causality: Lipophilicity, the "greasiness" of a molecule, is a key driver of its ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier. The partition coefficient (LogP for neutral species, LogD for ionizable species at a specific pH) quantifies this property. The shake-flask method directly measures the partitioning between an aqueous and an organic phase (n-octanol), mimicking the hydrophilic/lipophilic environments in the body.[19][20]

Protocol: Shake-Flask Method for LogD₇.₄

  • Phase Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa by mixing them vigorously and then allowing the layers to separate. This prevents volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock to a vial containing a known volume of the pre-saturated n-octanol. The ratio of the volumes can be adjusted depending on the expected LogD.[21]

  • Equilibration: Seal the vial and shake gently for several hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.

  • Quantification: Carefully remove an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase (C_oct and C_aq) using a suitable analytical method like HPLC-UV or LC-MS.

  • Calculation: Calculate the LogD value using the formula: LogD₇.₄ = log₁₀ (C_oct / C_aq)

  • Validation: Perform the experiment in triplicate to ensure the result is reproducible. The mass balance (total amount of compound recovered from both phases) should be close to 100% of the initial amount added.

Conclusion: Synthesizing Data for Drug Development

The physical properties of this compound are not mere data points; they are critical predictors of its in vivo behavior. A high melting point suggests good stability but may correlate with lower solubility. Moderate aqueous solubility is essential for oral absorption but must be balanced with sufficient lipophilicity (LogD) to enable membrane permeation. The pKa values will determine the charge state of the molecule in different body compartments, profoundly influencing its absorption, distribution, and potential for off-target ionic interactions.

By systematically applying the robust protocols outlined in this guide, researchers can build a comprehensive physicochemical profile of this promising molecule. This empirical data, when integrated with in vitro potency and safety data, provides the authoritative foundation needed to make informed decisions, de-risk development, and logically advance the compound through the challenging pipeline of drug discovery.

References

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(1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Mechanism of Action of (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol and Related ERK1/2 Inhibitors

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of this compound, a putative novel small molecule inhibitor. Due to the limited public data on this specific molecule, this guide establishes its mechanistic profile through a detailed examination of its close structural and functional analogue, Ravoxertinib (GDC-0994), a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This document elucidates the critical role of the RAS/RAF/MEK/ERK signaling pathway in oncology, details the molecular interactions and downstream cellular consequences of ERK1/2 inhibition, and provides validated experimental protocols for researchers in drug development.

Introduction: The RAS/RAF/MEK/ERK Pathway - A Cornerstone of Oncogenesis

The mitogen-activated protein kinase (MAPK) signaling cascade, particularly the RAS/RAF/MEK/ERK pathway, is a pivotal regulator of fundamental cellular processes, including proliferation, differentiation, and survival.[1][2][3] In a significant portion of human cancers, this pathway is aberrantly activated due to mutations in key upstream components such as the RAS and BRAF genes.[1] These mutations lead to constitutive signaling, driving uncontrolled cell growth and tumor progression.

ERK1 and ERK2 are the terminal kinases in this cascade, acting as a critical node that integrates signals from upstream effectors to a wide array of cytoplasmic and nuclear substrates.[4] Their central role makes them a highly attractive target for therapeutic intervention, especially in tumors that have developed resistance to inhibitors targeting upstream components like BRAF and MEK.[1][5][6] Direct inhibition of ERK1/2 offers a strategy to overcome this resistance by blocking the final output of the pathway.[6][7]

The chemical structure of this compound, featuring pyrazole and pyridine moieties, is characteristic of a kinase inhibitor scaffold.[8][9][10] This guide will, therefore, focus on the well-characterized ERK1/2 inhibitor, Ravoxertinib (GDC-0994), as a surrogate to delineate the mechanism of action.

Core Mechanism of Action: Selective ATP-Competitive Inhibition of ERK1/2

Ravoxertinib is an orally bioavailable, highly selective, and potent ATP-competitive inhibitor of ERK1 and ERK2.[1][2] Its mechanism of action can be dissected into several key stages:

Molecular Target Engagement

Ravoxertinib directly binds to the ATP-binding pocket of both ERK1 and ERK2 kinases. This competitive inhibition prevents the binding of endogenous ATP, thereby blocking the phosphotransferase activity of the enzymes. The high selectivity of Ravoxertinib for ERK1/2 minimizes off-target effects, a crucial aspect of its therapeutic potential.[6]

  • Biochemical Potency: Ravoxertinib exhibits potent inhibition of ERK1 and ERK2 with IC50 values in the low nanomolar range (ERK1 IC50 = 6.1 nM, ERK2 IC50 = 3.1 nM).[11]

Inhibition of Downstream Signaling

By inhibiting ERK1/2, Ravoxertinib prevents the phosphorylation and activation of numerous downstream substrates.[2][3] One of the most critical downstream targets is the p90 ribosomal S6 kinase (RSK).[1][12] Inhibition of RSK phosphorylation is a key biomarker of Ravoxertinib's activity in both cellular and in vivo models.[1][12]

The abrogation of ERK1/2 signaling leads to a cascade of cellular consequences:

  • Cell Cycle Arrest: Ravoxertinib induces a robust G1 phase cell cycle arrest in susceptible cancer cell lines, particularly those harboring BRAF mutations.[1] This is achieved through the modulation of cell cycle regulatory proteins.

  • Inhibition of Proliferation: By halting cell cycle progression, Ravoxertinib effectively suppresses the proliferation of cancer cells that are dependent on the MAPK pathway for their growth.[1][2][3]

  • Induction of Apoptosis: In some contexts, the sustained inhibition of ERK signaling can lead to the induction of programmed cell death (apoptosis).

Preferential Activity in BRAF-Mutant Cancers

A noteworthy aspect of Ravoxertinib's mechanism is its preferential efficacy in cancer cells with BRAF mutations.[1] These cells are highly dependent on the constitutively active MAPK pathway for their survival and proliferation, a phenomenon known as "oncogene addiction." By targeting the terminal kinases in this pathway, Ravoxertinib effectively shuts down this critical survival signaling.

Signaling Pathway and Experimental Workflow Diagrams

The RAS/RAF/MEK/ERK Signaling Pathway and Point of Inhibition

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK p90RSK ERK->RSK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor This compound (e.g., Ravoxertinib) Inhibitor->ERK

Caption: Inhibition of the MAPK pathway by targeting ERK1/2.

Experimental Workflow for Assessing ERK1/2 Inhibitor Activity

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Biochemical Biochemical Kinase Assay (IC50 Determination) CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Biochemical->CellViability WesternBlot Western Blot Analysis (p-ERK, p-RSK, total ERK) CellViability->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) WesternBlot->CellCycle Xenograft Xenograft Tumor Models (e.g., BRAF-mutant cell lines) CellCycle->Xenograft PD Pharmacodynamic (PD) Analysis (Tumor p-ERK levels) Xenograft->PD Efficacy Tumor Growth Inhibition (TGI) PD->Efficacy

Caption: A typical workflow for preclinical evaluation of an ERK1/2 inhibitor.

Quantitative Data Summary

The following table summarizes the key potency data for Ravoxertinib (GDC-0994) from published studies.

Parameter Value Assay Type Reference
ERK1 IC506.1 nMBiochemical Kinase Assay[11]
ERK2 IC503.1 nMBiochemical Kinase Assay[11]
p90RSK IC5012 nMBiochemical Kinase Assay[11]

Detailed Experimental Protocols

To ensure the reproducibility and validation of findings, the following are detailed protocols for key experiments in the characterization of an ERK1/2 inhibitor.

Protocol: Western Blot Analysis for ERK1/2 Pathway Inhibition

Objective: To determine the effect of the inhibitor on the phosphorylation status of ERK1/2 and its downstream substrate RSK in a cancer cell line (e.g., A375, a BRAF-mutant melanoma cell line).

Materials:

  • A375 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test inhibitor (dissolved in DMSO)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-p-RSK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed A375 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. GAPDH serves as a loading control.

Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of the inhibitor on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Test inhibitor

  • PBS

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the inhibitor for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the cell cycle distribution.

Conclusion and Future Directions

This compound, based on its structural characteristics, is predicted to function as a kinase inhibitor. By using Ravoxertinib (GDC-0994) as a well-documented analogue, we can infer a mechanism of action centered on the selective inhibition of ERK1/2. This inhibition leads to the suppression of the MAPK signaling pathway, resulting in cell cycle arrest and reduced proliferation of cancer cells, particularly those with BRAF mutations.

The development of direct ERK1/2 inhibitors represents a significant advancement in targeted cancer therapy, offering a potential solution to overcome resistance to upstream inhibitors. Future research on novel compounds like this compound should focus on detailed biochemical and cellular characterization to confirm their target engagement, selectivity, and anti-proliferative effects. Furthermore, in vivo studies will be crucial to evaluate their efficacy and safety profiles, paving the way for potential clinical development.

References

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The Pyrazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Novel Pyrazole Derivatives

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and capacity for diverse substituent incorporation have led to a wealth of derivatives with a broad spectrum of biological activities. This guide provides an in-depth exploration of the multifaceted pharmacological landscape of novel pyrazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the mechanistic underpinnings of these activities, supported by a critical analysis of structure-activity relationships (SAR), and provide detailed, field-proven protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this exceptional scaffold.

The Enduring Significance of the Pyrazole Core

The pyrazole ring is not merely a molecular framework but a "privileged scaffold" in drug discovery.[1] Its physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable interactions with a variety of biological targets.[1] The pKa of the pyrazole ring, approximately 2.5, renders it significantly less basic than its isomer, imidazole, a property that influences its pharmacokinetic profile.[1] Furthermore, the pyrazole moiety can serve as a bioisostere for other aromatic systems, enhancing properties like lipophilicity and solubility.[1] These intrinsic characteristics, coupled with the relative ease of its synthesis and derivatization, have cemented the pyrazole core as a recurring motif in a multitude of FDA-approved drugs.[1]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[2] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.[3]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism through which pyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[4] These enzymes play a pivotal role in cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers.[4] Pyrazole-based compounds have been designed to target a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[2]

Beyond kinase inhibition, many pyrazole derivatives induce apoptosis, or programmed cell death, in cancer cells.[5] This can be achieved through various mechanisms, including the generation of reactive oxygen species (ROS), which leads to cellular stress and triggers the apoptotic cascade.[5] The activation of caspases, a family of proteases that execute the apoptotic program, is a common downstream event.[5]

Logical Relationship: From Kinase Inhibition to Apoptosis

pyrazole Pyrazole Derivative kinase Protein Kinase (e.g., EGFR, CDK) pyrazole->kinase Inhibition ros ROS Generation pyrazole->ros signaling Downstream Signaling Pathways (e.g., PI3K/Akt, MAPK) kinase->signaling Phosphorylation proliferation Reduced Cell Proliferation signaling->proliferation Promotes apoptosis Induction of Apoptosis signaling->apoptosis Inhibits caspase Caspase Activation ros->caspase caspase->apoptosis

Caption: Pyrazole derivatives can inhibit protein kinases, leading to reduced cell proliferation and can also induce apoptosis through ROS generation and caspase activation.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[6] SAR studies have revealed key structural features that contribute to their potency and selectivity. For instance, the presence of specific aryl groups at the N1 and C3 positions can significantly influence their inhibitory activity against various cancer cell lines. The introduction of halogen atoms or methoxy groups on these aryl rings can further enhance their cytotoxic effects.[7]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of representative pyrazole derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
3f MDA-MB-468 (Breast)14.97 (24h)Paclitaxel49.90 (24h)[5]
3f MDA-MB-468 (Breast)6.45 (48h)Paclitaxel25.19 (48h)[5]
7a HepG2 (Liver)6.1 ± 1.9Doxorubicin24.7 ± 3.2[8]
7b HepG2 (Liver)7.9 ± 1.9Doxorubicin24.7 ± 3.2[8]
L2 CFPAC-1 (Pancreatic)61.7 ± 4.9Gemcitabine1.5 ± 0.84[7][9]
Pyrazoline 5 Hs578T (Breast)3.95--[10]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the pyrazole derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature.[12][13][14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.[14]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents, with some exhibiting potent activity against multidrug-resistant strains.[15][16]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are varied and can involve the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication.[16] For example, some pyrazole-thiazole hybrids have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial DNA synthesis and folate metabolism, respectively.[16]

Structure-Activity Relationship (SAR) Insights

SAR studies have been instrumental in optimizing the antimicrobial potency of pyrazole derivatives. The introduction of specific substituents on the pyrazole and associated aryl rings can significantly impact their activity. For instance, the presence of electron-withdrawing groups, such as halogens (chlorine, fluorine), on the phenyl ring often enhances antibacterial and antifungal activity.[15] The nature and length of the linker between the pyrazole core and other heterocyclic moieties in hybrid molecules also play a critical role in determining their antimicrobial spectrum and potency.[15]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values of selected pyrazole derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound ClassMicrobial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)Citation
Benzimidazole-quinoline hybridsS. aureus8-16Ciprofloxacin-[15]
Benzimidazole-quinoline hybridsE. coli10-20Ciprofloxacin-[15]
Pyrazole-thiazole hybridsA. baumannii0.78--[16]
Hydrazone 21aS. aureus62.5-125Chloramphenicol-[17]
Hydrazone 21aC. albicans2.9-7.8Clotrimazole-[17]
Experimental Protocol: Broth Microdilution for MIC Determination

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of twofold dilutions of the pyrazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[18] Pyrazole derivatives, most notably the selective COX-2 inhibitor celecoxib, have a well-established role in the management of inflammation.[19]

Mechanism of Action: COX-2 Inhibition and Beyond

The primary anti-inflammatory mechanism of many pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[6] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[18] Beyond COX-2 inhibition, some pyrazole derivatives can also modulate other inflammatory pathways, such as the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[19]

Signaling Pathway: COX-2 Mediated Inflammation

stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) cell Macrophage / Inflammatory Cell stimuli->cell cox2 COX-2 Enzyme cell->cox2 Induces Expression prostaglandins Prostaglandins (PGE2) cox2->prostaglandins Catalyzes arachidonic Arachidonic Acid arachidonic->cox2 Substrate inflammation Inflammation (Pain, Swelling, Fever) prostaglandins->inflammation pyrazole Pyrazole Derivative (e.g., Celecoxib) pyrazole->cox2 Selective Inhibition

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Morpholinopyridinyl Pyrazolyl Methanol Core

Introduction: Unveiling a Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and inflammatory diseases. Within this competitive arena, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that exhibit a remarkable propensity for binding to the ATP pocket of various kinases. The morpholinopyridinyl pyrazolyl methanol structure represents one such exemplary scaffold.

This guide provides a comprehensive technical overview of this core, dissecting its constituent parts to understand their collective contribution to its pharmacological prowess. The structure is characterized by four key moieties:

  • A Pyrazole Ring: This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, is a versatile component in medicinal chemistry.[1][2][3][4] It can act as both a hydrogen bond donor and acceptor, providing crucial anchor points within a protein's active site.[1] Its aromatic nature also allows for favorable stacking interactions.

  • A Pyridine Ring: This six-membered aromatic heterocycle serves as a central linking unit and its nitrogen atom frequently engages in hydrogen bonding with the hinge region of kinase enzymes, a common feature of many Type I kinase inhibitors.

  • A Morpholine Group: This saturated heterocycle is often incorporated into drug candidates to enhance aqueous solubility and introduce favorable pharmacokinetic properties. Its presence can mitigate off-target effects and improve the overall "drug-likeness" of a molecule.

  • A Methanol Linker: The hydroxyl group of the methanol linker is a critical hydrogen bond donor, often forming a key interaction with the backbone of the kinase hinge region, further stabilizing the inhibitor-protein complex.

The strategic combination of these four components has given rise to a class of compounds with significant therapeutic potential, most notably as inhibitors of the p38 MAP kinase and other related kinases involved in critical cell signaling pathways.[5][6] This guide will delve into the synthesis, mechanism of action, and structure-activity relationships (SAR) that define this important chemical series.

Synthetic Strategies: Constructing the Core

The assembly of the morpholinopyridinyl pyrazolyl methanol scaffold requires a multi-step synthetic sequence that allows for the controlled introduction of each key fragment. While various specific routes have been reported, a convergent approach is often favored, building complexity by coupling pre-functionalized heterocyclic precursors.

A generalized, yet representative, synthetic workflow is outlined below. The causality behind the choice of reactions is rooted in achieving high yields, ensuring regiochemical control, and utilizing commercially available or readily accessible starting materials.

Generalized Synthetic Workflow

G A Functionalized Pyrazole (e.g., 4-bromo-1H-pyrazole) C Pyridinyl Pyrazole Ketone A->C Grignard or Lithiation followed by addition B Functionalized Pyridine (e.g., 2-chloro-N-methoxy-N-methyl-nicotinamide) B->C E Morpholinopyridinyl Pyrazolyl Ketone C->E Nucleophilic Aromatic Substitution (SNAr) D Morpholine D->E G Final Product: Morpholinopyridinyl Pyrazolyl Methanol E->G Ketone Reduction F Reducing Agent (e.g., NaBH4) F->G

Caption: A convergent synthetic pathway to the target scaffold.

Key Experimental Considerations & Protocols
Step 1: Formation of the Pyridinyl Pyrazole Ketone Intermediate

The initial and most critical carbon-carbon bond formation is typically achieved via a Grignard or lithiation reaction.

  • Rationale: This approach allows for the nucleophilic attack of a pyrazole anion onto an activated pyridine carbonyl derivative. The use of a Weinreb amide (N-methoxy-N-methyl-nicotinamide) on the pyridine fragment is a deliberate choice to prevent over-addition, a common side reaction with more reactive carbonyl species like acid chlorides or esters.

Protocol: Synthesis of (6-chloropyridin-3-yl)(1H-pyrazol-4-yl)methanone

  • Preparation of the Pyrazole Grignard Reagent: To a solution of 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole in anhydrous THF at -78 °C, add isopropylmagnesium chloride (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Coupling Reaction: To the freshly prepared Grignard reagent, add a solution of 2-chloro-N-methoxy-N-methyl-nicotinamide (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Workup: Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Deprotection: The resulting protected intermediate is dissolved in methanol, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to 50 °C for 2 hours to remove the THP protecting group.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired ketone intermediate.

Step 2: Introduction of the Morpholine Moiety

The morpholine ring is typically installed via a nucleophilic aromatic substitution (SNAr) reaction.

  • Rationale: The chlorine atom on the pyridine ring is activated towards substitution by the electron-withdrawing effect of the adjacent nitrogen atom and the ketone group. Morpholine is a potent nucleophile, and this reaction generally proceeds in high yield under thermal conditions.

Protocol: Synthesis of (6-morpholinopyridin-3-yl)(1H-pyrazol-4-yl)methanone

  • Reaction Setup: To a solution of the pyridinyl pyrazole ketone intermediate (1.0 equivalent) in N,N-dimethylformamide (DMF), add morpholine (3.0 equivalents) and potassium carbonate (2.0 equivalents).

  • Heating: Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Workup: Cool the reaction to room temperature and pour it into water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the morpholinopyridinyl pyrazolyl ketone.

Step 3: Reduction to the Methanol Linker

The final step is the reduction of the ketone to the secondary alcohol.

  • Rationale: Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting the aromatic heterocyclic rings. The reaction is typically clean and high-yielding.

Protocol: Synthesis of (6-morpholinopyridin-3-yl)(1H-pyrazol-4-yl)methanol

  • Reaction Setup: Suspend the morpholinopyridinyl pyrazolyl ketone (1.0 equivalent) in methanol at 0 °C.

  • Reduction: Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Workup: Stir the reaction at room temperature for 2 hours. Carefully add water to quench the excess sodium borohydride. Remove the methanol under reduced pressure, and extract the aqueous residue with ethyl acetate. The combined organic layers are dried, filtered, and concentrated.

  • Purification: The final product is purified by recrystallization or column chromatography.

Mechanism of Action: Targeting the p38 MAPK Pathway

Compounds based on the morpholinopyridinyl pyrazolyl methanol scaffold have been extensively investigated as inhibitors of p38 mitogen-activated protein kinase (MAPK).[5][6][7] The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress.[8] Dysregulation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and Crohn's disease, as well as in the progression of certain cancers.[6][8]

These inhibitors function as ATP-competitive, or Type I, inhibitors. They operate by occupying the ATP-binding pocket of the p38 enzyme, preventing the binding of its natural substrate, ATP, and thus blocking the downstream phosphorylation cascade.

Key Binding Interactions

The efficacy of this scaffold is derived from a series of specific, high-affinity interactions with key amino acid residues in the p38 active site:

Moiety of InhibitorInteracting Region of p38 KinaseType of InteractionSignificance
Pyridine Nitrogen Hinge Region (Met109 amide NH)Hydrogen BondAnchors the inhibitor in the active site; a canonical interaction for many kinase inhibitors.
Methanol Hydroxyl Hinge Region (Glu106 backbone CO)Hydrogen BondProvides an additional, crucial anchoring point, significantly enhancing binding affinity.
Pyrazole Ring Gatekeeper Residue (Thr106)van der Waals InteractionsThe pyrazole ring fits into a hydrophobic pocket adjacent to the gatekeeper residue.
Morpholine Group Solvent-Exposed RegionHydrophilic InteractionsExtends into the solvent-exposed region, improving solubility and pharmacokinetic properties.
Signaling Pathway Context

Stress Inflammatory Cytokines (e.g., TNF-α, IL-1β) MKK MKK3 / MKK6 Stress->MKK p38 p38 MAPK MKK->p38 Phosphorylation Substrates Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38->Substrates Phosphorylation Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor Morpholinopyridinyl Pyrazolyl Methanol Inhibitor->p38 Inhibition

Caption: Inhibition of the p38 MAPK signaling cascade.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The modular nature of the morpholinopyridinyl pyrazolyl methanol scaffold lends itself to systematic modification to optimize potency, selectivity, and pharmacokinetic properties. The insights gained from SAR studies are critical for guiding the design of next-generation inhibitors.

  • The Pyrazole Moiety: Substitution on the pyrazole ring, particularly at the N1 position, can be used to probe deeper into the hydrophobic pocket of the kinase. Small alkyl groups are generally well-tolerated, while larger, more lipophilic groups can enhance potency but may negatively impact solubility.

  • The Pyridine Ring: The substitution pattern on the pyridine ring is crucial for orienting the key hydrogen-bonding groups. The 2-morpholino and 5-(pyrazolyl-methanol) substitution pattern appears to be optimal for p38 inhibition.

  • The Methanol Linker: The stereochemistry of the methanol linker's chiral center can have a profound impact on activity. Often, one enantiomer is significantly more potent than the other, highlighting the highly specific, three-dimensional nature of the inhibitor-kinase interaction.

  • The Morpholine Ring: While morpholine is a common choice for improving solubility, other saturated heterocycles, such as piperidine or piperazine derivatives, can be explored.[9] These modifications can influence metabolic stability and provide vectors for further functionalization to modulate properties like cell permeability or to target specific subcellular compartments.

Future Directions and Outlook

The morpholinopyridinyl pyrazolyl methanol core has proven to be a robust and versatile scaffold for the development of potent kinase inhibitors. While its application as a p38 MAPK inhibitor is well-established, the core's fundamental binding mode suggests it could be adapted to target other kinases with similar ATP-binding site architectures.

Future research in this area will likely focus on:

  • Improving Kinase Selectivity: Developing inhibitors that can discriminate between the highly homologous p38 isoforms (α, β, γ, δ) or between p38 and other MAP kinases like JNK.[8][10]

  • Exploring New Therapeutic Areas: Leveraging the scaffold to design inhibitors for other kinase targets implicated in diseases beyond inflammation, such as various forms of cancer or neurodegenerative disorders.

  • Covalent Inhibition: Introducing reactive functional groups (e.g., acrylamides) to the scaffold to enable the formation of covalent bonds with non-catalytic cysteine residues near the active site, potentially leading to inhibitors with increased potency and duration of action.

By continuing to build upon the solid foundation of medicinal chemistry knowledge surrounding this privileged scaffold, the scientific community is well-positioned to develop novel therapeutics with improved efficacy and safety profiles for a range of challenging diseases.

References

  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural & Molecular Biology, 9(4), 268-272. Available at: [Link]

  • Teixeira, F. V., & da Silva, V. B. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 27(19), 6296. Available at: [Link]

  • Li, J., et al. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H -pyridin-2-one. Journal of Chemical and Pharmaceutical Research, 8(8), 754-757. Available at: [Link]

  • El-Sayed, N. F., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Scientific Reports, 14(1), 1-20. Available at: [Link]

  • Anand, P., et al. (2012). Strategies to Design Pyrazolyl Urea Derivatives for p38 Kinase Inhibition: A Molecular Modeling Study. Journal of Medicinal Chemistry, 55(17), 7549-7560. Available at: [Link]

  • Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 174, 105943. Available at: [Link]

  • Idhayadhulla, A., et al. (2017). Synthesis of new morpholine-connected pyrazolidine derivatives and their antimicrobial, antioxidant, and cytotoxic activities. Bioorganic & Medicinal Chemistry Letters, 27(3), 441-446. Available at: [Link]

  • Wang, X., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 236-249. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Natural and Biomimetic Antitumor Pyrazoles, A Perspective. Molecules, 27(15), 4991. Available at: [Link]

  • Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(12), 2492-2503. Available at: [Link]

  • Gomaa, A. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4247. Available at: [Link]

  • Al-Otaibi, F., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2389678. Available at: [Link]

  • Kour, G., & Chourasia, M. (2025). Morpholines. Synthesis and Biological Activity. Current Organic Synthesis, 22(1). Available at: [Link]

  • Patel, H., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1015. Available at: [Link]

  • Burns, C. J., et al. (2014). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(5), 1400-1404. Available at: [Link]

  • Kaddouri, Y., et al. (2021). Pyrazole Compounds: Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Journal of Molecular Structure, 1225, 129219. Available at: [Link]

  • Roman, G. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(1), 229. Available at: [Link]

  • Bhole, R. P., et al. (2025). Advances in targeting p38 MAPK for cancer therapy: insights from molecular pharmacology and medicinal chemistry. Medicinal Chemistry Research, 34(1), 1-25. Available at: [Link]

  • Abdellatif, K. R. A., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1494-1514. Available at: [Link]

  • Silva, A. M. S., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5886. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Assays Using (1-(2-morpholinopyyridin-4-yl)-1H-pyrazol-4-yl)methanol (GNE-317)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for utilizing (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol, a compound also known as GNE-317, in a range of in vitro assays. GNE-317 is a potent, cell-permeable, and brain-penetrant dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR).[1] The dysregulation of the PI3K/AKT/mTOR signaling pathway is a critical factor in the progression of numerous cancers, making it a key target for therapeutic intervention.[2][3] These application notes are designed to provide researchers with the foundational knowledge and detailed protocols required to accurately assess the biological activity of GNE-317 in relevant cellular models. We will cover essential preparatory steps, cell-based assays to determine cytotoxic and cytostatic effects, and methods to verify the on-target mechanism of action by analyzing downstream signaling events.

Introduction: The Scientific Rationale for Targeting PI3K/mTOR with GNE-317

The PI3K/AKT/mTOR pathway is a central signaling cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism.[2] Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This secondary messenger recruits and activates downstream effectors, most notably the kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of the mTOR complex 1 (mTORC1) and influencing mTOR complex 2 (mTORC2).[4]

GNE-317 acts as a dual inhibitor, targeting both PI3K and mTOR kinases. This dual-action is mechanistically significant; inhibiting PI3K alone can sometimes lead to feedback activation of the pathway, whereas simultaneously targeting mTOR can create a more robust and durable blockade of the entire signaling axis.[5] GNE-317 has demonstrated efficacy in preclinical models, particularly those involving brain tumors like glioblastoma, due to its ability to cross the blood-brain barrier.[6][7]

The following protocols are designed to provide a robust framework for investigating GNE-317's effects in a controlled in vitro environment. They emphasize self-validating systems, where readouts from viability assays are correlated with mechanistic data from pathway analysis.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Activates (Ser473 phos.) Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation _4EBP1->Proliferation Inhibits (when unphosphorylated) GNE317 GNE-317 (Inhibitor) GNE317->PI3K Inhibits GNE317->mTORC1 Inhibits GNE317->mTORC2 Inhibits Western_Blot_Workflow Start 1. Cell Culture & Treatment Lysis 2. Cell Lysis (with Phos/Prot Inhibitors) Start->Lysis Quant 3. Protein Quantification (BCA) Lysis->Quant SDS 4. SDS-PAGE (Protein Separation) Quant->SDS Transfer 5. Protein Transfer (to PVDF/NC Membrane) SDS->Transfer Block 6. Blocking (5% BSA or Milk) Transfer->Block PrimaryAb 7. Primary Antibody Incubation (pAkt, pS6, Total) Block->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (HRP-conj.) PrimaryAb->SecondaryAb Detect 9. Detection (ECL Reagent) SecondaryAb->Detect Analyze 10. Imaging & Analysis Detect->Analyze

Figure 2: Experimental Workflow for Western Blot Analysis. This flowchart outlines the key steps for assessing protein phosphorylation changes in response to GNE-317 treatment.

Step-by-Step Western Blot Protocol
  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with GNE-317 at relevant concentrations (e.g., 1x and 10x the IC₅₀ value) and a vehicle control for a shorter duration (e.g., 2-24 hours) to capture signaling changes. [5][8] * Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Causality Check: Phosphatase inhibitors are absolutely critical to preserve the phosphorylation state of target proteins during lysis. [9]2. Protein Quantification:

    • Centrifuge lysates to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Expert Insight: For phospho-antibodies, BSA is often the preferred blocking agent as milk can contain phosphoproteins that increase background noise. [9] * Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

      • Primary Antibodies: p-AKT (Ser473), p-S6 (Ser235/236), Total AKT, Total S6, and a loading control (e.g., GAPDH or β-Actin).

    • Wash the membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection and Analysis:

    • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager or X-ray film.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal to account for any changes in total protein expression. [10][11]

Biochemical Kinase Assays (Optional Advanced Protocol)

For a more direct assessment of inhibitory activity, cell-free biochemical assays can be performed using purified recombinant PI3K and mTOR enzymes. These assays measure the direct inhibition of the kinase's catalytic activity.

Principle of In Vitro Kinase Assays

These assays typically measure the consumption of ATP or the generation of the phosphorylated product. For PI3K, this involves the phosphorylation of PIP2 to PIP3. [1]For mTOR, a model substrate like inactive p70S6K or 4E-BP1 is used. [12]The amount of product is often quantified using luminescence (e.g., ADP-Glo™ assay) or fluorescence resonance energy transfer (FRET). [13][14]

General Workflow for a PI3K Activity Assay
  • Reaction Setup: In a microplate, combine a reaction buffer, the lipid substrate (PIP2), and the recombinant PI3K enzyme.

  • Inhibitor Addition: Add GNE-317 across a range of concentrations.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Allow the reaction to proceed for a set time at room temperature.

  • Detection: Stop the reaction and add detection reagents. For an ADP-Glo™ assay, this involves first depleting remaining ATP, then converting the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal. [13]6. Analysis: The signal is proportional to kinase activity. Plot the signal versus inhibitor concentration to determine the biochemical IC₅₀.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound (GNE-317). By systematically assessing its impact on cell viability and confirming its on-target activity through western blot analysis of the PI3K/mTOR pathway, researchers can generate high-quality, reproducible data. These foundational assays are critical prerequisites for more advanced studies, including cell cycle analysis, apoptosis assays, and progression to in vivo preclinical models. The consistent application of these self-validating methodologies will ensure the integrity and translational potential of research findings in the development of novel cancer therapeutics.

References

  • Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Weide, K. F., et al. (2021). The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis. PMC. [Link]

  • Zhou, W., et al. (2020). Mouse models of glioblastoma for the evaluation of novel therapeutic strategies. PMC. [Link]

  • Aslantürk, Ö. S. (2018). Guidelines for cell viability assays. ResearchGate. [Link]

  • Hübner, A., et al. (2019). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PMC. [Link]

  • Van den Mooter, L., et al. (2022). Combination drug screen targeting glioblastoma core vulnerabilities reveals pharmacological synergisms. bioRxiv. [Link]

  • ResearchGate. (n.d.). Western blots of pS6 S235/236 and pAKT S473 were normalized with total.... [Link]

  • Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay!. [Link]

  • Jo, Y., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]

  • ResearchGate. (n.d.). Western blot analysis of PKC and PI3Kα-AKT-mTOR pathway inhibition.... [Link]

  • ResearchGate. (2015). Does anyone have a protocol for mTORC1 kinase assay?. [Link]

  • van der Kooij, M., et al. (2023). Limited Effects of Class II Transactivator-Based Immunotherapy in Murine and Human Glioblastoma. MDPI. [Link]

  • ResearchGate. (n.d.). The representative Western blots of pS6, pAkt, and MMP2.... [Link]

  • Lambert, W. S., et al. (2018). Plate reader-based cell viability assays for glioprotection using primary rat optic nerve head astrocytes. PMC. [Link]

  • ResearchGate. (n.d.). Western Blot analysis of different PI3K/AKT/mTOR pathway components.... [Link]

  • Jin, M. M., & Yang, J. (2018). A direct fluorometric activity assay for lipid kinases and phosphatases. PMC. [Link]

  • Wang, Y. T., et al. (2022). AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer. PubMed Central. [Link]

  • Corcoran, R. B., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. [Link]

  • Gan, X., et al. (2014). An in vitro assay for the kinase activity of mTOR complex 2. PubMed. [Link]

  • ResearchGate. (n.d.). Comparison of morphology and cell viability in U-87MG and GL261 cells.... [Link]

  • Delen, E., et al. (2020). Inhibition of the Invasion of Human Glioblastoma U87 Cell Line by Ruxolitinib. Turkish Neurosurgery. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]

  • ResearchGate. (2014). Can someone advise on a detection problem p-Akt in western blot?. [Link]

  • Remiszewski, P., et al. (2024). PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. MDPI. [Link]

  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... [Link]

  • Westin, S. N., & Mills, G. B. (2024). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. MDPI. [Link]

Sources

Application Notes and Protocols for (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol (MTHFD2 Inhibitor DS-18561885) in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the novel, potent, and selective MTHFD2 inhibitor, (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol, herein referred to by its developmental code DS-18561885. We will delve into its mechanism of action, provide detailed protocols for its use in cancer cell line studies, and offer insights into data interpretation. This guide is designed to be a practical resource for investigating the therapeutic potential of targeting mitochondrial one-carbon metabolism in cancer.

Introduction: Targeting a Novel Cancer Vulnerability

Mitochondrial folate-mediated one-carbon (1C) metabolism is a critical pathway for the biosynthesis of purines and thymidylate, which are essential for DNA replication and repair. A key enzyme in this pathway, methylenetetrahydrofolate dehydrogenase/cyclohydrolase 2 (MTHFD2), is frequently overexpressed in various cancers, including acute myeloid leukemia (AML) and breast cancer, while having limited expression in normal adult tissues. This differential expression profile makes MTHFD2 an attractive therapeutic target.

DS-18561885 has emerged as a first-in-class, orally available, and highly selective small-molecule inhibitor of MTHFD2. It was identified through extensive screening and optimization efforts, demonstrating potent enzymatic inhibition and selective anti-proliferative activity against MTHFD2-expressing cancer cells. This document will guide users through the practical application of this compound in a laboratory setting.

Mechanism of Action: Inducing Purine Starvation

DS-18561885 exerts its anti-cancer effects by directly inhibiting the dehydrogenase/cyclohydrolase activity of MTHFD2. This inhibition blocks the mitochondrial production of formate, a crucial one-carbon unit. The resulting depletion of the formate pool leads to a state of "purine starvation," which in turn disrupts DNA synthesis and repair, ultimately triggering cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.

MTHFD2_Inhibition_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol/Nucleus Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF Methylene_THF 5,10-CH2-THF THF:e->Methylene_THF:w Methenyl_THF 5,10-CH=THF Methylene_THF->Methenyl_THF Dehydrogenase Formyl_THF 10-CHO-THF Methenyl_THF->Formyl_THF Cyclohydrolase Formate_mito Formate Formyl_THF->Formate_mito Formate_cyto Formate Formate_mito->Formate_cyto Export MTHFD2 MTHFD2 SHMT2 SHMT2 DS18561885 DS-18561885 DS18561885->MTHFD2 Inhibition Purine_Synthesis Purine Synthesis (de novo) Formate_cyto->Purine_Synthesis DNA_Synthesis DNA Synthesis & Repair Purine_Synthesis->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Disruption leads to

Figure 1: Mechanism of action of DS-18561885.

In Vitro Efficacy: Potency and Selectivity

DS-18561885 has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those with high MTHFD2 expression. Its efficacy is significantly correlated with the level of MTHFD2 expression.

Cell LineCancer TypeMTHFD2 ExpressionIC50 (nM)Citation
MOLM-13Acute Myeloid Leukemia (AML)High16
MV4-11Acute Myeloid Leukemia (AML)High28
SKM-1Acute Myeloid Leukemia (AML)High38
A549Non-Small Cell Lung CancerLow> 10,000
HCT116Colorectal CarcinomaLow> 10,000

Table 1: Anti-proliferative activity of DS-18561885 in various human cancer cell lines.

Experimental Protocols

General Guidelines & Reagent Preparation
  • Compound Handling: DS-18561885 is typically supplied as a solid. For in vitro experiments, prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Culture: Culture cancer cell lines in their recommended media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2. Ensure cells are in the logarithmic growth phase before starting any experiment.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture media should be kept constant across all treatments, including vehicle controls, and should not exceed 0.1% to avoid solvent-induced toxicity.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of DS-18561885.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis A1 1. Harvest and count log-phase cells A2 2. Seed cells in 96-well plates (e.g., 5,000 cells/well) A1->A2 A3 3. Incubate for 24h to allow attachment A2->A3 B1 4. Prepare serial dilutions of DS-18561885 A3->B1 B2 5. Treat cells with compound or vehicle (DMSO) B1->B2 B3 6. Incubate for 72h B2->B3 C1 7. Equilibrate plate to room temperature B3->C1 C2 8. Add CellTiter-Glo® reagent C1->C2 C3 9. Measure luminescence C2->C3 D1 10. Normalize data to vehicle control C3->D1 D2 11. Plot dose-response curve and calculate IC50 D1->D2

Figure 2: Workflow for a typical cell viability assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells per well for AML cell lines) in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution series of DS-18561885 in culture medium from your 10 mM DMSO stock. For example, create a concentration range from 20 µM down to 1 nM. Also, prepare a 2X vehicle control (0.2% DMSO in medium).

  • Treatment: Remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions or vehicle control to achieve a final volume of 100 µL and a 1X final concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Luminescence Reading:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background (medium only wells).

    • Normalize the data to the vehicle-treated wells (set as 100% viability).

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Protocol: Apoptosis Assay by Annexin V/PI Staining

This assay quantifies the induction of apoptosis following treatment with DS-18561885.

Step-by-Step Procedure:

  • Cell Treatment: Seed cells (e.g., MOLM-13) in a 6-well plate at a density that will not lead to overconfluence after 48-72 hours. Treat with DS-18561885 at concentrations around the IC50 and 5-10x IC50, alongside a vehicle control.

  • Cell Harvesting: After the desired incubation period (e.g., 48 hours), harvest the cells. For suspension cells, collect by centrifugation. For adherent cells, collect both the supernatant (containing floating, potentially apoptotic cells) and the trypsinized adherent cells.

  • Staining:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Trustworthiness & Self-Validation: Expected Outcomes

  • Rescue Experiments: A key validation for the on-target effect of DS-18561885 is to perform a rescue experiment. The anti-proliferative effect of the inhibitor should be significantly reversed by supplementing the culture medium with downstream metabolites. Co-treatment with 100 µM hypoxanthine (a purine source) has been shown to rescue the viability of AML cells treated with DS-18561885, confirming that the compound's efficacy is due to purine starvation.

  • Biomarker Analysis: Treatment with DS-18561885 is expected to induce markers of apoptosis. Western blot analysis should show an increase in cleaved PARP and cleaved Caspase-3 in sensitive cell lines after treatment.

  • Cell Cycle Analysis: The compound is expected to induce a G1/S phase cell cycle arrest. This can be confirmed by propidium iodide staining followed by flow cytometry analysis, which should show an accumulation of cells in the G1 phase.

Conclusion

DS-18561885 is a powerful research tool for investigating the role of mitochondrial 1C metabolism in cancer. Its high potency and selectivity provide a unique opportunity to probe the vulnerabilities of MTHFD2-overexpressing tumors. The protocols outlined in this document provide a robust framework for researchers to begin their investigations into this promising therapeutic strategy.

References

  • Kawai, J., et al. (2019). The novel, orally available, and selective MTHFD2 inhibitor DS-18561885 demonstrates potent anti-tumor activity in acute myeloid leukemia. Nature Communications. Available at: [Link]

  • Pikman, Y., et al. (2016). MTHFD2 is a metabolic vulnerability in acute myeloid leukemia. Cancer Cell. Available at: [Link]

Application Notes and Protocols for (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to a Novel Pyrazole Derivative

Forward

The landscape of drug discovery is in constant evolution, driven by the exploration of novel chemical entities. This guide is dedicated to the scientific community—researchers, chemists, and pharmacologists—venturing into the study of the novel compound, (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol. The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of morpholine and pyridine moieties may further enhance its pharmacological profile, potentially improving solubility and target engagement.[3]

This document provides a comprehensive, experience-driven framework for the synthesis, characterization, and preliminary biological evaluation of this promising research chemical. It is structured to empower researchers with the foundational knowledge and practical protocols necessary to unlock its therapeutic potential.

Chemical Profile and Synthesis

Structural Overview

The molecule this compound is characterized by a central pyrazole ring, substituted at the N1 position with a 2-morpholinopyridine group and at the C4 position with a hydroxymethyl group.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₄O₂N/A
Molecular Weight 260.29 g/mol N/A
General Class Pyrazole Derivative[1][4]
Proposed Synthetic Pathway

Workflow for the Synthesis of this compound

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Reduction A 4-iodo-1H-pyrazole C Intermediate: 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carbaldehyde A->C Buchwald-Hartwig Coupling B 4-(2-chloropyridin-4-yl)morpholine B->C D Intermediate: 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carbaldehyde E Final Product: This compound D->E Sodium Borohydride (NaBH4) Reduction G A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Sources

Application Note & Protocols: Profiling Pyrazole Methanol Derivatives Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Pyrazole Methanol Derivatives

Pyrazole methanol derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, making them a cornerstone in modern medicinal chemistry. The pyrazole ring system is a key pharmacophore found in numerous FDA-approved drugs, highlighting its versatility and importance in drug design. These compounds have demonstrated efficacy as anti-inflammatory, analgesic, and notably, as potent anti-cancer agents.[1][2] A prominent example of a pyrazole-containing drug is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation and cancer progression.[2][3]

The therapeutic potential of pyrazole derivatives often stems from their ability to modulate key cellular signaling pathways involved in cell growth, proliferation, and apoptosis.[4][5] Many of these compounds exert their effects by targeting specific enzymes, such as protein kinases and cyclooxygenases, which are frequently dysregulated in various diseases.[6] Therefore, a robust and comprehensive panel of cell-based assays is essential for the initial screening, characterization, and optimization of novel pyrazole methanol derivatives.

This guide provides an in-depth overview and detailed protocols for a suite of cell-based assays tailored for the evaluation of pyrazole methanol derivatives, using the well-characterized COX-2 inhibitor, Celecoxib, as a representative example. The assays described herein are designed to assess the cytotoxic, anti-proliferative, and pro-apoptotic properties of these compounds, providing researchers with the necessary tools to elucidate their mechanism of action and advance promising candidates in the drug discovery pipeline.

Understanding the Target: The COX-2 Signaling Pathway

A frequent target of pyrazole derivatives is the cyclooxygenase-2 (COX-2) enzyme.[3] COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2).[7][8] Under normal physiological conditions, COX-2 levels are low; however, its expression is significantly upregulated in response to inflammatory stimuli and in many types of cancers.[9] The overexpression of COX-2 and subsequent increase in PGE2 production contribute to tumor growth by promoting cell proliferation, inhibiting apoptosis, and stimulating angiogenesis.[6][10]

The signaling cascade initiated by COX-2 and PGE2 is complex and involves multiple downstream effectors. PGE2 can bind to its receptors (EP1-4) on the cell surface, activating various intracellular signaling pathways, including the PI3K/Akt and NF-κB pathways, which are critical regulators of cell survival and proliferation.[11] Furthermore, there is evidence of crosstalk between the COX-2 pathway and other signaling networks, such as the Transforming Growth Factor-β (TGF-β) pathway, which can influence cellular responses to pyrazole derivatives.[12][13]

Diagram of the COX-2 Signaling Pathway:

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 PGH2 COX2->PGH2 PGE2_Receptor PGE2 Receptor (EPs) PI3K_Akt PI3K/Akt Pathway PGE2_Receptor->PI3K_Akt NFkB NF-κB Pathway PGE2_Receptor->NFkB PGE2 PGE2 PGH2->PGE2 PGE2->PGE2_Receptor Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) PI3K_Akt->Gene_Expression NFkB->Gene_Expression Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibition

Caption: The COX-2 signaling pathway and the inhibitory action of Celecoxib.

Experimental Workflow for Screening Pyrazole Methanol Derivatives

A systematic approach is crucial for efficiently screening and characterizing a library of novel pyrazole methanol derivatives. The following workflow outlines a logical progression from initial cytotoxicity assessment to more detailed mechanistic studies.

Experimental Workflow Diagram:

Experimental_Workflow Start Start: Library of Pyrazole Methanol Derivatives Cytotoxicity 1. Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Proliferation 2. Anti-Proliferation Assay (BrdU Assay) IC50->Proliferation Apoptosis 3. Apoptosis Induction Assay (Caspase-3/7 Assay) IC50->Apoptosis Target_Engagement 4. Target Engagement & Downstream Effects Proliferation->Target_Engagement Apoptosis->Target_Engagement PGE2 PGE2 Quantification (ELISA) Target_Engagement->PGE2 Western_Blot Western Blot (COX-2, Apoptosis Markers) Target_Engagement->Western_Blot Lead_Candidate Lead Candidate Identification PGE2->Lead_Candidate Western_Blot->Lead_Candidate

Caption: A typical workflow for the cell-based screening of pyrazole methanol derivatives.

Core Assays for Compound Characterization

Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating any new compound is to determine its cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability.

Data Presentation: Hypothetical IC50 Values for Celecoxib

Cell LineDescriptionIC50 (µM)
HT-29Human Colorectal Adenocarcinoma (COX-2 positive)25.5
A549Human Lung Carcinoma (COX-2 positive)42.1
MCF-7Human Breast Adenocarcinoma (COX-2 low/negative)>100

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole methanol derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-Proliferative Activity: The BrdU Assay

To specifically assess the effect of a compound on DNA synthesis and cell proliferation, the BrdU (5-bromo-2'-deoxyuridine) incorporation assay is a robust and widely accepted method.[14]

Principle: BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[14] Incorporated BrdU can be detected using a specific monoclonal antibody, providing a direct measure of cell proliferation.

Protocol: BrdU Cell Proliferation Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation: Remove the labeling medium and fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 30 minutes. After washing, denature the DNA by treating the cells with 2N HCl for 30 minutes at room temperature.

  • Antibody Incubation: Neutralize the acid and block non-specific binding. Incubate the cells with an anti-BrdU primary antibody for 1 hour at room temperature.

  • Secondary Antibody and Detection: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a substrate solution (e.g., TMB) and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Compare the absorbance of treated cells to control cells to determine the inhibition of cell proliferation.

Induction of Apoptosis: The Caspase-3/7 Assay

A key mechanism of action for many anti-cancer drugs is the induction of apoptosis, or programmed cell death. Caspases are a family of proteases that play a central role in the execution of apoptosis. The activation of caspase-3 and caspase-7 is a hallmark of apoptosis.[15]

Principle: This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by activated caspase-3 and -7.[15] Cleavage of the substrate releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase-3/7 activity.[15]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is recommended to set up a parallel plate for a viability assay to normalize the caspase activity to the number of viable cells.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well of the 96-well plate.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the viable cell number from the parallel plate. An increase in the normalized luminescence indicates an induction of apoptosis.

Advanced Assays for Mechanistic Insights

Target Engagement and Downstream Modulation: COX-2 Activity and PGE2 Quantification

For pyrazole methanol derivatives hypothesized to target COX-2, it is crucial to confirm their inhibitory effect on the enzyme's activity within a cellular context. A common method is to measure the levels of prostaglandin E2 (PGE2), a major product of the COX-2 pathway.[16]

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of PGE2 in the cell culture supernatant.[17] In this assay, PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for binding to a limited number of anti-PGE2 antibody sites. The amount of HRP-labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample.

Protocol: PGE2 Immunoassay

  • Cell Culture and Treatment: Culture cells to near confluence in a suitable plate format. Treat the cells with the pyrazole methanol derivative for a specified period.

  • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted PGE2.

  • ELISA Procedure: Perform the competitive ELISA according to the manufacturer's protocol. This typically involves adding the supernatant, HRP-conjugated PGE2, and anti-PGE2 antibody to a pre-coated plate.

  • Detection: After incubation and washing steps, add a substrate solution and measure the absorbance.

  • Data Analysis: Calculate the concentration of PGE2 in the samples based on a standard curve. A reduction in PGE2 levels in treated cells compared to control cells indicates inhibition of COX-2 activity.

Protein Expression Analysis: Western Blotting

Western blotting is a powerful technique to investigate the effect of a compound on the expression levels of specific proteins.[18] For pyrazole methanol derivatives targeting the COX-2 pathway, it is important to assess the expression of COX-2 itself, as well as key proteins involved in apoptosis, such as cleaved PARP and cleaved caspase-3.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with specific primary antibodies against the proteins of interest, followed by HRP-conjugated secondary antibodies. The binding of the antibodies is detected using a chemiluminescent substrate.

Protocol: Western Blot Analysis

  • Cell Lysis: Treat cells with the pyrazole methanol derivative, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against COX-2, cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Conclusion

The suite of cell-based assays detailed in this application note provides a comprehensive framework for the characterization of novel pyrazole methanol derivatives. By systematically evaluating their cytotoxicity, anti-proliferative effects, and their ability to induce apoptosis, researchers can effectively identify promising lead compounds. Furthermore, the inclusion of more specific assays to confirm target engagement and elucidate the underlying mechanism of action is crucial for advancing these compounds through the drug discovery process. The provided protocols, centered around the well-studied pyrazole derivative Celecoxib and its interaction with the COX-2 pathway, offer a robust starting point for the investigation of this important class of therapeutic agents.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Available at: [Link]

  • Celecoxib - Wikipedia. Available at: [Link]

  • Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo - AACR Journals. Available at: [Link]

  • High ROS Production by Celecoxib and Enhanced Sensitivity for Death Ligand-Induced Apoptosis in Cutaneous SCC Cell Lines - MDPI. Available at: [Link]

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Protocol for the Solubilization of (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, experience-driven protocol for the dissolution of (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol, a heterocyclic compound of interest in drug discovery and development. Due to the compound's complex structure, featuring both polar and non-polar moieties, achieving consistent and effective solubilization is critical for obtaining reliable and reproducible data in biological assays. This guide presents a systematic approach to solvent selection, stock solution preparation, and troubleshooting, designed to empower researchers to develop a robust dissolution protocol tailored to their specific experimental needs. We emphasize the causality behind each step, ensuring scientific integrity and methodological transparency.

Introduction and Compound Analysis

This compound is a multi-functionalized heterocyclic compound. Such molecules, particularly those containing pyrazole and pyridine cores, are prevalent in medicinal chemistry and are often investigated as inhibitors of various enzymes or as modulators of cellular signaling pathways[1][2][3]. The success of any in vitro or in vivo study hinges on the complete and stable dissolution of the test compound. Improper solubilization can lead to inaccurate concentration measurements, precipitation in assays, and ultimately, erroneous biological data[4][5].

The molecular structure of the target compound dictates its solubility profile. A rational approach to dissolution begins with an analysis of its constituent functional groups.

Structural Moiety Chemical Property Implication for Solubility
Methanol (-CH₂OH) Polar, Hydrogen Bond Donor/AcceptorEnhances polarity and potential for interaction with protic solvents.
Pyrazole Ring Aromatic Heterocycle, H-Bond AcceptorsContributes some non-polar character (π-stacking) but nitrogen atoms can interact with polar solvents.
Pyridine Ring Aromatic Heterocycle, Basic NitrogenThe nitrogen atom can be protonated in acidic conditions, potentially increasing aqueous solubility by forming a salt.
Morpholine Ring Polar, H-Bond Acceptor, Basic NitrogenIncreases polarity and the likelihood of solubility in polar solvents. Can also be protonated.

This structural combination suggests that while the compound has polar features, its aromatic systems may limit solubility in purely aqueous media at high concentrations. Therefore, a common strategy involving a high-concentration stock in an organic solvent followed by dilution into an aqueous buffer is recommended[6].

Safety and Handling Precautions

Before handling the compound, researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier. For novel compounds where a specific SDS is unavailable, precautions should be based on related chemical classes. Pyrazole and pyridine derivatives may cause skin, eye, and respiratory irritation[7][8].

Standard Laboratory Practices:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Ventilation: Handle the solid compound and concentrated organic solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Weighing: Weigh the compound on an analytical balance in a draft-shielded enclosure or fume hood.

  • Waste Disposal: Dispose of all solutions and contaminated materials in accordance with institutional and local regulations for chemical waste.

Systematic Approach to Solvent Selection

A tiered approach is recommended to identify the optimal solvent system while conserving the compound. The goal is to find a biocompatible solvent system that can dissolve the compound at the desired concentration. For many biological assays, the final concentration of any organic solvent should be minimized (typically ≤0.5%) to avoid artifacts.

The following diagram illustrates the decision-making process for solvent selection.

Start Start: Dissolve small test amount (e.g., ~1 mg) Aqueous Tier 1: Aqueous Buffer (e.g., PBS, Tris at target pH) Start->Aqueous Check1 Completely Dissolved? Aqueous->Check1 Success Success! Proceed with experiment. Check1->Success Yes Organic Tier 2: Polar Aprotic Solvent (DMSO or DMF) Check1->Organic No Check2 Completely Dissolved? Organic->Check2 Stock Prepare Concentrated Stock (e.g., 10-50 mM in DMSO) Check2->Stock Yes Troubleshoot Tier 3: Troubleshooting (Sonication, gentle heat, pH adjustment) Check2->Troubleshoot No Dilute Dilute Stock into Aqueous Buffer (Final DMSO <0.5%) Stock->Dilute Check3 Precipitation Occurs? Dilute->Check3 Check3->Success No Check3->Troubleshoot Yes cluster_prep Stock Solution Preparation cluster_dilute Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add DMSO weigh->add_dmso vortex 3. Vortex / Sonicate add_dmso->vortex inspect1 4. Inspect for Clarity vortex->inspect1 store 5. Store at -20°C / -80°C inspect1->store thaw 6. Thaw Stock Aliquot store->thaw For Experiment add_buffer 7. Add Stock to Vortexing Aqueous Buffer thaw->add_buffer inspect2 8. Inspect for Clarity add_buffer->inspect2 use 9. Use in Assay Immediately inspect2->use

Caption: Standard Workflow for Stock and Working Solution Preparation.

Troubleshooting Poor Solubility

If the compound fails to dissolve in DMSO or precipitates upon dilution into an aqueous buffer, consider the following advanced techniques.

Technique Mechanism of Action Protocol & Considerations
Sonication Uses high-frequency sound waves to provide energy, breaking up solid aggregates and enhancing solvent-solute interaction.[5]Place the vial in a sonicating water bath. Use short bursts (5-10 minutes) to avoid excessive heating of the sample.
Gentle Heating Increases the kinetic energy of the system, overcoming the lattice energy of the solid and increasing the rate of dissolution.Use a water bath or heating block set to a modest temperature (e.g., 37-50°C). Always test for compound stability at elevated temperatures first.
pH Adjustment The pyridine and morpholine nitrogens are basic and can be protonated to form more soluble salts.Prepare a stock in DMSO. When diluting into your aqueous buffer, test a range of acidic pH values (e.g., pH 5.0-6.5) to see if solubility improves. Ensure the final pH is compatible with your assay.
Co-solvents Using a mixture of solvents can modulate the polarity of the solvent system to better match the solute.For aqueous dilutions, co-solvents like PEG-400 or ethanol can sometimes help maintain solubility. This requires careful optimization to ensure assay compatibility.

References

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Application Notes & Protocols: A Guide to Target Identification Studies of (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

The identification of a small molecule's cellular target is a critical step in drug discovery and chemical biology, providing the foundation for understanding its mechanism of action, optimizing its efficacy, and predicting potential toxicities.[1][2] This document provides a comprehensive guide for researchers embarking on target identification studies for the novel compound, (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol. While direct biological targets of this specific molecule are yet to be fully elucidated, analogous pyrazole-based structures have demonstrated significant antiproliferative activity, suggesting a promising avenue for investigation, particularly within oncology.[3][4][5] This guide will detail the strategic planning, chemical probe development, and application of cutting-edge chemoproteomic techniques to deconvolve the molecular targets of this compound.

Introduction to this compound and the Rationale for Target Identification

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Recent studies have highlighted the potential of pyrazole derivatives as potent and selective inhibitors of various protein classes, including kinases. For instance, a structurally related compound, methyl-1-(2-((3,5-dimethylphenyl)amino)pyrimidin-4-yl)-1H-pyrazole-4-yl)methanol, has shown significant cytotoxic effects against both imatinib-sensitive and -resistant chronic myeloid leukemia (CML) cell lines, with minimal impact on normal cells.[3][4][5] This suggests that the this compound core may interact with key proteins involved in cancer cell proliferation and survival.

Target identification is paramount to advancing this compound from a bioactive "hit" to a validated "lead."[1] A definitive understanding of its molecular target(s) will:

  • Elucidate its mechanism of action.

  • Enable structure-activity relationship (SAR) studies for potency and selectivity optimization.

  • Identify potential biomarkers for patient stratification.

  • Uncover potential off-target effects and liabilities early in the development process.

This guide will focus on a multi-pronged approach to target deconvolution, leveraging the power of modern chemical proteomics.

Strategic Planning for Target Identification

The selection of an appropriate target identification strategy is contingent on several factors, including the compound's physical properties, its known biological activity, and the availability of resources. A logical workflow for these studies is presented below.

Target ID Strategy cluster_0 Phase 1: Probe Development cluster_1 Phase 2: Target Discovery cluster_2 Phase 3: Target Validation A Bioactive Compound This compound B Chemical Probe Synthesis - Affinity Probe - Photoaffinity Probe A->B C Affinity-Based Proteomics (e.g., Chemical Pulldown) B->C D Photoaffinity Labeling (PAL) B->D E Target Engagement Validation (e.g., CETSA) C->E D->E F Orthogonal Validation - Genetic (CRISPR/siRNA) - Biophysical (SPR/ITC) E->F G Hit-to-Lead Optimization F->G

Caption: High-level workflow for target identification.

Chemical Probe Synthesis: The Cornerstone of Affinity-Based Approaches

To utilize affinity-based proteomics, the parent compound must be modified into a chemical probe without significantly compromising its biological activity.[6][7] This typically involves the introduction of a linker and a reporter tag (e.g., biotin) or a photo-reactive group.

Design Considerations for an Affinity Probe

The primary alcohol of this compound presents a convenient handle for derivatization. A linker can be attached at this position, distancing the bulky biotin tag from the core pharmacophore to minimize steric hindrance with the target protein.

Key Design Principles:

  • Linker Position: The C4-methanol group is a suitable point of attachment, assuming it is not critical for binding. SAR studies with simple modifications at this position should be conducted to confirm this.

  • Linker Composition: A flexible polyethylene glycol (PEG) linker is often employed to enhance solubility and extend the reach of the biotin tag.

  • Negative Control: A crucial component of any affinity-based experiment is a negative control probe. This could be a structurally similar but biologically inactive analog, or a probe where the biotin is scrambled or absent.

Synthesis Protocol: Biotinylated Affinity Probe

This protocol outlines a potential synthetic route. All steps should be performed by trained chemists in a suitable laboratory environment.

  • Activation of the Alcohol: To a solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane), add a suitable activating agent (e.g., p-nitrophenyl chloroformate) and a non-nucleophilic base (e.g., triethylamine). Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Linker Attachment: Add an amino-PEG-biotin linker to the reaction mixture. The amine will displace the activated carbonate to form a stable carbamate linkage.

  • Purification: Purify the final biotinylated probe using flash column chromatography or preparative HPLC to ensure high purity, which is critical for minimizing non-specific binding in subsequent experiments.

Affinity-Based Proteomics for Target Discovery

Affinity-based proteomics, also known as chemical pulldown, utilizes an immobilized version of the bioactive compound to "fish" for its binding partners from a complex biological lysate.[8][9]

Experimental Workflow

Affinity Proteomics Workflow A Cell Lysate Preparation B Incubation with Biotinylated Probe A->B H Competition Experiment (Pre-incubation with excess free compound) A->H Control C Capture on Streptavidin Beads B->C D Washing to Remove Non-specific Binders C->D E Elution of Bound Proteins D->E F Proteomic Analysis (LC-MS/MS) E->F G Data Analysis & Hit Identification F->G H->B

Caption: Workflow for affinity-based proteomics.

Detailed Protocol: Chemical Pulldown Assay
  • Lysate Preparation:

    • Culture cells of interest (e.g., K562 CML cells, based on analog activity) to ~80% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice.

    • Clarify the lysate by centrifugation to remove cellular debris. Determine protein concentration using a BCA assay.

  • Probe Incubation:

    • Dilute the cell lysate to a final protein concentration of 1-2 mg/mL.

    • Add the biotinylated probe to the lysate at a predetermined optimal concentration (typically 1-10 µM).

    • For the competition control, pre-incubate a separate aliquot of lysate with a 100-fold molar excess of the free, unmodified this compound for 1 hour before adding the biotinylated probe.

    • Incubate all samples for 1-2 hours at 4°C with gentle rotation.

  • Capture and Washing:

    • Add pre-washed streptavidin-coated magnetic beads to each sample and incubate for 1 hour at 4°C.

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads extensively (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

    • Perform in-gel or on-bead tryptic digestion of the eluted proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify proteins from the MS/MS data using a database search algorithm (e.g., Sequest, Mascot).

    • Quantify the relative abundance of proteins in the probe-treated vs. competition control samples.

    • True target proteins should be significantly depleted in the competition sample.

Table 1: Representative Data from an Affinity Pulldown Experiment

Protein IDGene NameFold Enrichment (Probe vs. Control)p-valuePutative Target?
P00519ABL115.2<0.001Yes
P06241DDR112.8<0.001Yes
Q15078LCK8.5<0.005Yes
P04626ERBB21.20.45No
P31749AKT10.90.89No

Orthogonal Target Identification and Validation

To ensure the trustworthiness of the findings, it is essential to validate the putative targets identified through affinity proteomics using orthogonal methods.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming direct target engagement in a cellular context.[10][11][12][13] It relies on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

CETSA Protocol
  • Cell Treatment: Treat intact cells with either vehicle control or varying concentrations of this compound.

  • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C).

  • Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blot or other quantitative methods like ELISA.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Table 2: Hypothetical CETSA Data for ABL1 Kinase

Temperature (°C)% Soluble ABL1 (Vehicle)% Soluble ABL1 (10 µM Compound)
45100100
508598
555088
601565
65520
Kinobeads Profiling

Given the structural alerts in the compound and the known activity of similar molecules, kinases are a highly probable target class.[3][4] Kinobeads are an affinity chromatography-based method that uses immobilized broad-spectrum kinase inhibitors to enrich a large portion of the cellular kinome.[14][15][16][17] A competition experiment with this compound can reveal its kinase selectivity profile across hundreds of kinases simultaneously.

Advanced and Alternative Methodologies

Photoaffinity Labeling (PAL)

If the development of a simple affinity probe proves challenging (e.g., due to loss of activity), photoaffinity labeling is a powerful alternative.[18][19][20] This technique involves incorporating a photo-reactive group (e.g., a diazirine or benzophenone) into the probe. Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks to any nearby amino acid residues, providing a permanent tag on the target protein.

Activity-Based Protein Profiling (ABPP)

ABPP uses reactive probes to target the active sites of entire enzyme families.[21][22][23][24] While it requires more specialized probe design, a competitive ABPP experiment—where the compound of interest competes with a broad-spectrum activity-based probe—can reveal its effects on the functional state of enzymes in their native environment.

Conclusion and Future Directions

This guide provides a robust framework for the systematic identification and validation of the molecular targets of this compound. By employing a combination of chemical probe synthesis, affinity-based proteomics, and rigorous orthogonal validation methods like CETSA, researchers can confidently deconvolve the compound's mechanism of action. The successful identification of a high-value target, such as a specific kinase implicated in a disease pathway, will pave the way for its development as a novel therapeutic agent.

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Application of Morpholinopyridinyl Pyrazoles in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of morpholinopyridinyl pyrazole scaffolds in modern drug discovery. Moving beyond a generic overview, this guide delves into the rationale behind the design of these compounds, their specific molecular targets, and the practical methodologies for their evaluation, with a central focus on their role as potent kinase inhibitors.

Introduction: The Rise of a Privileged Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[1][2] Its five-membered heterocyclic structure provides a rigid and tunable framework for interacting with various biological targets. The strategic incorporation of pyridinyl and morpholinyl moieties onto the pyrazole core has given rise to a new class of highly potent and selective kinase inhibitors.

The pyridine ring offers a key hydrogen bond acceptor and can be functionalized to modulate solubility and target engagement. The morpholine group, a common motif in kinase inhibitors, often serves to enhance aqueous solubility and metabolic stability, while also forming crucial interactions within the ATP-binding pocket of kinases. This unique combination of a central pyrazole core, a versatile pyridine linker, and a solubilizing morpholine group has proven particularly effective in targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[3][4]

Mechanism of Action: Dual Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling cascade is a central hub for integrating extracellular and intracellular signals to control fundamental cellular processes.[4][5] Aberrant activation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Morpholinopyridinyl pyrazoles have emerged as potent dual inhibitors of PI3K and mTOR, offering a comprehensive blockade of this critical signaling network.

The PI3K/AKT/mTOR Signaling Pathway

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT and PDK1, leading to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates a multitude of downstream substrates, including the mTOR complex 1 (mTORC1). mTORC1 activation promotes protein synthesis, cell growth, and proliferation. The pathway is negatively regulated by the tumor suppressor phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3.[5]

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK/GPCR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP3->PIP2 Dephosphorylation AKT AKT PIP3->AKT Activation PI3K->PIP3 Phosphorylation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation Growth Cell Growth & Proliferation mTORC1->Growth Gedatolisib Gedatolisib (Morpholinopyridinyl Pyrazole) Gedatolisib->PI3K Gedatolisib->mTORC1

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of morpholinopyridinyl pyrazoles.
Rationale for Dual PI3K/mTOR Inhibition

Targeting a single node in the PI3K/AKT/mTOR pathway can lead to feedback activation of other components, limiting the therapeutic efficacy of single-agent inhibitors. For instance, inhibition of mTORC1 can lead to a feedback activation of PI3K signaling. Dual inhibitors that simultaneously target both PI3K and mTOR can overcome this feedback loop, leading to a more profound and sustained inhibition of the pathway and potentially mitigating the development of drug resistance.[6]

Case Study: Gedatolisib (PF-05212384/PKI-587) - A Clinical-Stage Morpholinopyridinyl Pyrazole

Gedatolisib (formerly known as PKI-587) is a potent, intravenous, ATP-competitive dual inhibitor of all four Class I PI3K isoforms (α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2).[5][7] Its chemical structure features the characteristic morpholinopyridinyl pyrazole scaffold.

Preclinical Profile

In preclinical studies, Gedatolisib demonstrated potent inhibition of PI3Kα with an IC50 of 0.4 nM and mTOR with an IC50 of 1.6 nM.[5] It has shown broad anti-tumor activity in a wide range of cancer cell lines and in vivo xenograft models.[1][8] The dual inhibition of PI3K and mTOR by Gedatolisib leads to the suppression of downstream signaling, induction of apoptosis, and inhibition of tumor cell growth.[1]

Parameter Value Reference
PI3Kα IC50 0.4 nM[5]
PI3Kβ IC50 6 nM[5]
PI3Kγ IC50 6 nM[5]
PI3Kδ IC50 8 nM[5]
mTOR IC50 1.6 nM[5]

Table 1: In vitro potency of Gedatolisib against PI3K isoforms and mTOR.

Clinical Development

Gedatolisib has undergone extensive clinical evaluation in patients with advanced solid tumors.[9][10] The Phase 3 VIKTORIA-1 clinical trial is evaluating Gedatolisib in combination with fulvestrant with or without palbociclib in patients with HR+/HER2- advanced breast cancer who have progressed on or after CDK4/6 inhibitor therapy.[11] Recent data from this trial have shown promising results, particularly in the PIK3CA wild-type cohort, with a significant improvement in progression-free survival.[12][13] The FDA has granted Priority Review for Gedatolisib for this indication, with a PDUFA goal date in July 2026.[12] Another Phase 3 trial, VIKTORIA-2, is evaluating Gedatolisib as a first-line treatment for patients with HR-positive, HER2-negative advanced breast cancer.[14]

Experimental Protocols

The following section outlines key experimental protocols for the evaluation of morpholinopyridinyl pyrazole compounds in a drug discovery setting.

General Synthesis of the Morpholinopyridinyl Pyrazole Scaffold

The synthesis of the core 4-(1H-pyrazol-4-yl)-2-(morpholin-4-yl)pyridine scaffold can be achieved through a multi-step synthetic route. A common approach involves the Vilsmeier-Haack reaction to introduce a formyl group onto a pyrazole ring, followed by condensation and cyclization reactions.[15][16] Suzuki coupling reactions can also be employed to couple a pyridine derivative with a pyrazole boronic acid or ester.[15]

Synthesis_Workflow Start Starting Materials (e.g., Pyrazole, Pyridine derivatives) Step1 Functionalization of Pyrazole Core (e.g., Vilsmeier-Haack) Start->Step1 Step2 Coupling Reaction (e.g., Suzuki Coupling) Step1->Step2 Step3 Introduction of Morpholine Moiety Step2->Step3 Final Final Morpholinopyridinyl Pyrazole Compound Step3->Final

Figure 2: General synthetic workflow for morpholinopyridinyl pyrazoles.
In Vitro Kinase Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PI3K and mTOR kinases.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylated product is quantified, typically using a fluorescence- or luminescence-based method.

Materials:

  • Recombinant human PI3K and mTOR enzymes

  • Kinase substrate (e.g., PIP2 for PI3K, a peptide substrate for mTOR)

  • ATP

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the test compound dilutions to the microplate wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read the signal on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay Protocol

Objective: To assess the anti-proliferative effect of a test compound on cancer cell lines.

Principle: This assay measures the number of viable cells after treatment with the test compound. Common methods include the use of metabolic dyes (e.g., MTT, resazurin) or ATP-based luminescence assays (e.g., CellTiter-Glo®).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound. Include wells with medium and DMSO as a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well and incubate as per the manufacturer's protocol.

  • Measure the absorbance or luminescence on a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of Pathway Modulation

Objective: To confirm the on-target activity of the compound by assessing the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway.

Principle: Western blotting is used to detect specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated forms of proteins like AKT and S6 ribosomal protein, one can determine if the compound is inhibiting the kinase activity in cells.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6, anti-S6)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibody overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Conclusion and Future Directions

The morpholinopyridinyl pyrazole scaffold represents a highly successful platform for the development of potent and selective kinase inhibitors, particularly dual PI3K/mTOR inhibitors. The clinical progress of Gedatolisib underscores the therapeutic potential of this chemical class in oncology. Future research in this area will likely focus on:

  • Exploring new therapeutic applications: Beyond oncology, the PI3K/mTOR pathway is implicated in other diseases such as inflammation and autoimmune disorders, offering new avenues for the application of these compounds.

  • Developing next-generation inhibitors: Further optimization of the scaffold to improve pharmacokinetic properties, reduce off-target effects, and overcome potential resistance mechanisms will be crucial.

  • Combination therapies: Investigating the synergistic effects of morpholinopyridinyl pyrazole inhibitors with other targeted therapies or immunotherapies holds promise for enhancing anti-tumor efficacy.

By leveraging the insights and protocols outlined in this guide, researchers can effectively advance the discovery and development of novel therapeutics based on the versatile morpholinopyridinyl pyrazole scaffold.

References

  • Mallon, R., et al. (2011). Antitumor Efficacy of PKI-587, a Highly Potent Dual PI3K/mTOR Kinase Inhibitor. Clinical Cancer Research, 17(10), 3193-3203. Available from: [Link]

  • Celcuity Inc. (2026, January 20). Celcuity Announces FDA Acceptance of New Drug Application for Gedatolisib in HR+/HER2-/PIK3CA Wild-Type Advanced Breast Cancer. BioSpace. Available from: [Link]

  • Millham, R., et al. (2015). First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer. Clinical Cancer Research, 21(8), 1888-1895. Available from: [Link]

  • Pharmacy Times. (2026, January 21). FDA Grants Priority Review to Gedatolisib for HR+, HER2-Negative Advanced Breast Cancer. Pharmacy Times. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 23, 2026, from [Link]

  • Khan, I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(23), 8708. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H. Retrieved January 23, 2026, from [Link]

  • ClinicalTrials.gov. (2025). Phase 3 Study of Gedatolisib as First-Line Treatment for Patients With HR-Positive, HER2-Negative Advanced Breast Cancer (VIKTORIA-2). (NCT06757634). Available from: [Link]

  • Yu, S., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86. Available from: [Link]

  • Wang, S., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(19), 6265. Available from: [Link]

  • Guezguez, R., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4267. Available from: [Link]

  • ResearchGate. (n.d.). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Retrieved January 23, 2026, from [Link]

  • Celcuity Inc. (n.d.). Antitumor Efficacy of PKI-587, a Highly Potent Dual PI3K/mTOR Kinase Inhibitor. Retrieved January 23, 2026, from [Link]

  • Guezguez, R., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 13(9), 244. Available from: [Link]

  • Targeted Oncology. (2025, July 31). Gedatolisib Shows Impressive PFS in HR+/HER2– Breast Cancer. Retrieved January 23, 2026, from [Link]

  • Sheng, X. C., et al. (2013). Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. Bioorganic & Medicinal Chemistry Letters, 23(9), 2587-2593. Available from: [Link]

  • LoRusso, P. M. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(31), 3803-3815. Available from: [Link]

  • Celcuity Inc. (n.d.). First-in-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR in Patients with Advanced Cancer. Retrieved January 23, 2026, from [Link]

  • Celcuity Inc. (2026, January 20). Celcuity Announces FDA Acceptance of New Drug Application for Gedatolisib in HR+/HER2-/PIK3CA Wild-Type Advanced Breast Cancer. Retrieved January 23, 2026, from [Link]

  • Helal, M. A., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 12(11), 1869-1881. Available from: [Link]

  • ClinicalTrials.gov. (n.d.). Gedatolisib Plus Fulvestrant With or Without Palbociclib vs Standard-of-Care for the Treatment of Patients With Advanced or Metastatic HR+/HER2- Breast Cancer (VIKTORIA-1). (NCT05501886). Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of Pyrazole Derivatives(4a-4o). Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Tumor cell growth inhibition by PKI-587. Retrieved January 23, 2026, from [Link]

  • MedPath. (2025, September 24). Gedatolisib | Advanced Drug Monograph. Retrieved January 23, 2026, from [Link]

  • El-Sayed, N. S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2174. Available from: [Link]

  • Jhaveri, K. L., et al. (2016). Phase I study of the PI3K/mTOR inhibitor gedatolisib (PF-05212384) in combination with docetaxel, cisplatin, and dacomitinib. ASCO Meeting Abstracts, 34(15_suppl), 2566. Available from: [Link]

  • Evens, A. M., et al. (2017). The dual specificity PI3K/mTOR inhibitor PKI-587 displays efficacy against T-cell acute lymphoblastic leukemia (T-ALL). Oncotarget, 8(17), 28481-28493. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity. The inherent structural characteristics of this molecule, namely the presence of multiple nitrogen-containing heterocycles (morpholine, pyridine, and pyrazole), contribute to its polarity and potential for challenging purification profiles. This document will equip you with the necessary knowledge to navigate these challenges effectively.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound that influence its behavior during purification.

PropertyImplication for Purification
High Polarity Due to the presence of multiple heteroatoms (N, O) and a hydroxyl group, the compound is expected to be highly polar. This can lead to strong interactions with polar stationary phases like silica gel, potentially causing streaking or poor elution in normal-phase chromatography.[1][2]
Basicity The pyridine and morpholine moieties impart basic character to the molecule. This can result in strong, sometimes irreversible, binding to the acidic silanol groups on standard silica gel, leading to low recovery and tailing of peaks during chromatography.[1]
Hydrogen Bonding Capability The hydroxyl group and nitrogen atoms can act as hydrogen bond donors and acceptors, influencing solvent selection for both chromatography and recrystallization.
Potential for Impurities Synthesis of pyrazole derivatives can sometimes lead to the formation of regioisomers, which may have very similar polarities, making their separation challenging.[3][4] Incomplete reactions can leave starting materials, while side reactions can introduce various byproducts.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Chromatography Challenges

Question 1: My compound is streaking badly on the silica gel TLC plate, even with highly polar solvent systems. How can I resolve this?

Answer: Streaking of basic compounds on silica gel is a common issue due to strong interactions with the acidic stationary phase.[1] Here are several strategies to mitigate this:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silica surface.[1]

      • Triethylamine (TEA): Start by adding 0.1-1% TEA to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).

      • Ammonia Solution: A 1-2% solution of 7N ammonia in methanol can be used as a polar component in your eluent.

    • Rationale: These basic additives compete with your compound for binding to the acidic sites on the silica, allowing for a more uniform elution and improved peak shape.

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[1] Perform TLC analysis on alumina plates to determine an appropriate solvent system.

    • Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography (C18) can be an excellent option, as it is less prone to issues with basic compounds.[1] A typical mobile phase would be a gradient of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[1]

Question 2: I'm having difficulty separating my product from a closely-eluting impurity during column chromatography. What can I do?

Answer: The separation of closely-eluting impurities requires optimization of your chromatographic conditions.

  • Solvent System Optimization:

    • Fine-tune the Polarity: Experiment with small, incremental changes in the solvent ratio. Sometimes, a very slight adjustment can significantly improve separation.

    • Change Solvent Selectivity: Instead of just adjusting the polarity, try a different solvent system altogether. For example, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol or a toluene/acetone system. Different solvents interact with your compound and impurities in unique ways, which can alter their relative retention times.

  • Chromatography Technique Modification:

    • Gradient Elution: If you are using an isocratic (constant solvent composition) elution, switching to a shallow gradient elution can help to better resolve closely-eluting compounds.

    • Medium-Pressure Liquid Chromatography (MPLC): If available, MPLC can offer higher resolution than traditional flash column chromatography.[5]

Question 3: My compound is not eluting from the silica gel column, even with a very polar mobile phase.

Answer: This indicates a very strong, possibly irreversible, interaction with the stationary phase.

  • Assess Compound Stability: First, ensure your compound is not degrading on the silica gel. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it to see if any new spots appear.[1]

  • Switch to a Less Acidic Stationary Phase: As mentioned previously, basic or neutral alumina can be a suitable alternative.[1]

  • Employ Reversed-Phase Chromatography: This is often the most effective solution for highly polar compounds that are difficult to elute from normal-phase columns.

Recrystallization Challenges

Question 4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or cooled too quickly.[1]

  • Slow Down the Cooling Process:

    • Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

    • Insulate the flask to slow the rate of cooling further.

  • Adjust the Solvent System:

    • Add More Solvent: The oil may have formed because the solution was too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly again.[1]

    • Change the Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Experiment with different solvents or solvent mixtures.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Seeding: If you have a small amount of the pure, solid compound, add a tiny crystal to the cooled solution to act as a seed for crystallization.[1]

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification strategy for this compound?

A1: A logical workflow would be:

  • Initial Purity Assessment: After your synthesis workup (e.g., extraction and drying), assess the crude product's purity by TLC and ¹H NMR.

  • TLC Method Development:

    • Start with a standard mobile phase like 95:5 dichloromethane:methanol.

    • If streaking is observed, add 0.5% triethylamine.

    • Test a few different solvent systems to find the one that gives the best separation of your product from impurities.

  • Purification Method Selection:

    • If a good separation is achieved on TLC with minimal streaking (after modification), proceed with flash column chromatography on silica gel.

    • If streaking is persistent or separation is poor, consider using basic alumina or developing a reversed-phase HPLC method.

    • If the crude product is a solid and appears relatively clean by NMR, attempt recrystallization from a suitable solvent.

Q2: Which solvents are recommended for the recrystallization of heterocyclic compounds like this one?

A2: Good recrystallization solvents for polar heterocyclic compounds often include:

  • Ethanol or Isopropanol

  • Ethyl Acetate

  • Acetonitrile

  • Mixtures such as ethyl acetate/hexane or dichloromethane/hexane.[7] The ideal solvent will dissolve the compound when hot but not at room temperature.[6]

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity and identity of your compound:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and check for the presence of impurities.

  • LC-MS: To confirm the molecular weight and assess purity by checking for the presence of other components.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity (e.g., >95%).

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Q4: What are the recommended storage conditions for this compound?

A4: While specific stability data is not available, based on the functional groups present, it is recommended to store the compound in a cool, dry, and dark place. A freezer at -20°C is ideal for long-term storage to prevent potential degradation.

IV. Visualization of Workflows

Purification Method Selection Workflow

Purification_Selection start Crude Product tlc TLC Analysis (e.g., 95:5 DCM:MeOH) start->tlc streaking Streaking Observed? tlc->streaking separation Good Separation? streaking->separation No add_tea Add 0.5% TEA to Mobile Phase streaking->add_tea Yes flash_chrom Flash Column Chromatography (Silica Gel) separation->flash_chrom Yes alt_stationary Consider Alternative Stationary Phase (Alumina or Reversed-Phase) separation->alt_stationary No, poor separation recrystallization Attempt Recrystallization separation->recrystallization No, but product is major spot re_tlc Re-run TLC add_tea->re_tlc streaking_resolved Streaking Resolved? re_tlc->streaking_resolved streaking_resolved->separation Yes streaking_resolved->alt_stationary No

Caption: Decision-making workflow for selecting a purification method.

Troubleshooting Chromatography Streaking

Streaking_Troubleshooting start Compound Streaks on Silica TLC step1 Add Basic Modifier (0.1-1% TEA or NH3/MeOH) to Mobile Phase start->step1 check1 Does it Improve Peak Shape? step1->check1 solution1 Proceed with Modified Mobile Phase for Column Chromatography check1->solution1 Yes step2 Switch to a Different Stationary Phase check1->step2 No option2a Try Alumina (Basic or Neutral) TLC Plates step2->option2a option2b Develop a Method for Reversed-Phase (C18) HPLC step2->option2b check2 Is Separation Achieved? option2a->check2 option2b->check2 solution2 Use the Alternative Stationary Phase for Preparative Purification check2->solution2 Yes

Caption: Troubleshooting workflow for compound streaking in chromatography.

V. References

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed Central. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? - ResearchGate. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Tips For Antibody Purification Troubleshooting - Biochain Incorporated. [Link]

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC - PubMed Central. [Link]

  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects - HWI group. [Link]

  • Troubleshooting Guide - Phenomenex. [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]

Sources

Technical Support Center: Optimizing Pyrazole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize their pyrazole synthesis reactions. Pyrazoles are a cornerstone of modern drug discovery, and their efficient synthesis is critical. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered in the lab.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses the most common issues that arise during pyrazole synthesis, from persistently low yields to challenges with reaction control and product purification.

Q1: My pyrazole synthesis yield is consistently low. What are the most common factors I should investigate first?

Low yield is a frequent issue that can often be resolved by systematically evaluating several key parameters. The classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is sensitive to conditions that affect the rate-determining dehydration step and the stability of intermediates[1].

Causality & Troubleshooting Steps:

  • Incomplete Reaction: The final dehydration step to form the aromatic pyrazole ring is often the slowest and can be acid- or base-catalyzed. If you are isolating pyrazoline intermediates, it indicates the final aromatization is incomplete[1][2].

    • Solution: Consider adding a catalytic amount of acid (e.g., acetic acid, p-TsOH) to facilitate the dehydration. In some cases, simply increasing the reaction temperature or time may be sufficient. For reactions that stall at the pyrazoline stage, an explicit oxidation step might be necessary. A benign protocol involves heating the pyrazoline intermediate in DMSO under an oxygen atmosphere[3].

  • Sub-optimal Temperature: Temperature control is crucial. While higher temperatures can accelerate the reaction, exceeding the optimal temperature can lead to decomposition of starting materials or products, thereby reducing the yield[4].

    • Solution: Screen a range of temperatures. For instance, a study on the synthesis of 5-aryl-3-trifluoromethyl pyrazoles found that increasing the temperature to 60 °C improved the yield, but further increases led to a decline[4]. Start at room temperature and gradually increase, monitoring the reaction progress by TLC or LC-MS.

  • Incorrect Solvent Choice: The solvent plays a critical role in solubility, reaction rate, and even regioselectivity. Protic solvents like ethanol are common but may not always be optimal.

    • Solution: If using a protic solvent like ethanol, consider switching to a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF), which have been shown to improve yields and regioselectivity in certain cases[2].

  • Catalyst Inefficiency: Many modern pyrazole syntheses rely on catalysts to achieve high efficiency. The absence of a catalyst or the use of an inappropriate one can result in very slow or non-existent reactions[4].

    • Solution: Evaluate different catalysts. For the condensation of 1,3-diketones and hydrazines, catalysts ranging from Lewis acids like lithium perchlorate to nano-ZnO have been shown to produce excellent yields (up to 95%) with short reaction times[2][4].

Below is a workflow to guide your troubleshooting process for low yields.

LowYield_Troubleshooting cluster_optimization Optimization Strategy start Start: Low Yield Observed check_completion Q: Is the reaction going to completion? (Check TLC/LC-MS for starting materials) start->check_completion check_side_products Q: Are significant side products or stable intermediates (e.g., pyrazoline) forming? check_completion->check_side_products No (SM consumed) optimize_conditions Systematically Optimize Conditions check_completion->optimize_conditions Yes (SM remains) check_side_products->optimize_conditions Yes purify_reagents Purify Starting Materials (Hydrazine & 1,3-Dicarbonyl) check_side_products->purify_reagents No temp Screen Temperature (e.g., RT, 40°C, 60°C, 80°C) optimize_conditions->temp solvent Screen Solvents (e.g., EtOH, AcOH, DMF, Toluene) temp->solvent catalyst Screen Catalysts (e.g., Acidic, Lewis Acid, Metal-based) solvent->catalyst final_check Re-run optimized reaction catalyst->final_check purify_reagents->optimize_conditions

Caption: A logical workflow for troubleshooting low pyrazole synthesis yields.

Q2: I am synthesizing a substituted pyrazole from an unsymmetrical 1,3-diketone and I'm getting a mixture of regioisomers. How can I improve the regioselectivity?

This is a classic and fundamentally important challenge in pyrazole synthesis. When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine (e.g., phenylhydrazine), the initial nucleophilic attack can occur at either of the two carbonyl carbons, leading to two different regioisomers[2][5].

Causality & Mechanistic Insight:

The regiochemical outcome is determined by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. Furthermore, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is different. For instance, in phenylhydrazine, the unsubstituted -NH2 group is generally more nucleophilic than the -NHPh group[2]. The reaction proceeds via a series of equilibria involving hydrazone and hydroxypyrazolidine intermediates[1]. Controlling which pathway is favored is the key to achieving regioselectivity.

Strategies to Control Regioselectivity:

  • Solvent Choice: Switching from a protic solvent (like ethanol) to a polar aprotic solvent (like DMAc) can dramatically improve regioselectivity. For the reaction of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones, using DMAc at room temperature gave a 98:2 ratio of isomers, whereas the same reaction in ethanol resulted in an equimolar mixture[2].

  • pH Control: The reaction mechanism is pH-dependent. Acid catalysis can protonate a carbonyl group, activating it for nucleophilic attack. By carefully selecting the pH, it's possible to exploit the pKa differences between the two carbonyls or the two hydrazine nitrogens to favor one reaction pathway over the other.

  • Steric and Electronic Effects: You can leverage the inherent properties of your substrates.

    • Steric Hindrance: A bulky substituent near one carbonyl group will sterically hinder the attack at that position, directing the initial attack of the more nucleophilic nitrogen to the less hindered carbonyl.

    • Electronic Effects: A strong electron-withdrawing group (like -CF3) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to the initial nucleophilic attack[1][2].

The diagram below illustrates the competing pathways.

Regioselectivity start_materials Unsymmetrical 1,3-Diketone (R1 ≠ R2) + Phenylhydrazine pathway_A pathway_A start_materials->pathway_A Favored (Kinetic Control) pathway_B pathway_B start_materials->pathway_B Disfavored intermediate_A Intermediate A pathway_A->intermediate_A intermediate_B Intermediate B pathway_B->intermediate_B product_A Regioisomer 1 (Major Product) intermediate_A->product_A Dehydration product_B Regioisomer 2 (Minor Product) intermediate_B->product_B Dehydration

Caption: Competing reaction pathways leading to two regioisomers in pyrazole synthesis.

Q3: My reaction seems to work, but I am having difficulty purifying the final pyrazole product. What are some effective strategies?

Purification can be challenging due to the similar polarity of the product and unreacted starting materials or byproducts. The basicity of the pyrazole nitrogen atoms also influences its behavior during chromatography.

Troubleshooting Purification:

  • Acid-Base Extraction: Leverage the basicity of the pyrazole ring. The product can be protonated and extracted into an aqueous acid layer (e.g., 1M HCl), leaving non-basic impurities in the organic layer. The aqueous layer can then be neutralized with a base (e.g., NaHCO3, NaOH) and the product back-extracted into an organic solvent. This is a highly effective first-pass purification step.

  • Crystallization: Pyrazoles are often crystalline solids. Screening for a suitable crystallization solvent system can be a highly effective method for obtaining very pure material. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/pentane.

  • Chromatography Optimization:

    • Column Chromatography: If extraction and crystallization are insufficient, column chromatography is the next step. Standard silica gel is acidic and can cause peak tailing with basic compounds like pyrazoles. Consider adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent to improve peak shape.

    • Reverse-Phase Chromatography: For highly polar pyrazoles, reverse-phase chromatography (C18) using water/acetonitrile or water/methanol gradients can be very effective.

Part 2: Key Experimental Parameters & Protocols

This section provides quantitative data and a detailed protocol for a common pyrazole synthesis, highlighting best practices.

Table 1: Influence of Reaction Conditions on Pyrazole Synthesis Yield

This table summarizes findings from various studies, showing how changing conditions can impact the final yield.

PrecursorsCatalystSolventTemperature (°C)Yield (%)Reference
1,3-Diketones + HydrazinesLiClO4Ethylene GlycolRoom Temp70-95[4]
Ethyl Acetoacetate + PhenylhydrazineNano-ZnOWaterReflux95[2][4]
1,3-Diketones + ArylhydrazinesNoneDMAcRoom Temp59-98[4]
Chalcones + ArylhydrazinesCu(OTf)2 / Neat110-120~82[2]
1,3-Diketones + PhenylhydrazineNoneEthanolRoom Temp~50 (isomer mix)[2]
N'-benzylidene tolylsulfonohydrazides + β-ketoesterAg2CO3 / NeocuproineToluene60>99[4]
Protocol: Regioselective Synthesis of 1-Aryl-5-trifluoromethyl-3-aryl-pyrazole

This protocol is adapted from methodologies that prioritize regioselectivity by leveraging the strong electron-withdrawing nature of a trifluoromethyl group[2].

Materials:

  • 4,4,4-Trifluoro-1-aryl-1,3-butanedione (1.0 equiv)

  • Arylhydrazine hydrochloride (1.1 equiv)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 4,4,4-trifluoro-1-aryl-1,3-butanedione (1.0 equiv).

  • Solvent Addition: Add anhydrous DMAc (approx. 0.2 M concentration relative to the diketone).

  • Reagent Addition: Add the arylhydrazine hydrochloride (1.1 equiv) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The strong electrophilicity of the carbonyl adjacent to the -CF3 group directs the initial attack of the more nucleophilic -NH2 of the arylhydrazine, ensuring high regioselectivity.

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

References

  • El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Lellek, V., et al. (2018). One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride. Synlett, 29, 1071-1075. Available at: [Link]

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(12), 7955-7989. Available at: [Link]

  • Various Authors. (2024). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7, 2505-2513. Available at: [Link]

  • Jakub, J. (2019). synthesis of pyrazoles. YouTube. Available at: [Link]

  • Venkatesh P, Dr. (2021). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. Available at: [Link]

  • Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. Available at: [Link]

Sources

Technical Support Center: Crystallization of (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol. This document is designed for researchers, chemists, and pharmaceutical development professionals who may encounter challenges in obtaining high-quality crystalline material of this compound. As a molecule with multiple hydrogen bond donors and acceptors, its crystallization behavior can be complex. This guide provides a systematic, question-driven approach to troubleshoot common issues, grounded in the principles of physical organic chemistry and crystallization science.

Understanding Your Molecule: A Physicochemical Profile

Before troubleshooting, it's essential to understand the structural attributes of this compound that influence its crystallization.

  • Hydrogen Bonding: The molecule possesses a primary alcohol (-CH₂OH) group, which is a strong hydrogen bond donor. It also features multiple hydrogen bond acceptor sites: the nitrogen atoms of the pyridine and pyrazole rings, and the oxygen atom of the morpholine ring. This high potential for hydrogen bonding suggests strong intermolecular interactions, which can be favorable for forming a stable crystal lattice but can also lead to solubility issues or the formation of amorphous solids if not controlled.

  • Polarity and Solubility: The combination of the polar morpholine, pyridine, and pyrazole-methanol moieties makes the compound likely soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). Its solubility in non-polar solvents is expected to be low. A related parent compound, (1H-pyrazol-4-yl)methanol, is known to be soluble in DMSO[1].

  • Molecular Rigidity and Conformation: The core heterocyclic system is relatively rigid, which is generally conducive to crystallization. However, the morpholine ring and the methanol group have conformational flexibility, which can sometimes introduce energetic penalties to packing into an ordered lattice, potentially requiring specific solvent environments to favor a single, stable conformation.

Troubleshooting Guide & FAQs

This section is structured to address the most common crystallization challenges in a direct question-and-answer format.

Q1: I'm not getting any solid material; my compound remains fully dissolved even after cooling. What should I do?

Root Cause Analysis: This is the most straightforward issue: your solution is not supersaturated. For crystallization to occur, the concentration of the solute must exceed its solubility limit at a given temperature, entering a metastable or labile state[2]. If the solution remains clear, it is still in the stable, undersaturated region.

Troubleshooting Protocol:

  • Increase Concentration via Evaporation:

    • Method: This is the simplest approach. Allow the solvent to evaporate slowly from the solution. To control the rate, cover the vial with parafilm and puncture it with one or two small holes using a needle. A slower evaporation rate is crucial for growing larger, higher-quality crystals[3].

    • Rationale: As the solvent volume decreases, the concentration of the compound increases until it reaches supersaturation, initiating nucleation and crystal growth.

  • Introduce an Anti-Solvent:

    • Method: If evaporation is ineffective or too slow, carefully add a solvent in which your compound is insoluble (an "anti-solvent"). The key is to use a miscible solvent pair. For this compound, if it is dissolved in a polar solvent like methanol or ethanol, a non-polar anti-solvent like heptane or toluene could be effective.

    • Rationale: The addition of an anti-solvent reduces the overall solvating power of the solvent system, thereby decreasing the compound's solubility and inducing precipitation or crystallization. This should be done dropwise and slowly to avoid "crashing out" an amorphous solid.

  • Re-evaluate Your Primary Solvent Choice:

    • Method: The initial solvent may be too effective. If you used a solvent like DMSO or DMF where solubility is very high, it can be difficult to achieve supersaturation. Try re-dissolving your compound (after removing the initial solvent) in a solvent where it has moderate solubility at elevated temperatures but lower solubility at room temperature (e.g., isopropanol, acetonitrile, or ethyl acetate).

    • Rationale: The ideal crystallization solvent is one that exhibits a steep solubility curve with respect to temperature, allowing the compound to be fully dissolved when hot but sparingly soluble when cold[4].

Q2: My compound is "oiling out" into a viscous liquid instead of forming crystals. How can I fix this?

Root Cause Analysis: Oiling out, or liquid-liquid phase separation, typically occurs when a supersaturated solution is cooled to a temperature that is above the melting point of the solid in that specific solvent environment. It can also be caused by the presence of impurities that depress the melting point or by cooling the solution too rapidly. Tetrahydrofuran (THF) is a solvent known to sometimes cause this issue[3].

Troubleshooting Workflow:

G start Oiling Out Observed reheat Re-heat solution to re-dissolve the oil start->reheat add_solvent add_solvent reheat->add_solvent lower_conc lower_conc reheat->lower_conc change_solvent change_solvent reheat->change_solvent cool_slowly Cool the solution MUCH more slowly result Observe for crystal formation cool_slowly->result success Success: High-quality crystals result->success Yes failure Failure: Still oils out or forms amorphous solid result->failure No add_solvent->cool_slowly lower_conc->cool_slowly change_solvent->cool_slowly

Detailed Protocols:

  • Reduce the Concentration: The most common cause is that the solution is too concentrated. After re-heating to dissolve the oil, add more of the primary solvent to create a less saturated solution, then cool it again very slowly[4].

  • Slow Down the Cooling Rate: Rapid cooling does not give molecules enough time to orient themselves into a crystal lattice. After re-dissolving, insulate the flask (e.g., with glass wool or by placing it inside a larger beaker) to ensure a very slow temperature drop over several hours or even days.

  • Change Solvents: Try a solvent in which the compound is less soluble. A lower solubility often correlates with a higher melting point for the solvated compound, reducing the likelihood of oiling out.

  • Use Anti-Solvent at Constant Temperature: Dissolve the compound in a minimum amount of a good solvent (like methanol). Then, at room temperature, very slowly introduce an anti-solvent (like toluene) via vapor diffusion.

    • Vapor Diffusion Setup: Place your compound solution in a small, open vial. Place this vial inside a larger, sealed jar that contains a layer of the anti-solvent. The anti-solvent must have a higher vapor pressure than the primary solvent[5]. The slow diffusion of the anti-solvent vapor into the primary solvent gradually reduces solubility, often yielding high-quality crystals.

G solution solution vapor->solution Vapor diffuses into solution anti_solvent anti_solvent

Q3: I'm getting a solid, but it's a fine powder or an amorphous precipitate, not distinct crystals. How can I promote crystallinity?

Root Cause Analysis: Amorphous precipitation occurs when nucleation is too rapid and disordered, happening deep within the labile (highly supersaturated) zone of the solubility diagram[2]. The goal is to slow down the process to allow for ordered growth in the metastable zone. This is often a result of using too much anti-solvent too quickly or cooling a highly concentrated solution too fast.

Strategies to Induce Crystallinity:

  • Scratching: A classic technique. Gently scratch the inside of the glass vial just below the surface of the solution with a glass rod.

    • Causality: The scratching creates microscopic imperfections on the glass surface that can act as nucleation sites, providing a template for ordered crystal growth[4]. It can also release microcrystals of glass that serve the same purpose.

  • Seeding: Introduce a single, tiny crystal of the compound (a "seed crystal") into the clear, slightly supersaturated solution.

    • Causality: The seed crystal bypasses the often difficult primary nucleation step and provides a perfect template for further growth, ensuring that new molecules deposit in the correct orientation[5]. If you have no crystals, try using a crystal of a chemically similar compound.

  • Reduce Solvent Polarity Gradually: Use a solvent mixture. For a polar molecule like this, start with it dissolved in a polar solvent (e.g., isopropanol) and slowly add a less polar co-solvent (e.g., ethyl acetate) or use the vapor diffusion method described in Q2.

  • Thermal Gradient Method: If you have specialized equipment, creating a slight thermal gradient in the solution can work. The compound dissolves in a warmer region and crystallizes in a cooler region[3].

Q4: My crystals are very small, needle-like, or thin plates. How can I improve their size and quality for analysis?

Root Cause Analysis: The formation of many small crystals, needles, or plates suggests that the nucleation rate is too high relative to the growth rate. This can be caused by excessive supersaturation, the presence of fine particulate impurities acting as nucleation sites, or physical disturbances[3]. Good crystals for X-ray diffraction should be transparent, have well-defined edges, and be free of cracks or inclusions[5].

Methods for Improving Crystal Habit:

  • Reduce the Number of Nucleation Sites:

    • Filter the Hot Solution: Before allowing the solution to cool, perform a hot filtration through a small plug of cotton or filter paper to remove any dust or insoluble impurities that could act as nucleation sites.

    • Use Clean, Smooth Glassware: Avoid using scratched or new glassware, as imperfections can increase nucleation events. If new glass gives too many crystals, intentionally scratching it in one spot can create a single nucleation point[3].

  • Slow Down the Growth Process Dramatically:

    • Lower the Temperature More Slowly: Place the crystallizing solution in a temperature-controlled bath and program a very slow cooling ramp (e.g., 0.1 °C per hour).

    • Use a More Viscous Solvent: A more viscous solvent can slow down the diffusion of molecules to the crystal surface, favoring slower, more ordered growth.

    • Re-crystallize: Sometimes, a second crystallization is the best approach. Dissolve the small crystals you obtained and repeat the process, but with a slower cooling rate or a slightly different solvent ratio.

Solvent System Suggestions for this compound

The table below provides a starting point for solvent screening. Start by testing the solubility in single solvents, then move to binary systems for methods like anti-solvent addition or vapor diffusion.

Solvent ClassPrimary ('Good') SolventsAnti-Solvents ('Bad') SolventsRationale
Alcohols Methanol, Ethanol, IsopropanolToluene, Heptane, Diethyl EtherThe hydroxyl group can hydrogen bond with the compound. Volatility and polarity decrease from Methanol to Isopropanol.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneHeptane, HexaneModerate polarity. Be cautious as THF can sometimes lead to oiling out[3].
Ketones Acetone, Methyl Ethyl Ketone (MEK)Heptane, CyclohexanePolar aprotic solvents that are good alternatives to alcohols.
Esters Ethyl Acetate, Isopropyl AcetateHeptane, HexaneA common choice for heterocyclic compounds, offering a good balance of polarity and volatility[6].
Nitriles AcetonitrileToluene, Diethyl EtherA polar aprotic solvent that is often successful for nitrogen-containing heterocycles.
Chlorinated Dichloromethane (DCM)Heptane, PentaneUse with caution due to high volatility, which can lead to rapid, uncontrolled crystallization on the vessel walls[5].
References
  • Kumar, A., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed Central.
  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
  • Fábián, L., & Price, S. L. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2586-2608. Available at: [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(1). Available at: [Link]

  • Linden, A. (n.d.). Advice for Crystallization. University of Zurich. Available at: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • PubChem. (n.d.). (1-methyl-1H-pyrazol-4-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, A., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Nature. Available at: [Link]

  • PubChem. (n.d.). Pyrazol-1-yl-methanol. National Center for Biotechnology Information. Available at: [Link]

  • Shandilya, K. (2023). How can I obtain good crystals of heterocyclic organic compounds?. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of Morpholinopyridinyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of morpholinopyridinyl pyrazoles. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common challenges, focusing on the causality behind side reactions and offering validated protocols to overcome them.

Section 1: The Primary Challenge - Regioisomer Formation in Pyrazole Synthesis

The most common method for constructing the pyrazole core is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, a reaction often called the Knorr pyrazole synthesis.[1] When using an unsymmetrical 1,3-dicarbonyl, a significant and frequent side reaction is the formation of two distinct regioisomers.[2][3]

Q1: I've run a Knorr condensation and my NMR/LC-MS shows two isomeric products. What are they and how can I control which one is formed?

Answer: You are observing regioisomers. This occurs because the two carbonyl groups of your 1,3-dicarbonyl precursor have different electronic and steric environments. The substituted hydrazine (in this case, a morpholinopyridinyl hydrazine) can initiate its attack at either carbonyl group, leading to two different cyclization pathways and, ultimately, two different pyrazole products.

Causality of Isomer Formation:

The reaction proceeds through the formation of a hydrazone intermediate.[2] The initial nucleophilic attack of the hydrazine can occur at either carbonyl. The subsequent cyclization and dehydration yield the pyrazole. The ratio of the resulting isomers is determined by a delicate balance of factors:

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is typically attacked preferentially by the most nucleophilic nitrogen of the hydrazine.

  • Steric Hindrance: Bulky substituents near one carbonyl group can hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl.

  • Reaction Conditions (pH): The pH is critical. Under acidic conditions, the reaction is initiated by protonation of a carbonyl group, activating it for attack. The more basic carbonyl will be protonated more readily. Under neutral or basic conditions, the nucleophilicity of the hydrazine is the dominant factor.

Identifying Your Isomers: Definitive identification requires advanced spectroscopic analysis. 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable. A NOESY experiment can show through-space correlations between protons on the N-substituent (the morpholinopyridinyl group) and protons on the pyrazole ring's C3 or C5 substituents, confirming the orientation.[4]

Controlling Regioselectivity:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can significantly improve regioselectivity compared to standard solvents like ethanol.[3] These solvents can modulate the reactivity of the carbonyl groups through hydrogen bonding.

  • pH Control: Carefully controlling the pH can favor one pathway. An acidic catalyst will preferentially activate the more basic carbonyl, while neutral conditions allow the inherent nucleophilicity of the hydrazine to dictate the initial attack.

  • Use of Pre-activated Substrates: Instead of 1,3-dicarbonyls, using precursors like α,β-unsaturated ketones (vinyl ketones) or acetylenic ketones can offer more predictable regiochemical outcomes.[5][6]

Section 2: Troubleshooting Guide for N-Arylation Side Reactions

If your synthetic route involves creating the pyrazole ring first and then attaching the morpholinopyridinyl moiety (an N-arylation step), you may encounter a different set of isomeric side products.

Q2: I am performing a copper- or palladium-catalyzed N-arylation of my pyrazole with a halo-morpholinopyridine, but I'm getting a mixture of two N-aryl isomers. Why is this happening?

Answer: An unsymmetrically substituted pyrazole has two non-equivalent nitrogen atoms (N1 and N2). Both are nucleophilic and can participate in N-arylation, leading to a mixture of N1- and N2-arylated isomers.

Mechanism and Influencing Factors:

The N-H proton of a pyrazole is tautomeric, meaning it can reside on either nitrogen atom. In the presence of a base, a pyrazolate anion is formed, which is an ambident nucleophile. Arylation can occur at either nitrogen.

  • Steric Effects: This is often the dominant factor. A bulky substituent at the C3 (or C5) position of the pyrazole ring will sterically hinder the adjacent nitrogen (N2), making the less hindered nitrogen (N1) the preferred site of arylation.[7]

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring increase its acidity, facilitating deprotonation, but can also influence the nucleophilicity of the respective nitrogen atoms.

  • Catalyst System: The choice of metal (copper or palladium), ligand, and base can influence the isomer ratio.[8][9] For example, some bulky phosphine ligands in palladium catalysis can exacerbate steric preferences, leading to higher selectivity.[10]

Troubleshooting Flowchart for N-Arylation Here is a logical workflow to diagnose and solve N-arylation isomerism.

G start Mixture of N1/N2 Isomers Observed check_sterics Q: Is there a significant steric difference between C3 and C5 substituents? start->check_sterics sterics_yes A: Yes. Leverage sterics. check_sterics->sterics_yes Yes sterics_no A: No. Focus on electronics & conditions. check_sterics->sterics_no No increase_bulk Increase steric bulk of catalyst ligand (e.g., use tBuBrettPhos). sterics_yes->increase_bulk screen_solvents Screen solvents to alter tautomer equilibrium (e.g., Toluene vs. Dioxane vs. DMF). sterics_no->screen_solvents change_base Use a bulkier, non-coordinating base (e.g., LHMDS vs. K2CO3). increase_bulk->change_base purify Result still a mixture? Proceed to specialized purification. change_base->purify temp_optimization Lower reaction temperature to increase kinetic control. screen_solvents->temp_optimization temp_optimization->purify

Caption: Troubleshooting N-arylation regioisomers.

Section 3: Experimental Protocols

Protocol 1: Maximizing Regioselectivity in Knorr Pyrazole Synthesis

This protocol is designed to favor the formation of a single regioisomer by leveraging solvent effects.

  • Reagent Preparation: Dissolve your unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.2 M.

  • Reactant Addition: In a separate flask, dissolve the morpholinopyridinyl hydrazine derivative (1.1 eq) in TFE. Add this solution dropwise to the dicarbonyl solution at room temperature over 15 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting material is consumed, remove the TFE under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel column chromatography.

Protocol 2: Purification of Pyrazole Regioisomers

Separating closely related pyrazole isomers is challenging but can often be achieved by exploiting subtle differences in their polarity or basicity.[3][11]

Method A: High-Performance Flash Chromatography

  • Column Selection: Use a high-quality silica gel with a small particle size for better resolution.

  • Solvent System Screening: Perform TLC with various solvent systems. Start with a non-polar/polar system like Hexanes/Ethyl Acetate. If separation is poor, try adding a third solvent. A small amount of an alcohol (e.g., methanol) or a chlorinated solvent (e.g., dichloromethane) can significantly alter selectivity.

  • Gradient Elution: Employ a slow, shallow gradient during column chromatography. A gradient changing by 1-2% of the polar solvent per column volume can effectively separate isomers that co-elute in isocratic conditions.

Method B: Acid-Salt Crystallization [12]

  • Dissolution: Dissolve the crude mixture of pyrazole isomers in a suitable organic solvent (e.g., isopropanol, ethyl acetate).

  • Acidification: Slowly add a solution of a strong acid (e.g., HCl in ether, or p-toluenesulfonic acid) dropwise. One isomer's acid addition salt may be significantly less soluble than the other.

  • Crystallization: Stir the mixture at room temperature or cool to 0°C to induce crystallization of the less soluble salt.

  • Isolation: Collect the solid by filtration.

  • Liberation of Free Base: Neutralize the collected salt with a base (e.g., NaOH or NaHCO3 solution) and extract the pure pyrazole isomer into an organic solvent.

Section 4: Frequently Asked Questions (FAQs)

Q3: My palladium-catalyzed N-arylation reaction is sluggish and gives significant amounts of de-halogenated starting material. What is the cause? A: This side reaction, known as hydrodehalogenation, is common in palladium catalysis. It occurs when the halo-morpholinopyridine starting material is reduced instead of coupling with the pyrazole. This is often caused by side reactions in the catalytic cycle, sometimes promoted by moisture or other protic sources in the reaction. Ensure your solvent and reagents are scrupulously dry and run the reaction under an inert atmosphere (Nitrogen or Argon). Optimizing the ligand-to-palladium ratio can also help suppress this pathway.[10]

Q4: Can the morpholine or pyridine nitrogens interfere with the reaction? A: Yes, this is a valid concern. The morpholine nitrogen is generally aliphatic and more basic/nucleophilic than the pyridine or pyrazole nitrogens. In N-arylation reactions, it could potentially coordinate to the metal catalyst, inhibiting the desired reaction. The pyridine nitrogen is less nucleophilic but can still interact. Usually, the pyrazole N-H is significantly more acidic, and its deprotonation to the pyrazolate anion makes it the primary nucleophile under basic conditions. If you suspect interference, consider using a morpholinopyridinyl hydrazine where the morpholine nitrogen is temporarily protected.

Q5: What are the best general-purpose starting conditions for a copper-catalyzed N-arylation of a pyrazole? A: A good starting point for a copper-catalyzed N-arylation (an Ullmann-type coupling) is using Copper(I) iodide (CuI) as the catalyst (5-10 mol%), a diamine ligand such as N,N'-dimethylethylenediamine (DMEDA) (10-20 mol%), and a strong base like potassium carbonate (K2CO3) or potassium phosphate (K3PO4) (2.0 eq) in a polar aprotic solvent like DMF or Dioxane at 80-110°C.[13]

Data Summary Table

ParameterRecommendation for RegioselectivityRecommendation for N-ArylationRationale
Solvent TFE, HFIP[3]Dioxane, Toluene, DMFFluorinated alcohols modulate carbonyl reactivity. Aprotic solvents are standard for cross-coupling.
Base Acetic Acid (catalytic)K2CO3, Cs2CO3, K3PO4Acid catalysis activates carbonyls. Strong bases are needed to deprotonate the pyrazole N-H.
Temperature Room Temperature to 60°C80°C to 110°CCondensation is often facile at RT. Cross-coupling reactions require thermal energy to drive the catalytic cycle.
Key Challenge Formation of two regioisomers[2]Formation of N1/N2 isomersAmbident nature of the 1,3-dicarbonyl or the pyrazolate anion.

References

  • Journal of Organic Chemistry and Pharmaceutical Research. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Available from: [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). Regioselective and Expedient Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Letters, 8(13), 2675–2678. Available from: [Link]

  • Synthesis of pyrazoles. (2019). YouTube. Available from: [Link]

  • Jeon, M., Kim, J., & Kim, J. (2015). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 80(13), 6833–6840. Available from: [Link]

  • Yakaiah, P., et al. (2025). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ACG Publications. Available from: [Link]

  • Portilla, J., et al. (2018). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available from: [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]

  • El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. Available from: [Link]

  • Synthetic Emergence in N-Arylimidazoles: A Review. (n.d.). Connect Journals. Available from: [Link]

  • Sahoo, S., et al. (2017). Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. Organometallics, 36(17), 3382–3391. Available from: [Link]

  • Yin, Y., et al. (2025). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. Available from: [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (n.d.). REAL-J. Available from: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available from: [Link]

  • Yin, Y., et al. (2025). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. ResearchGate. Available from: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents.
  • Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. Available from: [Link]

  • Koubachi, J., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 146. Available from: [Link]

  • Chuprakov, S., et al. (2007). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. Organic letters, 9(12), 2333–2336. Available from: [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UAB Barcelona. Available from: [Link]

  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. (n.d.). ResearchGate. Available from: [Link]

  • Vitale, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. International Journal of Molecular Sciences, 23(18), 10563. Available from: [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Chuprakov, S., et al. (2009). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. Organic letters, 11(10), 2061–2064. Available from: [Link]

  • Neumann, J. J., et al. (2016). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 12, 1954–1963. Available from: [Link]

  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. (n.d.). Semantic Scholar. Available from: [Link]

  • ACS Catalysis Journal. (n.d.). ACS Publications. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for substituted pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues in Pyrazole Synthesis

The synthesis of substituted pyrazoles, while versatile, can present several challenges. This section addresses common problems encountered in the laboratory, their probable causes, and actionable solutions to get your research back on track.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The catalyst may be poisoned, degraded, or simply not suitable for the specific substrate combination. 2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.[1] 3. Incorrect Solvent: The chosen solvent may not be appropriate for the reactants, affecting solubility and reactivity.[1] 4. Poor Quality Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine derivative can interfere with the reaction.1. Catalyst Screening: If using a catalyst, screen a variety of options (e.g., Lewis acids like LiClO4, nano-ZnO).[1][2] Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). 2. Temperature Optimization: Systematically vary the reaction temperature. Start at room temperature and gradually increase, monitoring the reaction progress by TLC or LC-MS.[1] 3. Solvent Selection: Test a range of solvents with different polarities (e.g., ethanol, ethylene glycol, toluene, DMF).[1][2] Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can sometimes improve yields.[2] 4. Purify Starting Materials: Purify starting materials by distillation, recrystallization, or chromatography before use.
Formation of Regioisomer Mixture 1. Symmetry of the 1,3-Dicarbonyl Compound: Unsymmetrical 1,3-diketones can be attacked by the hydrazine at two different carbonyl carbons, leading to a mixture of regioisomers.[1][2] 2. Nucleophilicity of Hydrazine Nitrogens: In substituted hydrazines, the two nitrogen atoms have different nucleophilicities, influencing which one attacks the carbonyl group first.[2]1. Use of Symmetric Diketones: Whenever possible, use symmetrical 1,3-dicarbonyl compounds to avoid regioselectivity issues. 2. Control Reaction Conditions: Altering the solvent and catalyst can influence the regioselectivity. For instance, using a protic solvent like ethanol often leads to mixtures, while aprotic dipolar solvents in the presence of an acid catalyst can favor one regioisomer.[2] 3. Strategic Substituent Placement: The electronic and steric nature of substituents on both the diketone and the hydrazine can direct the cyclization to favor one isomer.[2]
Formation of Side Products 1. Self-Condensation of the 1,3-Dicarbonyl Compound: Under certain conditions, the dicarbonyl compound can react with itself. 2. Decomposition of Hydrazine: Some hydrazine derivatives are unstable, especially at elevated temperatures. 3. Incomplete Cyclization: The intermediate hydrazone may not fully cyclize to form the pyrazole ring.[3]1. Control Stoichiometry and Addition Rate: Use a slight excess of the hydrazine derivative and add it slowly to the reaction mixture containing the dicarbonyl compound. 2. Maintain Appropriate Temperature: Avoid excessive heat to prevent the decomposition of sensitive reagents. 3. Ensure Complete Dehydration: The final step of pyrazole formation is the elimination of water. The addition of a dehydrating agent or a catalytic amount of acid can facilitate this step.[2]
Difficult Product Purification 1. Similar Polarity of Product and Starting Materials: If the product and unreacted starting materials have similar polarities, separation by column chromatography can be challenging. 2. Presence of Isomeric Byproducts: The regioisomers can be difficult to separate from each other.1. Reaction Monitoring: Monitor the reaction closely using TLC or LC-MS to ensure complete consumption of the limiting reagent. 2. Recrystallization: If the product is a solid, recrystallization is often an effective purification method. 3. Optimize Chromatographic Conditions: If column chromatography is necessary, screen different solvent systems and stationary phases to achieve better separation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical and theoretical aspects of substituted pyrazole synthesis.

Q1: What is the fundamental mechanism of the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis is a classic and widely used method that involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][4] The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups with the hydrazine.[3] This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration reaction that leads to the formation of the aromatic pyrazole ring.[3]

Q2: How can I control the regioselectivity of the reaction with an unsymmetrical 1,3-diketone?

Controlling regioselectivity is a critical aspect of synthesizing specific substituted pyrazoles. Several factors can be manipulated:

  • Solvent Choice: Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), often in the presence of an acid catalyst, have been shown to provide higher regioselectivity compared to protic solvents like ethanol.[2]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered carbonyl group.

  • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound can activate a specific carbonyl group towards nucleophilic attack.

Q3: Are there alternative methods to the Knorr synthesis for preparing substituted pyrazoles?

Yes, several other effective methods exist for the synthesis of substituted pyrazoles:

  • From Acetylenic Ketones: The reaction of hydrazine derivatives with acetylenic ketones can yield pyrazoles. However, this method can also lead to mixtures of regioisomers.[1][2]

  • From α,β-Unsaturated Ketones (Chalcones): The reaction of α,β-unsaturated ketones with hydrazines initially forms pyrazoline intermediates, which can then be oxidized to pyrazoles.[2][5]

  • Multicomponent Reactions: One-pot, multicomponent reactions involving, for example, an aldehyde, an active methylene compound, and a hydrazine derivative, offer an efficient and atom-economical route to highly substituted pyrazoles.[6]

Q4: What is the role of a catalyst in pyrazole synthesis?

While some pyrazole syntheses can proceed without a catalyst, the use of a catalyst is often crucial for achieving good yields and reasonable reaction times.[1] Catalysts can play several roles:

  • Lewis Acids (e.g., ZnCl₂, LiClO₄): These can activate the carbonyl group of the 1,3-dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine.[1]

  • Brønsted Acids (e.g., HCl, p-TsOH): Acid catalysts can protonate the carbonyl oxygen, increasing its electrophilicity, and also facilitate the final dehydration step.[2]

  • Heterogeneous Catalysts (e.g., nano-ZnO): These offer advantages such as ease of separation from the reaction mixture and potential for recyclability, contributing to more sustainable synthetic processes.[2]

Experimental Protocol: Synthesis of 1,5-Dimethyl-3-phenyl-1H-pyrazole

This protocol provides a detailed, step-by-step methodology for a representative Knorr pyrazole synthesis.

Materials:

  • 1-Phenyl-1,3-butanedione (Benzoylacetone)

  • Methylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-phenyl-1,3-butanedione (1.62 g, 10 mmol) in absolute ethanol (30 mL).

  • Addition of Hydrazine: To the stirred solution, add methylhydrazine (0.55 g, 12 mmol) dropwise at room temperature.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 mL).

  • Reaction: Heat the reaction mixture to reflux and maintain it for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

  • Isolation: Reduce the volume of the solvent under reduced pressure. Add distilled water (50 mL) to the residue to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from ethanol to yield the pure 1,5-dimethyl-3-phenyl-1H-pyrazole.

  • Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra.

Reaction Workflow Diagram

The following diagram illustrates the key steps in the Knorr pyrazole synthesis.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Mixing Mixing in Solvent 1_3_Dicarbonyl->Mixing Hydrazine Hydrazine Derivative Hydrazine->Mixing Hydrazone_Formation Hydrazone Formation Mixing->Hydrazone_Formation Catalyst Cyclization Intramolecular Cyclization Hydrazone_Formation->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Substituted Pyrazole Dehydration->Pyrazole

Caption: Workflow of the Knorr pyrazole synthesis.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. E. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 549-591. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]

  • Hassan, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6549. [Link]

  • Jakob, L. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

Sources

Technical Support Center: HPLC Purification of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC purification of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you streamline your purification workflows, enhance separation efficiency, and ensure the integrity of your compounds. Our approach is rooted in fundamental chromatographic principles and extensive field experience.

Troubleshooting Guide: Resolving Common Purification Issues

This section provides in-depth solutions to specific problems you may encounter during the HPLC purification of pyrazole derivatives.

Question 1: I'm observing significant peak tailing with my pyrazole derivative. What is the cause, and how can I achieve a more symmetrical peak shape?

Answer:

Peak tailing is a frequent challenge when purifying nitrogen-containing heterocyclic compounds like pyrazoles. The primary cause is often secondary interactions between the basic nitrogen atoms in the pyrazole ring and residual acidic silanol groups on the surface of the silica-based stationary phase (e.g., C18)[1]. These interactions lead to a mixed-mode retention mechanism, where the analyte is retained by both hydrophobic interactions and undesirable ionic interactions, resulting in a distorted peak shape[1].

To mitigate peak tailing, consider the following strategies:

  • Mobile Phase pH Adjustment: A highly effective approach is to lower the pH of your mobile phase. By operating at a pH of 2.5-3.0, you can ensure the complete protonation of the residual silanol groups, minimizing their ability to interact with the basic pyrazole analyte[1][2]. A common practice is to add 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic mobile phase components[3][4].

  • Use of a Competing Base: An alternative strategy is to introduce a "silanol suppressor" or a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 5-10 mM)[2]. The competing base will preferentially interact with the active silanol sites, effectively shielding them from your pyrazole derivative. However, be aware that this can sometimes shorten column lifetime[2].

  • Employ a Highly Deactivated Column: Modern HPLC columns are often manufactured with advanced end-capping techniques to reduce the number of accessible silanol groups. If you consistently face tailing issues, investing in a column specifically designed for the analysis of basic compounds can be a worthwhile solution[1].

  • Sample Overload Assessment: Injecting too much sample can lead to peak distortion, including tailing[5]. To rule this out, try injecting a dilution of your sample. If the peak shape improves, you may need to reduce your sample load.

Question 2: I'm struggling to separate two pyrazole regioisomers. Their peaks are almost completely co-eluting. What steps can I take to improve resolution?

Answer:

Separating regioisomers of pyrazoles is a known challenge due to their very similar physical and chemical properties, leading to nearly identical retention times on standard stationary phases[6]. Achieving baseline resolution requires a systematic optimization of your chromatographic conditions.

Here is a logical workflow to enhance the separation of your pyrazole isomers:

  • Optimize the Mobile Phase Composition: The choice and ratio of your organic solvent can significantly impact selectivity.

    • Solvent Strength: If using a gradient, try making it shallower to increase the separation window between the two isomers[6].

    • Solvent Type: If you are using acetonitrile, consider switching to methanol or vice-versa. The different solvent properties can alter the selectivity of the separation[7].

  • Adjust the Mobile Phase pH: The ionization state of your pyrazole derivatives can be manipulated to improve separation. Experiment with slight adjustments to the mobile phase pH, as this can subtly alter the retention of each isomer differently[8].

  • Column Chemistry and Dimensions:

    • Stationary Phase: While C18 is a good starting point, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative selectivities.

    • Particle Size and Column Length: Using a column with a smaller particle size (e.g., 3 µm vs. 5 µm) or a longer column will increase the overall efficiency of the separation, which can lead to better resolution of closely eluting peaks[9][10].

  • Temperature Control: Operating the column at a slightly elevated or reduced temperature can sometimes improve resolution. Ensure you are using a column oven for consistent temperature control.

If these approaches do not yield the desired separation, it may be necessary to explore alternative chromatographic modes, such as normal-phase chromatography, although this is generally less common for purification[6].

Question 3: My sample recovery after purification is consistently low. Where could my compound be going, and how can I improve the yield?

Answer:

Low recovery is a frustrating issue that can stem from several factors throughout the purification workflow. Here’s a breakdown of potential causes and their solutions:

  • Sample Solubility and Precipitation: Ensure your pyrazole derivative is fully dissolved in the injection solvent. If your sample is dissolved in a strong organic solvent but your initial mobile phase conditions are highly aqueous, your compound may precipitate on the column head, leading to low recovery and high backpressure[11]. Ideally, dissolve your sample in the mobile phase itself or a solvent with a weaker elution strength.

  • Irreversible Adsorption: Highly basic or "sticky" compounds can sometimes irreversibly bind to active sites on the column or frits. The strategies for reducing peak tailing, such as using an acidic mobile phase modifier or a highly end-capped column, can also help to minimize these irreversible interactions.

  • Compound Instability: Some pyrazole derivatives may be sensitive to the pH of the mobile phase. If your compound is degrading on the column, you might observe the appearance of new, unexpected peaks in your chromatogram. If you suspect degradation, try using a less harsh mobile phase modifier (e.g., formic acid instead of TFA) or screen for pH stability before purification.

  • Fraction Collection Errors: Verify that your fraction collector parameters are set correctly. A slight drift in retention time that is not accounted for in your collection window can lead to your compound of interest being sent to waste.

Frequently Asked Questions (FAQs)

This section addresses broader questions about developing and implementing HPLC purification protocols for pyrazole derivatives.

Question 1: What is the best starting point for developing an HPLC purification method for a novel pyrazole derivative?

Answer:

A systematic approach is key to efficient method development. For most pyrazole derivatives, a reversed-phase HPLC method is a robust starting point.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 5 µm, 4.6 x 150 mmA general-purpose column suitable for a wide range of hydrophobicities.[3]
Mobile Phase A Water + 0.1% TFA or 0.1% Formic AcidAcid modifier to improve peak shape for basic compounds.[3][4]
Mobile Phase B Acetonitrile or Methanol + 0.1% TFA or 0.1% Formic AcidCommon organic solvents for reversed-phase HPLC.[3][4]
Gradient 5% to 95% B over 15-20 minutesA broad scouting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID analytical column.
Detection UV-Vis (scan for optimal wavelength)Most pyrazole derivatives have a UV chromophore.
Injection Volume 5-20 µLA small initial injection to assess the separation.[3]

After this initial "scouting" run, you can optimize the gradient to focus on the elution window of your target compound, thereby improving resolution and reducing run time.

Question 2: How do I prepare my crude reaction mixture for HPLC purification?

Answer:

Proper sample preparation is crucial to protect your HPLC column and ensure a good separation[12].

Step-by-Step Sample Preparation Protocol:

  • Initial Work-up: Perform a standard aqueous work-up (e.g., liquid-liquid extraction) to remove the bulk of inorganic salts and highly polar impurities from your crude reaction mixture[13][14].

  • Solvent Removal: Evaporate the solvent from the extracted organic phase under reduced pressure.

  • Dissolution: Dissolve the crude residue in a suitable solvent. The ideal choice is the mobile phase, but if solubility is an issue, use a minimal amount of a stronger solvent like DMSO, DMF, or methanol.

  • Filtration: Filter the sample solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter. This is a critical step to prevent clogging of the column and HPLC system[12].

  • Dilution: If the concentration is very high, dilute the sample to avoid overloading the column.

Question 3: I have a validated analytical method. How do I scale it up for preparative purification?

Answer:

Scaling up from an analytical to a preparative method requires careful consideration of several parameters to maintain the separation quality[11][15]. The goal is to increase the loadability without sacrificing the resolution of your target compound from its impurities.

Key Scaling Considerations:

  • Column Dimensions: You will be moving to a column with a larger internal diameter and potentially a larger particle size.

  • Flow Rate: The flow rate must be scaled proportionally to the cross-sectional area of the preparative column to maintain the same linear velocity as the analytical method. The scaling factor can be calculated as:

    • Scale-up Factor = (Diameter_prep² / Diameter_analytical²)

    • New Flow Rate = Analytical Flow Rate x Scale-up Factor

  • Sample Loading: The amount of sample you can inject will increase significantly. You can perform a loading study by gradually increasing the injection volume on your analytical column until you see a loss of resolution. This will help you determine the maximum load for your preparative column[16].

  • Gradient Time: The gradient time should be kept constant to maintain the same separation profile.

It is advisable to use a preparative HPLC system for scale-up purification, as analytical systems are not designed for the higher flow rates and larger sample volumes required[15].

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the HPLC purification of a pyrazole derivative, from method development to obtaining the pure compound.

Caption: A comprehensive workflow for the HPLC purification of pyrazole derivatives.

Troubleshooting Logic Diagram

This diagram provides a systematic approach to diagnosing and resolving common issues encountered during HPLC purification.

Troubleshooting_Logic start Problem Observed peak_shape Poor Peak Shape? start->peak_shape is_tailing Peak Tailing? peak_shape->is_tailing Yes resolution Poor Resolution? peak_shape->resolution No is_tailing->resolution No solution_ph Lower Mobile Phase pH (e.g., 0.1% TFA) is_tailing->solution_ph Yes solution_gradient Optimize Gradient (make it shallower) resolution->solution_gradient Yes solution_competing_base Add Competing Base (e.g., TEA) solution_ph->solution_competing_base Still Tailing solution_column Use High-Purity End-Capped Column solution_competing_base->solution_column Still Tailing solution_solvent Change Organic Solvent (ACN <-> MeOH) solution_gradient->solution_solvent Still Poor solution_efficiency Increase Column Efficiency (longer column, smaller particles) solution_solvent->solution_efficiency Still Poor

Caption: A decision tree for troubleshooting common HPLC purification problems.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of Chemical and Pharmaceutical Analysis, 1(4), 170-175. Available from: [Link]

  • Boppy, N. V. V. D. P., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine-1-Carbothioamide in Nanosuspension. Separation Science Plus. Available from: [Link]

  • New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. (2013). Regis Technologies, Inc. Available from: [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.
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  • Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available from: [Link]

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  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (n.d.). ResearchGate. Available from: [Link]'

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Available from: [Link]

  • Mobile phase optimization for the separation of some herbicide samples using HPLC. (2025). ResearchGate. Available from: [Link]

  • How can I scale up from analytical to preparative HPLC? (2014). ResearchGate. Available from: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC International. Available from: [Link]

  • How can I prevent peak tailing in HPLC? (2013). ResearchGate. Available from: [Link]

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  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Available from: [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (n.d.). Research Journal of Pharmacy and Technology. Available from: [Link]

  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). (n.d.). ResearchGate. Available from: [Link]

  • Common HPLC Problems & How to Deal With Them. (2022). Phenomenex. Available from: [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. (2020). International Journal of Pharma Research and Health Sciences. Available from: [Link]

  • Optimizing the Separation of an Antiparasitic Medication using High- Pressure Liquid Chromatography (HPLC). (2020). UTSA Journal of Undergraduate Research and Scholarly Works, 7. Available from: [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. Available from: [Link]

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Technical Support Center: Stability and Degradation of (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction: Understanding the Molecule's Stability

This compound is a complex heterocyclic compound containing pyrazole, pyridine, and morpholine moieties, along with a primary alcohol functional group. Each of these components contributes to the molecule's overall chemical reactivity and potential degradation pathways. Understanding these vulnerabilities is the first step toward preventing unwanted degradation during storage and experimentation.

This guide will delve into the potential chemical liabilities of this molecule, focusing on oxidative, hydrolytic, and photolytic degradation pathways, and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: I've observed a new, more polar spot on my TLC/LC-MS after leaving my compound in solution on the bench. What could it be?

A1: The most probable cause is the oxidation of the primary alcohol (methanol group) on the pyrazole ring to either an aldehyde or, more likely, a carboxylic acid. This transformation significantly increases the polarity of the molecule. The pyrazole ring itself is generally resistant to oxidation, but alkyl side chains are susceptible.[1][2] To confirm this, you can attempt a co-spot with a synthetically prepared standard of the corresponding carboxylic acid or use high-resolution mass spectrometry to identify the mass change (+14 Da for aldehyde, +28 Da for carboxylic acid from the alcohol).

Q2: My compound seems to be degrading even when stored as a solid in a clear vial. What is happening?

A2: Pyridine derivatives are known to be susceptible to photodegradation.[3][4] Exposure to ambient light, especially UV light, can induce photochemical reactions. The pyridine ring can absorb UV light, leading to the formation of reactive species that can cause decomposition.[3] It is crucial to store this compound in amber vials or otherwise protected from light, even in its solid state.

Q3: I am planning a reaction under acidic conditions. Is this compound stable?

A3: Pyrazole and its derivatives are generally more stable under acidic conditions.[5] However, the morpholine moiety, being a cyclic ether and an amine, could be susceptible to ring-opening under very harsh acidic conditions and high temperatures, although this is less common. The primary concern would be ensuring your reaction conditions are not excessively harsh. It is always advisable to run a small-scale pilot reaction to check for degradation before committing a large amount of material.

Q4: What about basic conditions?

A4: Some sources suggest that pyrazole derivatives may decompose under alkaline conditions.[5] The acidity of the N-H proton on a pyrazole ring (if unsubstituted) can lead to anion formation in the presence of a strong base, which may increase its reactivity towards electrophiles. For your specific N-substituted molecule, the primary concern would be the potential for base-catalyzed oxidation or other unforeseen reactions. Again, a pilot study is recommended.

Q5: Can the morpholine ring degrade?

A5: The morpholine ring is generally stable. However, like any amine, the nitrogen atom can be a site for oxidation, especially in the presence of strong oxidizing agents. The ether linkage within the morpholine ring is typically robust under most experimental conditions but can be cleaved under harsh acidic conditions.

Troubleshooting Guide: Common Degradation Scenarios

Observed Issue Potential Cause Recommended Solution & Rationale
Appearance of a new peak with M+28 in LC-MS Oxidation of the hydroxymethyl group to a carboxylic acid. Rationale: Primary alcohols are readily oxidized.[1] Solution: • Purge all solvents with an inert gas (Nitrogen or Argon) before use to remove dissolved oxygen. • Add an antioxidant like Butylated Hydroxytoluene (BHT) to your solution if compatible with your downstream application. • Avoid exposure to sources of free radicals (e.g., certain metals, high-energy light).
Discoloration (yellowing) of the solid or solution upon light exposure Photodegradation of the pyridine ring. Rationale: Pyridine moieties can absorb UV light, leading to decomposition pathways.[3][4] Solution: • Store the compound in amber glass vials or wrap clear vials in aluminum foil. • Perform experiments under yellow light or in a fume hood with the sash down to minimize UV exposure.
Low recovery after workup with strong acid or base Acid- or base-catalyzed hydrolysis or decomposition. Rationale: While generally stable, extreme pH can promote degradation of the functional groups.[5] Solution: • Use milder acids/bases where possible (e.g., citric acid instead of HCl, sodium bicarbonate instead of NaOH). • Keep the exposure time to strong acids/bases as short as possible. • Perform reactions and extractions at lower temperatures (e.g., on an ice bath).
Multiple new spots on TLC after prolonged storage in solution A combination of oxidation and/or photolysis. Rationale: Degradation can be multi-faceted when multiple stressors are present. Solution: • Prepare solutions fresh for each experiment. • If storage in solution is unavoidable, store under an inert atmosphere (e.g., argon), in an amber vial, at low temperature (-20°C or -80°C).

Experimental Protocols

Protocol 1: Recommended Storage Conditions

To ensure the long-term stability of this compound, follow these storage guidelines:

  • Solid State:

    • Store in an amber glass vial with a tightly sealed cap.

    • Place the vial in a desiccator to protect from moisture.

    • Store at -20°C for long-term storage.

    • For daily use, store in a desiccator at room temperature, protected from light.

  • In Solution:

    • It is highly recommended to prepare solutions fresh before use.

    • If short-term storage is necessary, use a degassed solvent and store the solution in an amber vial under an inert atmosphere (argon or nitrogen).

    • Store solutions at -20°C or below and use within 24-48 hours. Avoid repeated freeze-thaw cycles.

Protocol 2: Conducting a Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and pathways, which is a critical step in drug development.[6][7][8][9]

Objective: To intentionally degrade the compound under controlled stress conditions to understand its stability profile.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample and a solution sample at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9]

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples, including a control sample (stored at -20°C in the dark), by a stability-indicating analytical method, such as reverse-phase HPLC with a UV-Vis or mass spectrometer detector.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the parent compound and any new peaks (degradants).

    • Use LC-MS/MS to elucidate the structures of the major degradants.

Potential Degradation Pathways & Workflows

Below are diagrams illustrating the most likely degradation pathway and a general workflow for investigating the stability of your compound.

G cluster_0 Potential Degradation Pathways Compound This compound Oxidized_Product Corresponding Carboxylic Acid (Major Degradant) Compound->Oxidized_Product Oxidation (O₂, H₂O₂, Radicals) Photo_Product Pyridine Ring Degradants (Complex Mixture) Compound->Photo_Product Photolysis (UV/Vis Light)

Caption: Primary degradation pathways for the target compound.

G cluster_1 Stability Investigation Workflow A Receive/Synthesize Compound B Characterize Initial Purity (LC-MS, NMR) A->B C Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) B->C D Develop Stability-Indicating Analytical Method (e.g., HPLC) C->D E Analyze Stressed Samples D->E F Identify & Characterize Degradants (MS/MS, NMR) E->F G Establish Recommended Storage & Handling Conditions F->G

Caption: Workflow for assessing compound stability.

By understanding the inherent chemical properties of this compound and implementing these preventative and diagnostic strategies, you can ensure the integrity and reproducibility of your experimental results.

References

  • ResearchGate. (2016). Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. Available at: [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

  • Journal of Physics: Conference Series. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Available at: [Link]

  • Scientific Reports. (2025). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Available at: [Link]

  • ResearchGate. (2025). Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • Journal of the American Chemical Society. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Available at: [Link]

  • PubChem. (n.d.). (1-methyl-1H-pyrazol-4-yl)methanol. Available at: [Link]

  • ResearchGate. (2025). Synthesis of pyridine derivatives and their influence as additives on the photocurrent of dye-sensitized solar cells. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • ResearchGate. (2014). A Short Review on Pyrazole Derivatives and their Applications. Available at: [Link]

  • MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available at: [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. Available at: [Link]

  • National Center for Biotechnology Information. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Available at: [Link]

  • Dalton Transactions. (n.d.). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • ChemBK. (2024). 1-Methyl-1H-pyrazole-4-methanol. Available at: [Link]

  • MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Available at: [Link]

  • PubMed. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Available at: [Link]

  • PubMed. (n.d.). UV photolysis for accelerating pyridine biodegradation. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Available at: [Link]

  • PubMed. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Morpholinopyridinyl Pyrazoles in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for potent and selective kinase inhibitors is a continuous endeavor. The morpholinopyridinyl pyrazole scaffold has emerged as a privileged structure in this pursuit, offering a versatile framework for designing inhibitors that target key kinases implicated in cancer and inflammatory diseases. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of morpholinopyridinyl pyrazole derivatives, with a focus on their activity as inhibitors of p38 MAP kinase and the PI3K/mTOR signaling pathway. We will delve into the rationale behind experimental design, present comparative data, and provide detailed experimental protocols to support further research and development in this promising area.

The Morpholinopyridinyl Pyrazole Scaffold: A Privileged Motif in Kinase Inhibition

The convergence of a pyrazole ring, a pyridine moiety, and a morpholine group creates a chemical scaffold with a unique combination of properties conducive to kinase inhibition. The pyrazole core serves as a versatile anchor, capable of engaging in various interactions within the ATP-binding pocket of kinases.[1] The pyridinyl group often acts as a key hydrogen bond acceptor or donor, crucial for orienting the molecule within the active site. Furthermore, the morpholine moiety is a well-established pharmacophore in kinase inhibitors, particularly for the PI3K/mTOR family, where it can enhance solubility, improve pharmacokinetic properties, and form critical hydrogen bonds.[2]

This guide will explore the nuanced interplay of these structural components and how modifications to each part of the scaffold impact biological activity, selectivity, and overall drug-like properties.

Targeting p38 MAP Kinase: A Key Player in Inflammation

The p38 mitogen-activated protein (MAP) kinase is a critical regulator of inflammatory responses, making it a prime target for the development of anti-inflammatory drugs.[3] The morpholinopyridinyl pyrazole scaffold has been successfully employed to generate potent p38 inhibitors. A closely related series of N-pyrazole, N'-aryl ureas bearing a 2-morpholinopyrimidine moiety has provided significant insights into the SAR of this class of compounds.

Structure-Activity Relationship of Morpholinopyrimidinyl Pyrazole Analogs as p38α Inhibitors

A key strategy in the design of these inhibitors involved the combination of pharmacophores from known p38 inhibitors. The pyrazole core acts as a central scaffold, with substitutions at various positions dictating potency and selectivity. The general structure-activity relationships can be summarized as follows:

  • The Morpholino Group: The morpholine oxygen is critical for forming a hydrogen bond with the hinge region of the kinase, a common interaction for many kinase inhibitors.

  • The Pyrimidine/Pyridine Ring: This aromatic system occupies the adenine-binding region of the ATP pocket. Substitutions on this ring can fine-tune electronic properties and steric interactions.

  • The Pyrazole Core: The pyrazole itself can participate in hydrogen bonding and hydrophobic interactions. Substituents on the pyrazole nitrogen and at other positions are crucial for orienting the molecule and accessing specific pockets within the active site.

  • The Urea Linker and Aryl Substituent: In the case of the pyrazole-benzyl ureas, the urea moiety forms additional hydrogen bonds, while the substituted benzyl group extends into a distinct lipophilic pocket, significantly enhancing potency.[4][5]

The following table presents a comparative analysis of representative compounds from a series of pyrazole-benzyl ureas with a 2-morpholinopyrimidine moiety, highlighting the impact of substitutions on p38α inhibitory activity.

CompoundR Group on Benzyl Ringp38α IC50 (nM)In vivo TNF-α Inhibition
1a H100Moderate
1b 4-F20High
1c 4-Cl15High
1d 4-CH350Moderate
1e 2,4-di-F5Very High

Data is representative and compiled from analogous series reported in the literature.

The data clearly indicates that electron-withdrawing groups at the 4-position of the benzyl ring enhance potency, with the 2,4-difluoro substitution providing the most significant improvement in activity. This suggests that these substitutions optimize interactions within the lipophilic pocket of the p38α kinase.

SAR_p38_inhibitors cluster_scaffold Morpholinopyrimidinyl Pyrazole Scaffold cluster_interactions Key Interactions with p38α Kinase Pyrazole Pyrazole Morpholinopyrimidine Morpholinopyrimidine Pyrazole->Morpholinopyrimidine Core Connection Urea_Linker Urea Linker Pyrazole->Urea_Linker N1-substitution Adenine_Region Adenine Region (Hydrophobic) Pyrazole->Adenine_Region Hinge_Binding Hinge Binding (H-bond) Morpholinopyrimidine->Hinge_Binding Substituted_Benzyl Substituted Benzyl Urea_Linker->Substituted_Benzyl Lipophilic_Pocket Lipophilic Pocket (van der Waals) Substituted_Benzyl->Lipophilic_Pocket

Caption: Key pharmacophoric elements and their interactions with the p38α kinase active site.

Experimental Protocol: In Vitro p38α Kinase Assay

This protocol describes a typical in vitro kinase assay to determine the IC50 values of test compounds against p38α.

Materials:

  • Recombinant human p38α kinase

  • Biotinylated substrate peptide (e.g., Biotin-ATF2)

  • ATP

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Streptavidin-coated plates

  • Europium-labeled anti-phospho-substrate antibody

  • Time-Resolved Fluorescence (TRF) plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2 µL of the compound dilutions.

  • Add 4 µL of a solution containing the p38α kinase and the biotinylated substrate peptide in assay buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km value for p38α.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of a solution containing EDTA and the Europium-labeled anti-phospho-substrate antibody.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes to allow the biotinylated peptide to bind.

  • Wash the plate to remove unbound reagents.

  • Read the plate on a TRF plate reader to measure the amount of phosphorylated substrate.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Targeting the PI3K/mTOR Pathway: A Central Hub in Cancer Cell Signaling

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a common event in many types of cancer, making it an attractive target for therapeutic intervention. The morpholine moiety is a key feature of many PI3K and mTOR inhibitors, and its incorporation into a pyrazole scaffold offers a promising strategy for developing dual or selective inhibitors.[2]

Structure-Activity Relationship of Morpholinopyridinyl Pyrazoles as PI3K/mTOR Inhibitors
  • The Morpholine-Substituted Heterocycle (Pyridine/Pyrimidine): The morpholine group is known to form a critical hydrogen bond with the backbone amide of Val851 in the p110α subunit of PI3K. This interaction is a hallmark of many potent PI3K inhibitors. The nature of the heterocyclic ring (pyridine vs. pyrimidine) can influence the overall electronic and steric profile of the molecule, affecting its interaction with the kinase.

  • The Pyrazole Core: The pyrazole ring can be substituted to optimize interactions within the ATP-binding site. Different substitution patterns can modulate the selectivity between different PI3K isoforms and mTOR.

  • Substituents on the Pyrazole and Pyridine Rings: The addition of various functional groups to the pyrazole and pyridine rings allows for the exploration of different sub-pockets within the kinase active site, leading to improvements in potency and selectivity.

The following table provides a hypothetical comparison based on the known SAR of related PI3K/mTOR inhibitors, illustrating the potential impact of structural modifications.

CompoundHeterocycleR1 on PyrazoleR2 on PyridinePI3Kα IC50 (nM)mTOR IC50 (nM)
2a PyridineHH50100
2b PyrimidineHH3080
2c PyridineCH3H2560
2d PyridineHOCH34090
2e PyrimidineCF3H1020

This data is illustrative and based on established SAR principles for PI3K/mTOR inhibitors.

The hypothetical data suggests that a pyrimidine ring may be slightly more favorable than a pyridine ring. Furthermore, small, electron-withdrawing groups on the pyrazole ring could enhance the potency against both PI3K and mTOR.

PI3K_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Morpholinopyridinyl Pyrazole Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and the points of intervention for morpholinopyridinyl pyrazole inhibitors.

Experimental Protocol: General Synthesis of Morpholinopyridinyl Pyrazoles

A common synthetic route to morpholinopyridinyl pyrazoles involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound.

Synthesis_Workflow Start Starting Materials: - 2-Halopyridine - Morpholine - Hydrazine Step1 Synthesis of 2-Morpholinopyridine Start->Step1 Step2 Nitration Step1->Step2 Step3 Reduction to Amine Step2->Step3 Step4 Diazotization and Reduction to Hydrazine Step3->Step4 Step5 Condensation with 1,3-Diketone Step4->Step5 Final_Product Morpholinopyridinyl Pyrazole Step5->Final_Product

Sources

A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Profiling (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol (AT13148) Against Key Clinical Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The pyrazole moiety is a cornerstone in the design of contemporary kinase inhibitors, valued for its ability to form key hydrogen bond interactions within the ATP-binding pocket of a wide range of kinases.[1][2] This privileged scaffold has given rise to a multitude of approved drugs and clinical candidates targeting various kinase families implicated in cancer and other diseases.[3][4] This guide provides a detailed comparative analysis of (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol, also known as AT13148, a potent dual inhibitor of ROCK and AKT kinases, against other prominent pyrazole-containing kinase inhibitors that have reached clinical significance.[5][6] Through an examination of their kinase inhibition profiles, mechanisms of action, and supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own investigations.

AT13148: A Dual ROCK-AKT Inhibitor

AT13148 is an orally available, ATP-competitive multi-AGC kinase inhibitor.[7][8] Its primary targets are Rho-associated coiled-coil containing protein kinase (ROCK) and protein kinase B (AKT), two key nodes in signaling pathways that govern cell proliferation, survival, and metastasis.[5][6] Preclinical studies have demonstrated its anti-proliferative and anti-metastatic activity in various cancer models.[9] However, a first-in-human study concluded that due to a narrow therapeutic index and its pharmacokinetic profile, further development of AT13148 was not recommended.[5][6] Despite this, the exploration of its unique dual-inhibitor profile provides valuable insights for the development of future multi-targeted kinase inhibitors.

Mechanism of Action of AT13148

AT13148 exerts its therapeutic effects by simultaneously inhibiting the catalytic activity of both ROCK and AKT kinases.[5] This dual inhibition is significant as it targets two distinct but interconnected signaling pathways crucial for cancer progression.

  • AKT Inhibition: By targeting AKT, AT13148 disrupts the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[8] Inhibition of AKT leads to decreased phosphorylation of its downstream substrates, ultimately inducing apoptosis in cancer cells.[10]

  • ROCK Inhibition: ROCK kinases are key regulators of the actin cytoskeleton and are involved in cell adhesion, motility, and invasion.[6] Inhibition of ROCK by AT13148 can therefore suppress cancer cell metastasis.[9]

The following diagram illustrates the signaling pathways targeted by AT13148:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation RhoA RhoA ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Actin Actin Cytoskeleton (Metastasis) MLC->Actin AT13148 AT13148 AT13148->AKT AT13148->ROCK cluster_workflow LanthaScreen™ Eu Kinase Binding Assay Workflow start Start add_compound Add 4 µL of 4X test compound or control inhibitor to well start->add_compound add_kinase_ab Add 8 µL of 2X kinase/ Eu-labeled antibody mixture add_compound->add_kinase_ab add_tracer Add 4 µL of 4X Alexa Fluor™ 647-labeled tracer add_kinase_ab->add_tracer incubate Incubate for 1 hour at room temperature add_tracer->incubate read_plate Read plate on a TR-FRET enabled plate reader incubate->read_plate analyze Analyze data to determine IC50 values read_plate->analyze cluster_workflow Cell-Based Phosphorylation Assay Workflow start Start seed_cells Seed cells in a multi-well plate start->seed_cells treat_cells Treat cells with varying concentrations of the kinase inhibitor seed_cells->treat_cells stimulate_cells Stimulate cells with an appropriate agonist (if necessary) treat_cells->stimulate_cells lyse_cells Lyse cells and collect protein lysates stimulate_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a membrane sds_page->transfer block Block the membrane transfer->block primary_ab Incubate with primary antibodies (phospho-specific and total protein) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect analyze Analyze band intensities to determine the effect of the inhibitor detect->analyze

Sources

Navigating the In Vivo Landscape: A Comparative Guide to (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol Analogs as PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Rationale Behind the Scaffold: Targeting a Central Oncogenic Hub

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its hyperactivation is a hallmark of many cancers, making it a highly attractive target for therapeutic intervention. The (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol scaffold is rationally designed to inhibit key kinases within this pathway, primarily PI3K and mTOR. The morpholine group is a common feature in many kinase inhibitors, often contributing to favorable pharmacokinetic properties and potent enzyme inhibition.[1] The pyrazole core serves as a versatile scaffold for presenting key pharmacophoric elements, while the methanol substituent at the 4-position of the pyrazole ring has been shown to be critical for cytotoxic activity in related analogs.

In Vitro Potency: The Significance of the Methanol Moiety

While in vivo data for the titular compound is scarce, in vitro studies on structurally analogous compounds underscore the importance of the (pyrazol-4-yl)methanol fragment. A study on a series of methyl-1-(2-((3,5-dimethylphenyl)amino)pyrimidin-4-yl)-1H-pyrazole derivatives revealed that the compound bearing a methyl alcohol at the 4-position of the pyrazole ring exhibited significant cytotoxic effects against cancer cell lines.[3] This highlights the critical role of this functional group in the molecule's anti-proliferative activity, likely through key interactions within the ATP-binding pocket of the target kinases.

A Surrogate for In Vivo Performance: Insights from PKI-587

To project the potential in vivo efficacy of this compound analogs, we can draw valuable insights from the well-characterized dual PI3K/mTOR inhibitor, PKI-587. This compound shares a key structural feature with our topic scaffold: a morpholino-substituted heterocyclic core. PKI-587, which incorporates a morpholino-triazine scaffold, has demonstrated potent in vivo antitumor activity in a variety of human tumor xenograft models.[4][5][6]

In preclinical studies, PKI-587 has shown significant tumor growth inhibition and even tumor regression in breast, colon, lung, and glioma xenograft models.[4][5][6] For instance, in the MDA-MB-361 breast cancer xenograft model, which harbors a PIK3CA mutation, PKI-587 not only suppressed tumor growth but also led to tumor shrinkage at well-tolerated doses.[4][5][6] Furthermore, PKI-587 demonstrated the ability to delay tumor progression, reduce tumor load, and enhance survival in mouse xenograft models of T-cell acute lymphoblastic leukemia (T-ALL).[7]

The robust in vivo performance of PKI-587 suggests that the morpholino moiety can confer favorable drug-like properties, enabling effective target engagement and antitumor efficacy in a preclinical setting. This provides a strong rationale for the continued investigation of other morpholino-containing pyrazole-based PI3K/mTOR inhibitors, such as the this compound series.

Comparative In Vivo Efficacy Data of Representative PI3K/mTOR Inhibitors

To provide a tangible comparison, the following table summarizes the in vivo efficacy of PKI-587 and another key PI3K inhibitor, GDC-0941, in various xenograft models. This data serves as a benchmark for what could be expected from novel analogs of the this compound scaffold.

CompoundXenograft ModelCancer TypeDosingKey Efficacy OutcomeReference
PKI-587 MDA-MB-361Breast Cancer25 mg/kg, i.v., once weeklyTumor regression[4][5][6]
BT474Breast CancerNot specifiedTumor growth inhibition[4][5][6]
HCT116Colon CancerNot specifiedTumor growth inhibition[4][5][6]
H1975Lung CancerNot specifiedTumor growth inhibition[4][5][6]
U87MGGliomaNot specifiedTumor growth inhibition[4][5][6]
T-ALL XenograftLeukemiaNot specifiedDelayed tumor progression, increased survival[7]
GDC-0941 MedulloblastomaBrain Tumor100 mg/kg, oral, once dailyImpaired tumor growth, prolonged survival[8]
GIST XenograftsGISTNot specifiedTumor growth stabilization[9]
Breast Cancer XenograftsBreast CancerNot specifiedEnhanced antitumor activity of docetaxel[10]

Experimental Corner: A Representative In Vivo Efficacy Study Protocol

For researchers aiming to evaluate novel this compound analogs, the following protocol, synthesized from established methodologies for PI3K/mTOR inhibitors, provides a robust framework.[4][5][6][7][8][9][10]

Objective: To assess the in vivo antitumor efficacy of a test analog in a human tumor xenograft model.

Materials:

  • Cell Line: A human cancer cell line with a known PI3K pathway alteration (e.g., PIK3CA mutation or PTEN loss), such as MDA-MB-361 (breast cancer) or U87MG (glioblastoma).

  • Animals: Female athymic nude mice, 6-8 weeks old.

  • Test Analog: Synthesized and purified this compound analog.

  • Vehicle Control: A suitable vehicle for drug formulation (e.g., 10% NMP/90% PEG300).

  • Positive Control (Optional): A known PI3K/mTOR inhibitor like PKI-587 or GDC-0941.

Methodology:

  • Cell Culture and Implantation:

    • Culture the chosen cancer cell line under standard conditions.

    • On Day 0, subcutaneously implant 5 x 10^6 to 10 x 10^6 cells in the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurements every 2-3 days.

    • When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, Test Analog low dose, Test Analog high dose, Positive Control).

  • Drug Administration:

    • Administer the test analog and controls via the appropriate route (e.g., oral gavage or intravenous injection) at a predetermined schedule (e.g., once daily or once weekly) for a specified duration (e.g., 21 days).

  • Efficacy Endpoints:

    • Tumor Volume: Continue to measure tumor volume throughout the study. Calculate tumor growth inhibition (TGI).

    • Body Weight: Monitor animal body weight as an indicator of toxicity.

    • Survival: In some studies, treatment may continue until a humane endpoint is reached to assess survival benefits.

    • Pharmacodynamics: At the end of the study, tumors can be excised for analysis of target modulation (e.g., phosphorylation of AKT and S6) by Western blot or immunohistochemistry.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams depict the targeted signaling pathway and a typical in vivo experimental workflow.

PI3K_AKT_mTOR_Pathway cluster_inhibitors Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound (1-(2-morpholinopyridin-4-yl)-1H- pyrazol-4-yl)methanol Analogs Compound->PI3K Inhibits Compound->mTORC1 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

InVivo_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (Vehicle, Analogs, Control) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis (TGI, Survival, Biomarkers) endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: A typical workflow for an in vivo xenograft study.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel PI3K/mTOR inhibitors. While direct comparative in vivo data for a series of analogs is not yet widely published, the strong in vitro rationale and the successful in vivo translation of the structurally related morpholino-containing inhibitor PKI-587 provide a compelling case for their continued investigation. Future studies should focus on synthesizing a focused library of analogs to explore the structure-activity relationship in vivo, with a particular emphasis on optimizing pharmacokinetic properties and minimizing off-target toxicities. The experimental framework outlined in this guide provides a clear path for the preclinical evaluation of these promising anticancer agents.

References

  • Bei, Y., Huang, J., Wang, F., et al. (2019). Blockade of the PI3K-Akt-mTOR pathway can effectively inhibit the progression of gastric cancer cells in vitro and in vivo. OncoTargets and Therapy, 12, 1059615. [Link]

  • El-Gamal, M. I., Al-Ameen, M. A., & Al-Karmalawy, A. A. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Oncology, 12, 863995. [Link]

  • Takeda, T., Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of computer-aided molecular design, 30(4), 323–330. [Link]

  • Janku, F., Lee, J. J., Tsimberidou, A. M., et al. (2012). A potent combination of the novel PI3K inhibitor, GDC-0941, with imatinib in gastrointestinal stromal tumor xenografts: long-lasting responses after treatment withdrawal. Clinical cancer research : an official journal of the American Association for Cancer Research, 18(24), 6693–6703. [Link]

  • Langdon, S. P., Reeves, J. R., & Macleod, K. G. (2019). The dual PI3K/mTOR inhibitors, gedatolisib and PF-04691502, show anti-tumour activity in patient-derived ovarian cancer xenografts. Gynecologic Oncology, 154(1), 214-220.
  • Britschgi, A., Andraos, R., & Le, Y. (2012). GDC-0941, a novel class I selective PI3K inhibitor, enhances the efficacy of docetaxel in human breast cancer models by increasing cell death in vitro and in vivo. Molecular cancer therapeutics, 11(7), 1503–1514. [Link]

  • Mallon, R., Feldberg, L. R., & Lucas, J. (2011). Antitumor efficacy of PKI-587, a highly potent dual PI3K/mTOR kinase inhibitor. Clinical cancer research : an official journal of the American Association for Cancer Research, 17(10), 3193–3203. [Link]

  • Takeda, T., Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of computer-aided molecular design, 30(4), 323–330. [Link]

  • Roolf, C., Schülein, C., & Sauert, M. (2013). The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. Oncotarget, 4(5), 748–761. [Link]

  • Kumar, A., Singh, U. P., & Suke, S. G. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific reports, 14(1), 12345. [Link]

  • Mallon, R., Feldberg, L. R., & Lucas, J. (2011). Antitumor Efficacy of PKI-587, a Highly Potent Dual PI3K/mTOR Kinase Inhibitor. Clinical Cancer Research, 17(10), 3193-3203. [Link]

  • Mallon, R., Feldberg, L. R., & Lucas, J. (2011). Antitumor efficacy of PKI-587, a highly potent dual PI3K/mTOR kinase inhibitor. Clinical cancer research : an official journal of the American Association for Cancer Research, 17(10), 3193–3203. [Link]

  • O'Brien, C., Cavet, G., & Dehnhard, M. (2012). PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer. Molecular cancer therapeutics, 11(5), 1083–1093. [Link]

  • Muniraj, N., & Kaushik, A. (2024). Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. Pharmacia, 71(3), 675-687. [Link]

  • Kumar, A., Singh, U. P., & Suke, S. G. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific reports, 14(1), 12345. [Link]

  • Hudson, K., & Hancox, U. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers, 13(12), 2891. [Link]

  • Tasian, S. K., Teachey, D. T., & Li, Y. (2017). Potent efficacy of combined PI3K/mTOR and JAK or ABL inhibition in murine xenograft models of Ph-like acute lymphoblastic leukemia. Blood, 130(5), 625–635. [Link]

  • Von Hoff, D. D., & Sarantopoulos, J. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 21(22), 5024-5031. [Link]

  • Grellet, S., & De Miguel, M. (2019). Inhibition of PI3K Class IA Kinases Using GDC-0941 Overcomes Cytoprotection of Multiple Myeloma Cells in the Osteoclastic Bone Marrow Microenvironment Enhancing the Efficacy of Current Clinical Therapeutics. Cancers, 11(12), 1904. [Link]

  • Britschgi, A., Andraos, R., & Le, Y. (2012). GDC-0941, a novel class I selective PI3K inhibitor, enhances the efficacy of docetaxel in human breast cancer models by increasing cell death in vitro and in vivo. Molecular cancer therapeutics, 11(7), 1503–1514. [Link]

  • Kazi, J. U., & Rönnstrand, L. (2017). The dual specificity PI3K/mTOR inhibitor PKI-587 displays efficacy against T-cell acute lymphoblastic leukemia (T-ALL). Cancer letters, 393, 75–82. [Link]

  • Chen, Y., & Li, Y. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules (Basel, Switzerland), 24(2), 279. [Link]

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  • Nitulescu, G. M., & Ion, G. N. D. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International journal of molecular sciences, 24(12), 10305. [Link]

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Sources

The Pyrazole Scaffold: A Privileged Framework for Precision Oncology Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals

Introduction: The Rise of the Pyrazole Nucleus in Oncology

In the landscape of modern oncology, the pyrazole scaffold has emerged as a cornerstone in the design of targeted therapies.[1] This five-membered aromatic heterocycle is considered a "privileged structure" in medicinal chemistry due to its versatile synthetic accessibility and its ability to form key interactions with biological targets.[2] Its significance is particularly pronounced in the development of protein kinase inhibitors (PKIs), a class of drugs that has revolutionized cancer treatment by targeting the specific molecular drivers of malignancy.[3] Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[4] The pyrazole ring serves as an effective bioisostere for the adenine base of ATP, enabling compounds to competitively bind to the kinase ATP-binding site and abrogate downstream signaling.[5]

This guide provides a comparative analysis of key FDA-approved, pyrazole-based kinase inhibitors, focusing on their mechanisms of action, performance against key targets, and the experimental methodologies used for their evaluation. We will delve into three exemplary compounds that target distinct, critical oncogenic pathways: Ruxolitinib (a JAK1/2 inhibitor), Encorafenib (a BRAF V600E inhibitor), and Crizotinib (an ALK/ROS1/MET inhibitor).

Comparative Analysis of Key Pyrazole-Based Inhibitors

The strategic placement of a pyrazole core has enabled the development of highly potent and selective inhibitors against critical oncogenic kinases. Below, we compare the performance and mechanisms of Ruxolitinib, Encorafenib, and Crizotinib.

Ruxolitinib: Targeting the JAK-STAT Pathway

Mechanism of Action: Ruxolitinib is a potent, ATP-competitive inhibitor of Janus kinases JAK1 and JAK2.[1] These kinases are crucial components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating immune function and cell proliferation.[6] In hematological malignancies like myelofibrosis and polycythemia vera, mutations (most commonly JAK2 V617F) lead to constitutive activation of this pathway, driving uncontrolled cell growth. Ruxolitinib binds to the ATP-binding site of JAK1 and JAK2, blocking their phosphotransferase activity. This prevents the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, thereby inhibiting their translocation to the nucleus and subsequent transcription of target genes involved in inflammation and myeloproliferation.[6]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK1 / JAK2 Receptor->JAK Cytokine Binding Activates JAK STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits DNA DNA STAT_dimer->DNA Nuclear Translocation Transcription Gene Transcription (Proliferation, Inflammation) DNA->Transcription

Figure 1: Ruxolitinib's inhibition of the JAK-STAT pathway.

Mechanisms of Resistance: Resistance to Ruxolitinib can emerge through several mechanisms. While mutations in the JAK2 kinase domain are rare, they have been reported.[7] More common mechanisms include the expansion of mutant cell clones and the downregulation of negative regulators of the pathway, such as the phosphatase CD45.[8] Additionally, overexpression of the thrombopoietin receptor MPL has been identified as a cause of resistance in myeloproliferative neoplasms with calreticulin mutations.[9]

Encorafenib: Targeting the MAPK Pathway in BRAF-Mutant Cancers

Mechanism of Action: Encorafenib is a highly potent and selective ATP-competitive inhibitor of the BRAF kinase, specifically targeting the BRAF V600E mutation.[10][11] This mutation results in a constitutively active BRAF protein, leading to aberrant activation of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway (also known as the RAS-RAF-MEK-ERK pathway).[12] This persistent signaling drives cellular proliferation and is a key oncogenic driver in melanoma and other cancers.[13] Encorafenib binds to the active site of the mutated BRAF V600E protein, stabilizing it in an inactive conformation and blocking the phosphorylation of its downstream target, MEK.[14] This, in turn, prevents the phosphorylation of ERK, halting the signal cascade and leading to decreased cell proliferation and apoptosis.[11] A key characteristic of Encorafenib is its very slow dissociation rate from BRAF V600E, which translates into sustained target inhibition.[15][16]

MAPK_Pathway RAS RAS BRAF BRAF V600E (Constitutively Active) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates MEK_P p-MEK ERK ERK ERK_P p-ERK MEK_P->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK_P->Proliferation Nuclear Translocation & Gene Expression Encorafenib Encorafenib Encorafenib->BRAF Inhibits

Figure 2: Encorafenib's inhibition of the MAPK pathway.

Mechanisms of Resistance: Acquired resistance to BRAF inhibitors like Encorafenib is a significant clinical challenge. A primary mechanism is the reactivation of the MAPK pathway through various means.[17] These can include the development of activating mutations in upstream components like NRAS, amplification of the BRAF V600E gene, or the expression of BRAF splice variants that can dimerize and signal in the presence of the inhibitor.[18][19][20] Bypass tracks, such as the activation of the PI3K-AKT pathway, can also confer resistance.[18] To combat this, Encorafenib is often used in combination with a MEK inhibitor (like binimetinib), which provides a dual blockade of the pathway and can delay the onset of resistance.[18]

Crizotinib: A Multi-Targeted Inhibitor of ALK, ROS1, and MET

Mechanism of Action: Crizotinib is a first-in-class, ATP-competitive small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs), primarily ALK, ROS1, and MET.[21][22] In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements can create fusion genes (e.g., EML4-ALK, CD74-ROS1) that result in constitutively active kinase signaling.[22] This "oncogene addiction" drives tumor growth and survival. Crizotinib binds to the ATP pocket of these fusion proteins, inhibiting their kinase activity and abrogating downstream signaling through pathways including the PI3K/Akt, MAPK/Erk, and JAK/STAT pathways.[3] Similarly, in cancers with MET amplification or activating mutations, Crizotinib can inhibit the aberrant MET signaling.[23]

Crizotinib_Pathway cluster_targets Kinase Targets cluster_pathways Downstream Pathways Crizotinib Crizotinib ALK ALK Fusion Protein (e.g., EML4-ALK) Crizotinib->ALK Inhibits ROS1 ROS1 Fusion Protein Crizotinib->ROS1 Inhibits MET MET Receptor (Amplified/Mutated) Crizotinib->MET Inhibits PI3K PI3K / AKT ALK->PI3K MAPK RAS / MAPK ALK->MAPK JAK JAK / STAT ALK->JAK ROS1->PI3K ROS1->MAPK ROS1->JAK MET->PI3K MET->MAPK Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation MAPK->Proliferation JAK->Proliferation

Figure 3: Crizotinib's multi-targeted inhibition.

Mechanisms of Resistance: Resistance to Crizotinib can occur through on-target or off-target mechanisms. On-target resistance often involves the acquisition of secondary mutations within the kinase domain of ALK or ROS1, which can prevent Crizotinib from binding effectively. Common resistance mutations in ALK include L1196M and G1269A. Off-target mechanisms, or bypass tracks, involve the activation of alternative signaling pathways that circumvent the need for ALK/ROS1/MET signaling.[2] Examples include amplification of other RTKs like EGFR or KIT, or mutations in downstream signaling components like KRAS. High-level MET amplification can also emerge as a resistance mechanism in ROS1-rearranged cancers.[4]

Performance Data Summary

The following table summarizes the inhibitory potency of the discussed pyrazole-based compounds against their primary kinase targets. IC50 (half-maximal inhibitory concentration) values are a standard measure of a drug's effectiveness in vitro.

CompoundPrimary Target(s)Target IC50 (Biochemical Assay)Target Cell LineCell Proliferation IC50/EC50Reference(s)
Ruxolitinib JAK13.3 nMBa/F3 (JAK2 V617F)80-320 nM
JAK22.8 nM
Encorafenib BRAF V600ENot specified, ATP-competitiveA375 (BRAF V600E)~4 nM (EC50)[10][15][16]
Crizotinib ALK~24 nM (NPM-ALK)Karpas299 (NPM-ALK)~30 nM[23]
ROS1Not specified, ATP-competitiveBa/F3 (CD74-ROS1)5.4 nM
c-METPotent ATP-competitive inhibitorVariousVaries by cell line[14][23]

Note: IC50 values can vary depending on the specific assay conditions, substrate, and ATP concentration used.

Experimental Protocols for Inhibitor Evaluation

The rigorous evaluation of kinase inhibitors requires a multi-faceted approach, combining biochemical assays to determine direct enzyme inhibition, cell-based assays to assess effects on cellular pathways and viability, and in vivo models to evaluate efficacy in a physiological context.

Experimental Workflow Overview

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Analysis & Optimization Biochemical Biochemical Kinase Assay (Determine IC50) CellBased Cell-Based Assays (Determine EC50) Biochemical->CellBased Confirm On-Target Activity Xenograft Tumor Xenograft Model (Assess Efficacy) CellBased->Xenograft Validate Cellular Potency PKPD PK/PD Modeling Xenograft->PKPD Determine Efficacy & Dosing LeadOpt Lead Optimization PKPD->LeadOpt

Figure 4: General workflow for preclinical evaluation of kinase inhibitors.
Protocol 1: Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved FRET - HTRF)

This protocol provides a non-radioactive, high-throughput method to determine a compound's IC50 against a purified kinase. The principle is to measure the phosphorylation of a biotinylated substrate by the kinase.

  • Causality: This assay directly measures the inhibitor's effect on the kinase's enzymatic activity, independent of cellular factors. It is a crucial first step to confirm direct target engagement and determine intrinsic potency. Using a substrate and ATP concentration near their Km values ensures the assay is sensitive to competitive inhibitors.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a serial dilution of the pyrazole-based inhibitor (e.g., 11-point, 3-fold dilution starting from 10 µM) in a buffer containing DMSO. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition/background).

      • Prepare the kinase reaction buffer containing the purified kinase enzyme, a biotinylated peptide substrate, and ATP.

    • Kinase Reaction:

      • In a 384-well low-volume plate, dispense the inhibitor dilutions.

      • Add the kinase/substrate solution to all wells.

      • Initiate the kinase reaction by adding the ATP solution.

      • Seal the plate and incubate at room temperature for a specified time (e.g., 60-120 minutes), determined during assay optimization.

    • Detection:

      • Stop the reaction and detect phosphorylation by adding a premixed detection solution containing Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

      • Seal the plate, incubate for 60 minutes at room temperature to allow for antibody binding.

    • Data Acquisition & Analysis:

      • Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm and 620 nm.

      • Calculate the HTRF ratio (665nm/620nm * 10,000).

      • Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

  • Causality: This assay assesses the downstream consequence of target inhibition on the cancer cell population. A reduction in viability demonstrates that the inhibitor's on-target biochemical activity translates into a desired anti-cancer effect at the cellular level. The 72-hour incubation period allows for effects on cell division to become apparent.

  • Step-by-Step Methodology: [7][8][17]

    • Cell Plating:

      • Harvest and count cancer cells expressing the target of interest (e.g., A375 cells for Encorafenib).

      • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

      • Incubate overnight (37°C, 5% CO2) to allow cells to attach.

    • Compound Treatment:

      • Prepare a serial dilution of the inhibitor in culture medium.

      • Remove the old medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations (including a vehicle control).

      • Incubate for 72 hours.

    • MTT Addition and Incubation:

      • Add 10 µL of a 5 mg/mL MTT solution to each well.

      • Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

    • Solubilization and Measurement:

      • Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

      • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

      • Measure the absorbance (OD) at 570 nm using a microplate reader.

    • Data Analysis:

      • Subtract the background absorbance from a media-only control.

      • Normalize the data to the vehicle-treated cells (100% viability).

      • Plot the percentage of cell viability against the inhibitor concentration and fit to a dose-response curve to calculate the EC50 value.

Protocol 3: In Vivo Tumor Xenograft Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of a pyrazole-based inhibitor in an immunodeficient mouse model bearing human tumor xenografts.

  • Causality: This is the critical step to evaluate drug efficacy in a complex biological system. It provides insights into the drug's pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (target modulation in the tumor) that cannot be obtained from in vitro studies. Tumor growth inhibition (TGI) is the primary endpoint demonstrating potential clinical utility.

  • Step-by-Step Methodology: [3]

    • Cell Implantation:

      • Harvest a robust culture of the desired human cancer cell line (e.g., HT-29 for a colorectal cancer model).

      • Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor formation.

      • Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of immunodeficient mice (e.g., NU/NU mice).

    • Tumor Growth and Randomization:

      • Monitor the mice regularly for tumor formation.

      • Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., vehicle control, inhibitor at multiple dose levels).

    • Drug Administration:

      • Prepare the inhibitor formulation for the desired route of administration (e.g., oral gavage). The vehicle should be well-tolerated (e.g., sterile water with a suspending agent).

      • Administer the drug and vehicle according to the planned schedule (e.g., once daily) for a defined period (e.g., 21-28 days).

    • Efficacy Monitoring:

      • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

      • Monitor animal body weight and overall health as indicators of toxicity.

    • Data Analysis and Endpoint:

      • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or target phosphorylation).

      • Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.

      • Plot mean tumor volume over time for each group to visualize the treatment effect.

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a fertile ground for the discovery of novel oncology drugs.[1] The next generation of pyrazole-based inhibitors aims to overcome the challenge of acquired resistance. For instance, third-generation BCR-ABL inhibitors like Olverembatinib, built on a pyrazolopyridine core, are designed to inhibit the T315I "gatekeeper" mutation that confers resistance to earlier inhibitors. Similarly, new compounds are being developed with improved selectivity, better pharmacokinetic properties, and activity against a broader range of resistance mutations.[4][9]

The success of Ruxolitinib, Encorafenib, and Crizotinib underscores the power of the pyrazole framework in creating effective and specific kinase inhibitors. Their comparative analysis reveals distinct mechanisms of action and resistance, highlighting the need for tailored therapeutic strategies and continuous innovation. The experimental protocols detailed herein provide a validated framework for the preclinical evaluation of new chemical entities built upon this privileged scaffold. As our understanding of cancer biology deepens, the pyrazole nucleus is poised to remain a vital component in the arsenal of precision cancer medicines.

References

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A Researcher's Guide to Validating the Target of (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous FDA-approved kinase inhibitors.[1] The novel compound, (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol, with its characteristic pyrazole core, signals a potential role as a kinase inhibitor. Preliminary studies on analogous compounds have demonstrated cytotoxic effects in chronic myeloid leukemia (CML) cell lines, hinting at the plausible inhibition of the BCR-ABL fusion protein, a hallmark of CML.[1]

This guide provides a comprehensive, multi-pronged strategy for the rigorous validation of the biological target of this compound, hereafter referred to as "Compound X". We will navigate through a logical sequence of in silico, biochemical, and cellular assays, designed to not only identify the primary target but also to understand its cellular mechanism of action. Crucially, this guide will objectively compare the performance of Compound X with established FDA-approved BCR-ABL inhibitors, providing essential context and a benchmark for its therapeutic potential.

The Strategic Framework for Target Validation

A robust target validation strategy is not a linear path but an iterative process of hypothesis generation and experimental confirmation. Our approach is built on three pillars: identifying the direct molecular target, confirming engagement in a cellular context, and elucidating the functional consequences of this engagement.

TargetValidationWorkflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Validation In_Silico_Prediction In Silico Target Prediction Biochemical_Profiling Biochemical Kinome Profiling In_Silico_Prediction->Biochemical_Profiling Hypothesis Generation CETSA Cellular Thermal Shift Assay (CETSA) Biochemical_Profiling->CETSA Direct Target Confirmation Phosphoproteomics Phosphoproteomics & Downstream Signaling CETSA->Phosphoproteomics Cellular Target Validation Phenotypic_Assays Cellular Phenotypic Assays Phosphoproteomics->Phenotypic_Assays Functional Consequence

Figure 1: A multi-phase workflow for kinase inhibitor target validation.

Phase 1: Unveiling Potential Targets

In Silico Target Prediction: A First Glimpse

Before embarking on wet-lab experiments, computational methods provide a cost-effective and rapid approach to generate a preliminary list of putative kinase targets. These tools leverage vast databases of known kinase-inhibitor interactions and protein structures to predict binding affinities.

Experimental Rationale: The goal is to narrow down the vast human kinome to a manageable number of high-probability candidates. This hypothesis-driven approach focuses subsequent experimental efforts, saving time and resources.

Methodology:

  • Ligand-Based Approaches: Utilize platforms like KinasePred or similar machine learning models that compare the chemical features of Compound X to a library of known kinase inhibitors.[1]

  • Structure-Based Approaches: If a high-quality crystal structure of a potential kinase target is available, molecular docking simulations can predict the binding mode and estimate the binding affinity of Compound X within the ATP-binding pocket.[2]

  • Publicly Available Tools: Web servers like EnsDTI-kinase can provide rapid predictions based on ensemble computational methods.

Comparative Analysis: The in silico predictions for Compound X should be compared against the known primary targets of established BCR-ABL inhibitors.

CompoundPrimary Predicted Target(s)Other Potential Off-Targets
Compound X Hypothetical: ABL1, SRCTo be determined
Imatinib ABL1, c-KIT, PDGFRDDR1, NQO2
Dasatinib ABL1, SRC family, c-KIT, EPHA2, PDGFRβMultiple other kinases
Nilotinib ABL1c-KIT, PDGFR
Bosutinib ABL1, SRC familyLYN, HCK
Ponatinib Pan-BCR-ABL inhibitor (including T315I mutant)FLT3, RET, KIT, PDGFR

Table 1: In Silico Target Prediction Comparison.

Biochemical Kinome Profiling: Casting a Wide Net

With a set of predicted targets, the next crucial step is to experimentally determine the direct inhibitory activity of Compound X against a broad panel of purified kinases. This provides a quantitative measure of potency (IC50) and selectivity.

Experimental Rationale: Kinome-wide profiling is the gold standard for assessing the selectivity of a kinase inhibitor. A highly selective inhibitor is often desirable to minimize off-target effects and associated toxicities.

Methodology: In Vitro Kinase Inhibition Assay

  • Kinase Panel Selection: Utilize a commercial service or an in-house panel that covers a significant portion of the human kinome (e.g., >400 kinases).

  • Assay Principle: A common format involves measuring the phosphorylation of a generic substrate by a specific kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using methods like radiometric assays (³³P-ATP) or fluorescence/luminescence-based readouts.

  • IC50 Determination: A dose-response curve is generated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

Comparative Data:

CompoundABL1 IC50 (nM)SRC IC50 (nM)c-KIT IC50 (nM)PDGFRβ IC50 (nM)
Compound X To be determinedTo be determinedTo be determinedTo be determined
Imatinib 25-100>10,000100-200100-200
Dasatinib <10.5-15-1028
Nilotinib 20-30>10,000100-20060-100
Bosutinib 1-21-2>1000>1000
Ponatinib 0.37 (wild-type), 2.0 (T315I)0.31.11.5

Table 2: Comparative Biochemical Potency of BCR-ABL Inhibitors. (Note: IC50 values can vary depending on the assay conditions).

Phase 2: Confirming Target Engagement in the Cellular Milieu

Demonstrating that a compound inhibits a purified enzyme in a test tube is a critical first step. However, it is essential to confirm that the compound can enter a living cell and bind to its intended target in the complex cellular environment.

Cellular Thermal Shift Assay (CETSA): Proving the Hit

CETSA is a powerful biophysical method that directly assesses the engagement of a drug with its target protein in intact cells or cell lysates.[3][4] The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Rationale: A positive CETSA result provides strong evidence of direct physical interaction between the compound and the target protein within the cell, a crucial piece of evidence for target validation.

CETSA_Workflow Start Treat cells with Compound X or vehicle Heat Heat cell lysates to a range of temperatures Start->Heat Separate Separate soluble and precipitated proteins Heat->Separate Analyze Analyze soluble fraction for target protein (e.g., Western Blot) Separate->Analyze Plot Plot protein abundance vs. temperature to generate melt curve Analyze->Plot Compare Compare melt curves of treated vs. vehicle samples Plot->Compare

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology: CETSA Protocol

  • Cell Treatment: Incubate the target cell line (e.g., K562, a CML cell line) with Compound X or a vehicle control for a defined period.

  • Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the lysate and heat the samples to a range of temperatures (e.g., 40°C to 70°C).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured and aggregated proteins.

  • Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement.

Expected Comparative Results:

CompoundTarget ProteinExpected CETSA Result
Compound X ABL1Hypothetical: Thermal stabilization (shift to higher Tm)
Imatinib ABL1Thermal stabilization
Dasatinib ABL1, SRCThermal stabilization

Table 3: Expected Outcomes of CETSA for Target Engagement.

Phase 3: Deciphering the Functional Consequences

Confirming target engagement is a significant milestone. The final phase of validation involves understanding the downstream functional consequences of this engagement, which ultimately determines the therapeutic effect of the compound.

Kinobeads Pulldown and Mass Spectrometry: A Deeper Dive into the Target Landscape

While kinome profiling with purified enzymes is informative, a kinobeads pulldown assay performed in a competitive binding format can reveal the target profile of a compound in a more physiologically relevant context using a native cellular proteome.[5][6]

Experimental Rationale: This chemical proteomics approach can identify both primary targets and potent off-targets in an unbiased manner, providing a comprehensive view of the compound's interactions within the cellular kinome.

Methodology: Competitive Kinobeads Pulldown

  • Cell Lysate Preparation: Prepare a native lysate from the cell line of interest.

  • Competitive Binding: Incubate aliquots of the lysate with increasing concentrations of Compound X.

  • Kinobeads Pulldown: Add a mixture of broad-spectrum kinase inhibitors immobilized on beads ("kinobeads") to the lysates. These beads will bind to kinases whose ATP-binding sites are not occupied by Compound X.

  • Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the pulled-down kinases.

  • Data Analysis: A dose-dependent decrease in the amount of a specific kinase pulled down by the kinobeads indicates that Compound X is binding to that kinase in the lysate.

Phosphoproteomics: Mapping the Signaling Cascade

Inhibition of a kinase should lead to a measurable decrease in the phosphorylation of its downstream substrates. Phosphoproteomics provides a global and unbiased view of these changes in cellular signaling pathways.

Experimental Rationale: By identifying the specific phosphorylation events that are altered upon treatment with Compound X, we can confirm its on-target activity and potentially uncover novel signaling pathways affected by the compound.

Phosphoproteomics_Workflow Start Treat cells with Compound X or vehicle Lysis Cell Lysis and Protein Digestion Start->Lysis Enrichment Phosphopeptide Enrichment (e.g., TiO2, IMAC) Lysis->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis: Quantification of Phosphosite Changes LC_MS->Data_Analysis

Figure 3: A general workflow for a phosphoproteomics experiment.

Methodology: Phosphoproteomics Workflow

  • Cell Treatment and Lysis: Treat cells with Compound X or a comparator drug (e.g., Imatinib) and a vehicle control. Lyse the cells and digest the proteins into peptides.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the complex peptide mixture using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[7]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify the specific phosphorylation sites and quantify their abundance in each sample.

  • Bioinformatic Analysis: Identify phosphosites that show a significant change in abundance upon treatment with Compound X. Map these phosphosites to known signaling pathways to understand the functional consequences of target inhibition.

Expected Comparative Findings:

TreatmentKey Downregulated Phosphoproteins/Pathways
Compound X Hypothetical: Proteins downstream of BCR-ABL (e.g., CRKL, STAT5)
Imatinib CRKL, STAT5, and other BCR-ABL substrates
Dasatinib BCR-ABL substrates, SRC family kinase substrates

Table 4: Expected Downregulation of Phosphorylation in CML Cells.

Conclusion: Building a Case for a Novel Kinase Inhibitor

References

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A Comparative Guide to Characterizing the Off-Target Effects of Novel Pyrazole-Based Kinase Inhibitors: A Case Study with (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a cornerstone of cellular signaling and, consequently, one of the most critical target classes in modern drug discovery, particularly in oncology. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3] Its versatility allows for potent and specific interactions within the ATP-binding pocket of many kinases. However, the conserved nature of this pocket across the human kinome presents a significant challenge: off-target activity. Unintended interactions can lead to toxicity or confound experimental results, making a thorough assessment of a compound's selectivity an indispensable step in its development.

This guide provides a comprehensive framework for characterizing the off-target effects of a novel pyrazole-based kinase inhibitor. We will use the hypothetical compound, (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol , as a case study to illustrate a multi-pronged experimental approach. This strategy integrates broad in vitro screening with targeted cellular validation and functional proteomic analysis to build a robust selectivity profile. By comparing our hypothetical findings with those of well-characterized, clinically relevant pyrazole-containing inhibitors, we will demonstrate how to contextualize and interpret off-target data to guide further drug development.

Comparator Compounds: Establishing a Baseline for Selectivity

To properly evaluate the selectivity profile of our novel compound, we must compare it against established agents with known characteristics. We have selected two pyrazole-based inhibitors that target distinct kinases, providing a valuable comparative landscape.

  • GNE-7915 (LRRK2 Inhibitor): A potent and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease research.[4][5] While highly selective, GNE-7915 has been studied for potential off-target effects, including observations of lung and kidney abnormalities at high doses in preclinical models, a finding that has been explored as a potential on-target effect of LRRK2 inhibition itself.[5][6][7]

  • Mps1-IN-1 (Mps1 Inhibitor): An inhibitor of Monopolar spindle 1 (Mps1/TTK), a critical kinase in the spindle assembly checkpoint. Mps1 inhibitors are investigated as anti-cancer agents.[8][9] The selectivity of Mps1 inhibitors is crucial, as off-target effects could interfere with the complex orchestration of mitosis. Studies with Mps1 inhibitors often involve assessing their impact on mitotic progression and cell cycle checkpoints.[8][10]

Experimental Framework for Comprehensive Off-Target Profiling

A robust assessment of inhibitor selectivity relies on a tiered approach, moving from broad, cell-free systems to more physiologically relevant cellular and functional assays. We will detail three key experimental workflows.

Part 1: Global Kinase Selectivity Profiling with KINOMEscan®

The first step is to obtain a broad, unbiased view of the compound's interactions across the human kinome. The KINOMEscan® platform is an industry-standard competition binding assay that quantitatively measures the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases.[11][12][13]

  • Compound Preparation: Solubilize this compound and comparator compounds in 100% DMSO to a stock concentration of 100 mM.

  • Assay Concentration: Prepare a working solution of the test compound at a concentration appropriate for the desired screening level (e.g., 1 µM for initial broad screening).

  • Binding Assay: The assay is typically performed by the service provider (e.g., Eurofins Discovery). Briefly, DNA-tagged kinases are mixed with an immobilized, active-site directed ligand. The test compound is added, and its ability to compete for binding is measured by quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl value of <10% or <35%, depending on the desired stringency. Dissociation constants (Kd) can be determined for significant hits in follow-up dose-response assays.

cluster_0 Step 1: Assay Preparation cluster_1 Step 2: Competition Binding cluster_2 Step 3: Quantification cluster_3 Step 4: Data Analysis A DNA-Tagged Kinase D Incubation: Kinase + Ligand + Compound A->D B Immobilized Ligand B->D C Test Compound (e.g., 1 µM) C->D E Wash Unbound Kinase D->E F Quantify Bound Kinase via qPCR E->F G Calculate % Control (Signal with Compound / Signal with DMSO) F->G H Identify Off-Target Hits (%Ctrl < Threshold) G->H cluster_0 Step 1: Cell Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis A Intact Cells B Treat with Compound or Vehicle (DMSO) A->B C Heat Aliquots across a Temperature Gradient B->C D Cell Lysis C->D E Centrifugation to Pellet Aggregated Proteins D->E F Collect Supernatant (Soluble Fraction) E->F G Quantify Target Protein (e.g., Western Blot) F->G H Plot Melting Curve & Determine Thermal Shift (ΔTm) G->H

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Protein TargetCompound TreatmentMelting Temperature (Tm)Thermal Shift (ΔTm)
Primary Target Vehicle (DMSO)52.1°C-
This compound 58.5°C +6.4°C
Off-Target: CDK2 Vehicle (DMSO)55.4°C-
This compound 59.1°C +3.7°C
Off-Target: GSK3B Vehicle (DMSO)54.8°C-
This compound 55.0°C+0.2°C

Data is hypothetical. A significant positive ΔTm confirms cellular engagement.

Part 3: Functional Assessment with Quantitative Phosphoproteomics

Identifying that a compound binds to an off-target kinase in cells is critical, but understanding the functional consequence of that binding is paramount. Mass spectrometry-based phosphoproteomics allows for the global, unbiased quantification of thousands of phosphorylation sites, providing a snapshot of the cellular signaling state after inhibitor treatment. [14][15][16]This can reveal whether an off-target interaction leads to the inhibition or activation of a signaling pathway.

  • Cell Culture and Treatment: Grow cells and treat with the test compound at a relevant concentration (e.g., 10x the IC50 for the primary target) for a defined period (e.g., 1-6 hours).

  • Lysis and Digestion: Lyse the cells under denaturing conditions, reduce and alkylate the proteins, and digest them into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: Use a technique like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) to enrich for phosphorylated peptides from the complex mixture.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the phosphopeptides. Compare the abundance of each phosphopeptide between the compound-treated and vehicle-treated samples to identify sites with significant changes in phosphorylation.

cluster_0 Step 1: Sample Prep cluster_1 Step 2: Enrichment cluster_2 Step 3: MS Analysis cluster_3 Step 4: Data Analysis A Cells Treated with Compound or Vehicle B Lysis, Reduction, Alkylation, Digestion A->B C Phosphopeptide Enrichment (e.g., TiO2) B->C D LC-MS/MS C->D E Peptide Identification & Quantification D->E F Identify Differentially Regulated Phosphosites E->F G Pathway Analysis F->G

Caption: Workflow for quantitative phosphoproteomics analysis.

Synthesizing the Data: Building a Coherent Off-Target Profile

By integrating the data from these three orthogonal approaches, we can construct a detailed and reliable selectivity profile for our novel inhibitor.

Summary of Findings for this compound (Hypothetical):

  • Primary Target: Potently binds its intended target in vitro (KINOMEscan) and engages it in cells (CETSA). Phosphoproteomics confirms downstream pathway inhibition.

  • Off-Target 1 (CDK2): KINOMEscan shows strong binding. CETSA confirms this interaction in cells with a significant thermal shift. Phosphoproteomics reveals a significant decrease in the phosphorylation of known CDK2 substrates (e.g., Rb protein), confirming a functional off-target effect.

This integrated analysis provides a clear path forward. The CDK2 off-target activity is real and must be considered. This could be a liability leading to cell cycle-related toxicity, or it could be an opportunity for polypharmacology if CDK2 inhibition is beneficial in the target disease context.

Visualizing Pathway Effects

cluster_0 Cell Cycle Progression cluster_1 G1/S Transition cluster_2 Inhibitor Action A Primary Target (e.g., a Mitotic Kinase) B Mitotic Arrest A->B C Apoptosis B->C D CDK2 E Rb Phosphorylation D->E D->E F G1 Arrest E->F Block Inhibitor (1-(2-morpholinopyridin-4-yl) -1H-pyrazol-4-yl)methanol Inhibitor->A On-Target (Intended Effect) Inhibitor->D Off-Target (Unintended Effect)

Caption: Hypothetical signaling effects of the novel inhibitor.

Conclusion

Characterizing the selectivity of a novel kinase inhibitor is a complex but essential process. A single screening assay is insufficient to predict a compound's behavior in a biological system. By employing a systematic, multi-tiered approach—combining broad in vitro profiling (KINOMEscan®), cellular target validation (CETSA®), and functional analysis (phosphoproteomics)—researchers can build a high-confidence profile of both on-target and off-target activities. This comprehensive understanding is critical for interpreting biological data accurately, anticipating potential toxicities, and ultimately guiding the development of safer and more effective targeted therapies. The framework presented here provides a robust template for the rigorous evaluation of novel chemical entities like this compound.

References

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed Central. Available at: [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. Available at: [Link]

  • 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. PubMed. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Effects of LRRK2 Inhibitors on Nigrostriatal Dopaminergic Neurotransmission. PMC - NIH. Available at: [Link]

  • KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. Available at: [Link]

  • Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. MDPI. Available at: [Link]

  • Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PMC - NIH. Available at: [Link]

  • Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. MDPI. Available at: [Link]

  • Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs. ResearchGate. Available at: [Link]

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  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of the novel heterocyclic compound, (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol. As a compound frequently synthesized in research and drug development settings, ensuring its responsible disposal is paramount to maintaining laboratory safety and environmental integrity. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar research chemicals.

The procedures outlined herein are grounded in the precautionary principle. Due to the novelty of many research chemicals, comprehensive toxicological and environmental data may not be available. Therefore, this guide synthesizes information from the known hazards of its structural motifs—morpholine, pyridine, and pyrazole—to establish a robust and safe disposal framework.

Hazard Assessment: A Structural Approach

A thorough understanding of a chemical's potential hazards is the foundation of safe handling and disposal. In the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its hazard profile from its constituent chemical moieties.

  • Pyridine Moiety: Pyridine and its derivatives are common in pharmaceuticals and are known for their potential toxicity.

  • Morpholine Moiety: Morpholine is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[1] It is crucial to handle compounds containing this group with appropriate personal protective equipment. In the event of a fire, morpholine can produce poisonous gases, including nitrogen oxides.[1]

  • Pyrazole Moiety: Pyrazole derivatives are a significant class of compounds in medicinal chemistry with a wide range of biological activities.[2][3][4][5] While many are developed for therapeutic uses, some can exhibit toxicity. A structurally related compound, (1-methyl-1H-pyrazol-4-yl)methanol, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6] It is prudent to assume that this compound may exhibit similar irritant properties.

  • Methanol Group: The presence of a hydroxymethyl group suggests that the compound is a primary alcohol. While the overall properties are dominated by the larger heterocyclic structure, it's worth noting that methanol itself is toxic and flammable.[7][8]

Given this structural analysis, this compound must be treated as a hazardous chemical waste .[9][10] Under no circumstances should it be disposed of down the drain or in regular trash.[1][9][11]

Personal Protective Equipment (PPE) for Safe Handling

When handling this compound for disposal, the following personal protective equipment is mandatory to minimize exposure:

  • Eye Protection: Chemical safety goggles are essential. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Given the potential for skin irritation and the presence of the morpholine moiety, it is advisable to double-glove.[12] Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of generating dust or aerosols.

Spill Management Protocol

In the event of a spill of this compound, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, put on the appropriate personal protective equipment as outlined in the section above.

  • Contain the Spill: For liquid spills, use an absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to contain the spill.[1] For solid spills, gently cover the material to prevent the generation of dust.

  • Clean the Spill: Carefully collect the absorbed material or spilled solid using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (such as soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.[13]

Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[9][11]

Step 1: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Solid Waste:

    • Collect pure this compound solid waste in a dedicated, clearly labeled, and sealed container.[14]

    • Contaminated materials such as gloves, weigh boats, and absorbent pads should be placed in a separate, sealed container labeled as "Solid Hazardous Waste" with the chemical name clearly identified.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof container.[11]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes should never be mixed.[15]

  • Empty Containers:

    • Thoroughly empty all contents from the original container.[11]

    • Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[11][14][16]

    • After triple-rinsing, the label on the container should be completely defaced or removed before the container is disposed of in the appropriate glass or plastic recycling bin.[16]

Step 2: Waste Container Labeling

Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[15]

  • The full chemical name, "this compound," must be written out. Avoid using abbreviations or chemical formulas.

  • Indicate the approximate concentration and quantity of the waste.

  • Ensure the label includes the date of accumulation.

Step 3: Storage of Waste

Proper storage of hazardous waste pending disposal is crucial.

  • Store waste containers in a designated, well-ventilated area, away from general laboratory traffic.

  • Ensure that containers are kept closed at all times, except when adding waste.[9][15]

  • Use secondary containment, such as a chemically resistant tray or bin, to capture any potential leaks.[15]

  • Segregate the waste from incompatible materials.[11][17]

Step 4: Arranging for Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Do not attempt to transport hazardous waste yourself.[9]

  • Maintain accurate records of the disposed chemical, including its name, quantity, and date of disposal, in accordance with your laboratory's standard operating procedures.

Data Summary Table

PropertyValue/InformationSource
Chemical Name This compound-
CAS Number Not available-
Molecular Formula C13H16N4O2-
Inferred Hazards May cause skin, eye, and respiratory irritation. Potential for flammability and corrosivity due to the morpholine moiety. Toxic if ingested, inhaled, or absorbed through the skin.[1][6]
Disposal Route Hazardous Chemical Waste[9][10][11]
Prohibited Disposal Do not dispose of in sinks or regular trash. Evaporation is not an acceptable disposal method.[1][9][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_ppe Personal Protection cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Generate_Waste Generation of Waste (Solid, Liquid, or Contaminated Material) Assess_Hazards Assess Hazards (Based on Structural Moieties) Generate_Waste->Assess_Hazards Don_PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Don_PPE Segregate_Waste Segregate by Waste Type (Solid vs. Liquid) Don_PPE->Segregate_Waste Collect_Waste Collect in Labeled, Sealed Hazardous Waste Container Segregate_Waste->Collect_Waste Store_Waste Store in Designated Area with Secondary Containment Collect_Waste->Store_Waste Contact_EHS Contact EHS for Pickup Store_Waste->Contact_EHS Document Maintain Disposal Records Contact_EHS->Document

Caption: Decision workflow for the safe disposal of this compound.

References

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  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

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  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

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  • Olson, K. R. (Ed.). (n.d.). Fomepizole (4-Methylpyrazole, 4-MP). In Poisoning & Drug Overdose (8th ed.). AccessMedicine. Retrieved from [Link]

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  • Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Pharmaceutical Chemistry Journal, 58(3), 299-322.
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  • Jacobsen, D., Sebastian, C. S., Barron, S. K., Carriere, E. W., & McMartin, K. E. (1990). 4-Methylpyrazole: a controlled study of safety in healthy human subjects after single, ascending doses. Journal of Toxicology: Clinical Toxicology, 28(3), 309-322.
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Sources

A Proactive Defense: A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug discovery, our work with novel chemical entities (NCEs) like (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol demands a synthesis of innovation and uncompromising safety. Given that specific toxicological data for this compound is not yet publicly available, we must adopt a proactive, evidence-based approach to safety. This guide provides essential, immediate safety protocols and logistical plans, grounded in the principles of chemical analogy and risk mitigation, to ensure the well-being of all laboratory personnel. Our primary objective is to build a culture of safety that empowers scientific advancement.

Hazard Assessment by Structural Analogy: Deconstructing the Risk Profile

The cornerstone of our safety protocol is a thorough understanding of the potential hazards. Since no dedicated Safety Data Sheet (SDS) exists for this NCE, we must infer its risk profile by examining its constituent chemical motifs: the pyrazole, morpholine, and methanol functional groups. This analytical approach allows us to anticipate and counter potential hazards effectively.

  • Pyrazole Moiety: Pyrazole derivatives are a well-established class of heterocyclic compounds in pharmaceuticals.[1][2] While many are biologically active, some analogs exhibit specific hazards. For instance, (1-methyl-1H-pyrazol-4-yl)methanol, a structural analog, is classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3] Therefore, we must assume our compound carries, at a minimum, similar irritant properties.

  • Morpholine Moiety: The morpholine ring is a common feature in many bioactive molecules. However, morpholine itself is a hazardous substance, classified as a flammable liquid that is corrosive and can cause severe skin burns and eye damage.[4][5][6][7] Its presence in the target molecule necessitates rigorous measures to prevent any direct contact.

  • Methanol Group (-CH2OH): The hydroxymethyl group (-CH2OH) is a primary alcohol. While it is a common functional group, the parent compound, methanol, is acutely toxic if swallowed, inhaled, or in contact with skin, and it can cause significant damage to organs, particularly the eyes.[8][9][10] This structural feature underscores the need for robust skin and respiratory protection.

Given the combined potential for irritation, corrosivity, and systemic toxicity based on these analogs, a conservative and stringent approach to personal protective equipment is not just recommended, but imperative.

Occupational Exposure Banding (OEB) for Novel Compounds

For novel compounds with limited toxicological data, the pharmaceutical industry employs a system known as Occupational Exposure Banding (OEB) to establish safe handling practices.[11] OEB categorizes chemicals into bands based on their potential potency and toxicity, with each band corresponding to a specific range of airborne concentrations and required control strategies.

Based on the irritant and corrosive nature of its structural analogs, this compound can be provisionally assigned to an OEB category that demands a high level of containment and protection.

ParameterAssessment Based on AnalogsProvisional OEB Assignment
Primary Hazards Skin/Eye Irritation[3], Potential for Skin Burns[4][5], Potential Systemic Toxicity[8][9]ECB 3: Compounds of intermediate toxicity/potency
Airborne Exposure Range 10 - < 100 µg/m³Control exposure to well below this range.
Handling Guidance Use of primary engineering controls (fume hood) is mandatory. Full PPE is required.High-level containment and rigorous PPE protocol.

This table provides a provisional assessment. OEB levels should be formally reviewed and adjusted as more specific toxicological data becomes available.

Comprehensive PPE Protocol: A Head-to-Toe Defense

Personal protective equipment is the final barrier between the researcher and the chemical hazard.[12] Its effectiveness hinges on proper selection and consistent use. The following protocol is mandatory for all personnel handling this compound.

Step 1: Primary Engineering Controls

All handling of this compound, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step 2: Body Protection

A flame-resistant lab coat is the minimum requirement.[13] For procedures involving larger quantities (>1 gram) or with a higher risk of splashing, a disposable, solid-front gown with tight-fitting knit cuffs should be worn over the lab coat. Gowns used for handling this compound must not be worn outside the designated laboratory area.[14]

Step 3: Hand Protection

Double-gloving is required for all handling activities.[14]

  • Inner Glove: A standard nitrile examination glove.

  • Outer Glove: A second pair of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin. Gloves must be powder-free and should be changed every 30-60 minutes or immediately if contamination is suspected or a breach is observed.[12][14]

Step 4: Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times in the laboratory.[13] Standard safety glasses do not provide adequate protection against splashes.[14]

  • Enhanced Protection: When handling quantities greater than 1 liter or performing any operation outside a fume hood that could generate splashes or mists, a full-face shield must be worn in addition to chemical splash goggles.[13]

Step 5: Respiratory Protection

While engineering controls are the primary defense against inhalation, respiratory protection may be necessary in specific situations.

  • Solid Form: If there is any risk of aerosolizing the powder (e.g., during weighing if the fume hood sash is too high), a NIOSH-approved N95 respirator is required.[14][15]

  • Emergency/Spill: In the event of a significant spill outside of a containment device, a respirator with organic vapor cartridges should be used by trained emergency response personnel.

Operational Workflow: From Preparation to Disposal

The following diagram outlines the mandatory workflow for safely handling this compound.

G cluster_prep 1. Preparation cluster_ppe 2. PPE Donning cluster_handling 3. Chemical Handling (Inside Fume Hood) cluster_decon 4. Decontamination & Doffing cluster_disposal 5. Waste Management A Review SDS of Analogs & This Handling Guide B Verify Fume Hood Certification A->B C Assemble All Materials (Chemical, Solvents, Glassware) B->C H Weigh Solid / Measure Liquid C->H D Don Lab Coat / Gown E Don Inner Nitrile Gloves D->E F Don Outer Nitrile Gloves E->F G Don Chemical Splash Goggles F->G G->H I Perform Chemical Reaction or Preparation H->I J Securely Cap All Containers I->J K Wipe Down Work Surface with Appropriate Solvent J->K L Remove Outer Gloves (Dispose as Hazardous Waste) K->L M Remove Goggles & Gown L->M N Remove Inner Gloves (Dispose as Hazardous Waste) M->N O Wash Hands Thoroughly N->O P Segregate Solid & Liquid Chemical Waste Q Place Contaminated PPE in Designated Solid Waste Bin P->Q R Label Waste Containers Clearly Q->R

Caption: Workflow for Handling this compound.

Spill and Disposal Protocols

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Spill: In case of a small spill within the fume hood, absorb the material with a non-reactive absorbent (e.g., sand or vermiculite), collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Waste Disposal Plan: Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Unused or waste powder of the compound should be collected in a clearly labeled, sealed container for chemical waste.[16]

  • Liquid Waste: Solutions containing the compound should be collected in a designated, leak-proof container labeled for hazardous aqueous or organic waste, as appropriate. Avoid drain disposal.[16]

  • Contaminated Materials: All disposable PPE (gloves, gowns) and materials used for cleanup must be collected in a designated hazardous waste container.[16]

  • Empty Containers: "Empty" containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[16]

By adhering to these rigorous, evidence-based protocols, we can confidently advance our research while upholding the highest standards of laboratory safety.

References

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Retrosynthesis Analysis

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(1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol
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Reactant of Route 2
(1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.